H-L-Lys(4-N3-Z)-OH hydrochloride
Description
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Propriétés
Formule moléculaire |
C14H20ClN5O4 |
|---|---|
Poids moléculaire |
357.79 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H19N5O4.ClH/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16;/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21);1H/t12-;/m0./s1 |
Clé InChI |
AQUASNYNCOKBBC-YDALLXLXSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
SMILES canonique |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH hydrochloride is a specialized amino acid derivative that serves as a critical tool in the fields of chemical biology, proteomics, and drug development. Its structure incorporates a lysine (B10760008) backbone, modified at the epsilon-amino group with a 4-azidobenzyloxycarbonyl (Z) group. This unique combination of a photo-reactive azide (B81097) moiety and a bioorthogonal handle makes it a versatile reagent for a variety of advanced bioconjugation and labeling techniques.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its application in click chemistry, and its use in studying complex biological processes.
Chemical Properties and Data Presentation
This compound is a white to off-white solid. The key structural features are the L-lysine core, the benzyloxycarbonyl (Z) protecting group on the epsilon-amino group which is further functionalized with an azide group at the 4th position of the benzyl (B1604629) ring, and a hydrochloride salt for improved solubility and stability.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀ClN₅O₄ | [1] |
| Molecular Weight | 357.8 g/mol | [1] |
| CAS Number | 2084913-49-3 | [1] |
| Purity | >96% | [1] |
| Appearance | White to light yellow solid | [2] |
| Storage Conditions | 2-8 °C | [3] |
Table 2: Spectroscopic Data (Representative for Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | δ (ppm): 7.0-7.4 (aromatic protons), 5.1 (benzyl protons), 3.0-3.5 (lysine α and ε protons), 1.2-1.9 (lysine β, γ, δ protons) |
| ¹³C NMR | δ (ppm): 170-175 (carboxyl carbon), 155-160 (carbamate carbonyl), 120-140 (aromatic carbons), 65-70 (benzyl carbon), 20-55 (lysine carbons) |
| FTIR (cm⁻¹) | ~2100 (azide N≡N stretch), ~3000-3300 (N-H and O-H stretch), ~1700 (C=O stretch of carbamate (B1207046) and carboxylic acid), ~1500-1600 (aromatic C=C stretch) |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to the chemical formula. Fragmentation pattern may show loss of N₂, the benzyl group, and parts of the lysine side chain. |
Synthesis
While a specific, detailed synthesis protocol for this compound is not widely published, a general and representative method for the preparation of Nε-(4-azidobenzyloxycarbonyl)-L-lysine derivatives can be adapted from established procedures for protecting amino acids. The synthesis generally involves the reaction of L-lysine with a 4-azidobenzyl chloroformate or a similar activated carbonyl compound.
Representative Experimental Protocol: Synthesis of an Nε-(azidobenzyl)-L-lysine derivative
Materials:
-
L-Lysine hydrochloride
-
4-(azidomethyl)benzoyl chloride or similar activated azide-containing reagent
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water as solvents
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) for drying
Procedure:
-
Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate to deprotect the amino groups.
-
In a separate flask, dissolve the 4-(azidomethyl)benzoyl chloride in dioxane.
-
Slowly add the solution of the azide-containing reagent to the lysine solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether.
Applications in Bioconjugation: Click Chemistry
The azide group on this compound allows it to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Peptide
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-modified peptide in PBS.
-
Add this compound to the peptide solution.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and TBTA in a suitable solvent like DMSO.
-
Add the copper catalyst solution to the peptide/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The resulting triazole-linked product can be purified by HPLC or other appropriate chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.
Experimental Protocol: SPAAC Labeling of a DBCO-Modified Protein
Materials:
-
This compound
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the DBCO-modified protein in PBS.
-
Add this compound to the protein solution.
-
Incubate the reaction mixture at room temperature or 37 °C for 4-24 hours.
-
The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.
-
The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.
Application in Studying Biological Pathways: Metabolic Labeling and Proteomic Analysis of Glycosylation
While direct studies using this compound in signaling pathways are not extensively documented, its utility can be illustrated through the analogous and well-established technique of metabolic labeling with azido-sugars to study glycosylation pathways.[2][4][5][6] Glycosylation is a critical post-translational modification that plays a role in numerous signaling events.
The workflow involves introducing an azido-sugar into cells, which is then incorporated into glycoproteins. These modified glycoproteins can then be detected or enriched via click chemistry, allowing for the identification and quantification of glycosylated proteins and the study of their roles in cellular signaling.
Safety and Handling
Organic azides are potentially explosive and should be handled with caution.[7][8][9] The azide ion is also toxic. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.
Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Shock and Heat: Organic azides can be sensitive to shock, friction, and heat. Avoid grinding the solid or heating it unnecessarily.
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly explosive compounds. Do not use metal spatulas for handling.[1]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form explosive di- and tri-azidomethane.[7]
-
Disposal: Dispose of azide-containing waste according to institutional guidelines. Azide waste should be quenched before disposal, for example, by reaction with a phosphine (B1218219) like triphenylphosphine (B44618) to form a stable iminophosphorane.[3]
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to be incorporated into peptides and proteins and subsequently undergo highly specific and efficient click chemistry reactions opens up a wide range of possibilities for protein labeling, imaging, and the study of complex biological systems. By following the appropriate experimental protocols and safety precautions outlined in this guide, researchers can effectively utilize this compound to advance their scientific discoveries.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
H-L-Lys(4-N3-Z)-OH hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative used in advanced biochemical and pharmaceutical research. Its unique structure, featuring a photoreactive azido (B1232118) group, makes it an invaluable tool for bioconjugation, protein-protein interaction studies, and the development of antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound is a protected lysine (B10760008) derivative where the epsilon-amino group is modified with a 4-azidobenzyloxycarbonyl (Z) group.[1] This modification introduces a bioorthogonal handle that can be used for specific chemical ligations.[2][3]
| Property | Data | Reference(s) |
| CAS Number | 2084913-49-3 | [4][5][6] |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ | [1][4] |
| Molecular Weight | 357.8 g/mol | [4][5][6] |
| Appearance | White to light yellow solid | [1] |
| Purity | >96% to >98% | [4][5][6] |
| IUPAC Name | (2S)-2-amino-6-[[(4-azidophenyl)methoxy]carbonylamino]hexanoic acid;hydrochloride | [1] |
| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term, protected from light. | [1][3][5] |
Key Applications and Methodologies
The primary utility of H-L-Lys(4-N3-Z)-OH HCl stems from its azido moiety, which can participate in two main types of bioorthogonal reactions: Photoaffinity Labeling and Azide-Alkyne Cycloaddition (Click Chemistry) .
Photoaffinity Labeling (PAL)
The aryl azide (B81097) group is photoreactive. Upon exposure to UV light (typically 260-365 nm), it forms a highly reactive nitrene intermediate.[7][8] This intermediate can nonspecifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond.[9] This makes the compound an excellent tool for identifying unknown binding partners of a peptide or protein.[10]
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group is a key component in "click chemistry," a class of rapid, selective, and high-yield reactions.[1] This allows for the precise covalent attachment of molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or drug payloads.[4][11]
Two primary forms of this reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common form, which uses a copper(I) catalyst to rapidly and regioselectively form a stable triazole linkage.[2][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts.[1][5][11] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[3]
Experimental Protocols
The following are generalized protocols for the incorporation of H-L-Lys(4-N3-Z)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and its subsequent modification via CuAAC click chemistry.
Protocol 1: Incorporation via Fmoc-Based SPPS
This protocol outlines the manual incorporation of the azido-lysine derivative into a peptide sequence using standard Fmoc/tBu chemistry on a resin support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (requires conversion to its Fmoc-protected form, Fmoc-L-Lys(4-N3-Z)-OH, prior to use)
-
Coupling reagents: HBTU, HOBt, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate tube, dissolve Fmoc-L-Lys(4-N3-Z)-OH (3-4 equivalents relative to resin loading) and a coupling activator like HBTU (3-4 eq.) in DMF. b. Add DIEA (6-8 eq.) to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature.
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Peptide Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol 2: Post-Synthesis Labeling via CuAAC
This protocol describes the conjugation of an alkyne-containing molecule (e.g., an alkyne-fluorophore) to the purified azide-modified peptide in solution.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
Alkyne-containing reporter molecule (e.g., Alkyne-TAMRA)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand: THPTA or TBTA stock solution (e.g., 50 mM in DMSO/water)
-
Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7-8
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified peptide in the buffer.
-
Add Reagents: Add the following reagents in order: a. The alkyne-reporter molecule (typically 1.5-2 equivalents relative to the peptide). b. The copper ligand solution (final concentration ~0.50 mM). c. The CuSO₄ solution (final concentration ~0.10 mM). Vortex briefly.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration ~1-2 mM).
-
Incubation: Protect the reaction from light (if using a fluorophore) and allow it to proceed for 1-4 hours at room temperature. Gentle mixing or rotation is recommended.
-
Purification: Upon completion, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography. Confirm the successful conjugation via mass spectrometry.
Visualized Workflows
The following diagrams illustrate the key processes involving H-L-Lys(4-N3-Z)-OH.
Caption: Experimental workflow for peptide synthesis and labeling.
Caption: Logical pathways for the two primary applications.
References
- 1. jpt.com [jpt.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride: Structure, Synthesis, and Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative at the forefront of innovative bioconjugation and drug discovery methodologies. This document details its chemical structure, a plausible synthetic route, and its critical applications in click chemistry and photoaffinity labeling. Detailed experimental protocols and workflow visualizations are provided to facilitate its integration into advanced research and development programs, particularly in the fields of antibody-drug conjugates (ADCs) and targeted therapeutics.
Core Compound Structure and Properties
This compound is a protected lysine (B10760008) derivative incorporating a photoactivatable azido (B1232118) group. The key structural features include an L-lysine core, an alpha-amino group, and a side-chain amino group protected by a 4-azidobenzyloxycarbonyl (Z) group. This strategic placement of the azide (B81097) functionality allows for its use as a versatile handle in various bioconjugation techniques.
The hydrochloride salt form enhances the compound's solubility and stability for experimental use.
Chemical Structure and Identifiers
Below is a table summarizing the key chemical identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride[1] |
| Synonyms | H-L-Lys(4-N3-Z)-OH HCl, H-Lys(Z(4-N3))-OH HCl, pAzZLys HCl |
| CAS Number | 2084913-49-3 |
| Molecular Formula | C14H20ClN5O4 |
| Molecular Weight | 357.79 g/mol [1] |
| Appearance | White to light yellow solid[1] |
| Purity | Typically >95% |
| Solubility | Soluble in methanol (B129727) and water |
| Storage Conditions | Store at 2-8 °C for short-term and -20°C to -80°C for long-term storage, protected from light.[1] |
Synthesis Pathway
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic pathway for this compound.
Applications in Drug Development and Research
This compound is a valuable tool in chemical biology and drug development due to its azide functionality. This allows for its participation in two key bioorthogonal reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and photoaffinity labeling.
Click Chemistry for Bioconjugation
The azide group on this compound serves as a handle for "click" chemistry, a set of rapid, selective, and high-yield reactions for covalently linking molecules.[1] The most common of these is the CuAAC reaction, where the azide reacts with a terminal alkyne to form a stable triazole linkage. This allows for the precise, site-specific conjugation of this amino acid, once incorporated into a peptide or protein, to other molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.
This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug can be attached to a monoclonal antibody at a specific site, leading to a homogenous product with a defined drug-to-antibody ratio (DAR).
This protocol describes the labeling of a peptide containing H-L-Lys(4-N3-Z)-OH with an alkyne-functionalized fluorescent dye.
Materials:
-
Peptide containing H-L-Lys(4-N3-Z)-OH
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
1.5 mL microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-containing peptide in PBS to a final concentration of 1 mg/mL.
-
Dissolve the alkyne-dye in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the peptide solution with 5 µL of the alkyne-dye solution.
-
Add 5 µL of the THPTA stock solution and vortex briefly.
-
Add 5 µL of the CuSO₄ stock solution and vortex briefly.
-
-
Initiation of Click Reaction:
-
To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification and Analysis:
-
The labeled peptide can be purified from excess reagents using techniques such as HPLC or size-exclusion chromatography.
-
Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry and UV-Vis spectroscopy.
-
The following diagram illustrates the workflow for developing a site-specific ADC using an azide-functionalized lysine derivative.
Caption: Workflow for creating a site-specific ADC using click chemistry.
Photoaffinity Labeling
The 4-azidobenzoyl group in this compound can function as a photoaffinity label.[1] Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" interacting partners.
This technique is invaluable for identifying and characterizing the binding partners of a peptide or protein of interest within a complex biological sample. By incorporating H-L-Lys(4-N3-Z)-OH into a bioactive peptide, researchers can identify its cellular receptors or interacting proteins.
This protocol outlines a general procedure for using a peptide containing H-L-Lys(4-N3-Z)-OH to identify its binding partner in a cell lysate.
Materials:
-
Bait peptide containing H-L-Lys(4-N3-Z)-OH
-
Cell lysate containing the putative target protein(s)
-
UV cross-linking instrument (e.g., Stratalinker) with 365 nm bulbs
-
SDS-PAGE gels and buffers
-
Western blotting reagents or mass spectrometry facility for protein identification
-
Control peptide without the azido group (optional, for competition experiments)
Procedure:
-
Incubation:
-
Incubate the bait peptide with the cell lysate at a suitable concentration (typically in the low micromolar range) for 30-60 minutes at 4°C to allow for binding.
-
For competition experiments, pre-incubate the lysate with an excess of a non-azide-containing control peptide before adding the bait peptide.
-
-
UV Cross-linking:
-
Place the reaction mixture in a UV-transparent plate or dish on ice.
-
Irradiate the sample with UV light (typically 365 nm) for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
-
Analysis of Cross-linked Products:
-
Following irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked products. If the bait peptide is tagged (e.g., with biotin (B1667282) or a fluorescent dye), the cross-linked complex can be detected by streptavidin blotting or fluorescence imaging, respectively.
-
-
Protein Identification:
-
Excise the band corresponding to the cross-linked complex from the gel.
-
Identify the target protein using in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
The diagram below illustrates the general workflow for a photoaffinity labeling experiment to identify protein-protein interactions.
Caption: General workflow for a photoaffinity labeling experiment.
Quantitative Data Presentation
The following tables present illustrative data that could be obtained from the experiments described above. This data is representative of typical outcomes for such experiments.
Table 1: Mass Spectrometry Analysis of a Labeled Peptide
| Sample | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Unlabeled Peptide | 1500.0 | 1500.2 | Starting material |
| Labeled Peptide | 1850.0 | 1850.5 | Successful conjugation with a 350 Da dye |
Table 2: Cytotoxicity of a Site-Specific ADC
| Cell Line | ADC IC₅₀ (nM) | Non-targeted Drug IC₅₀ (nM) |
| Target-Positive Cancer Cells | 10.5 | 500.0 |
| Target-Negative Control Cells | >1000 | 520.0 |
Conclusion
This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its unique structure, incorporating a photoactivatable azide group on a lysine scaffold, enables its use in both click chemistry-mediated bioconjugation and photoaffinity labeling. These applications are critical for the development of next-generation therapeutics such as site-specific ADCs and for the fundamental study of protein-protein interactions. The detailed protocols and workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in advanced research and development settings.
References
An In-depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride
CAS Number: 2084913-49-3
This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative for researchers, scientists, and drug development professionals. This document details its physicochemical properties, key applications, and experimental protocols based on currently available data.
Core Compound Information
This compound, also known as (2S)-2-amino-6-[(4-azidobenzyl)oxycarbonylamino]hexanoic acid hydrochloride, is a non-canonical amino acid. Its structure incorporates a lysine (B10760008) backbone, a 4-azidobenzyloxycarbonyl (Z) protecting group on the epsilon-amino group, and is supplied as a hydrochloride salt. This unique combination of moieties makes it a multifunctional tool in chemical biology and drug discovery.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 2084913-49-3 | Multiple Suppliers |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ | Precise PEG, BOC Sciences[1] |
| Molecular Weight | 357.8 g/mol | Precise PEG, Sigma-Aldrich[1][2] |
| Appearance | White to light yellow solid | BOC Sciences |
| Purity | >96% to >98% | Precise PEG, Sigma-Aldrich, Chem-Impex[1][2] |
| Storage Temperature | 2-8 °C | Sigma-Aldrich, BOC Sciences[2] |
Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.
Key Applications and Experimental Workflows
This compound is a powerful tool with three primary applications in biological research: as a bioorthogonal ligation handle, a photo-affinity reagent, and an infrared probe.[3][4]
Bioorthogonal Ligation Handle for Click Chemistry
The azide (B81097) group on the 4-azidobenzyl moiety serves as a versatile handle for "click chemistry" reactions. This allows for the specific and efficient labeling of proteins and other biomolecules. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.[4]
References
- 1. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Phosphine-Activated Lysine Analogues for Fast Chemical Control of Protein Subcellular Localization and Protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-L-Lys(4-N3-Z)-OH hydrochloride, a versatile amino acid derivative at the forefront of chemical biology and drug discovery. This document details its chemical properties, core applications, and provides exemplary experimental protocols for its use.
Core Compound Properties
This compound is a protected amino acid derivative featuring an azide (B81097) (N3) group on the benzyloxycarbonyl (Z) protecting group of the lysine (B10760008) side chain. This unique structure makes it a valuable tool for a variety of bioconjugation and molecular biology techniques.[]
| Property | Value | Source |
| Molecular Formula | C14H20ClN5O4 | [2] |
| Molecular Weight | 357.79 g/mol | [][3] |
| CAS Number | 2084913-49-3 | [2][4] |
| Appearance | White to light yellow solid | [] |
| Purity | >98% | [4] |
| Storage | 2-8 °C | [] |
| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | [] |
Key Applications
The primary utility of this compound stems from its bifunctional nature. The azide group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the aryl azide moiety can be used for photoaffinity labeling.[5] These applications are pivotal in:
-
Peptide Synthesis and Modification: Site-specific incorporation of the azide functionality into peptides allows for precise downstream conjugation of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[5]
-
Bioconjugation: The robust and bioorthogonal nature of the click reaction enables the stable and specific linkage of azide-modified peptides to alkyne-containing molecules in complex biological mixtures.[6][7][8]
-
Target Identification and Validation: As a photoaffinity reagent, the aryl azide group can be photoactivated by UV light to form a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby molecules, allowing for the identification of binding partners and the elucidation of drug-target interactions.[9][10]
Experimental Protocols
Incorporation of H-L-Lys(4-N3-Z)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of H-L-Lys(4-N3-Z)-OH into a growing peptide chain on a resin support using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Incorporation of H-L-Lys(4-N3-Z)-OH:
-
For the desired position in the peptide sequence, use this compound in the coupling step. Note that the alpha-amino group is not Fmoc-protected, so this amino acid should be coupled to an N-terminally protected peptide chain.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group).
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity of the azide-modified peptide by mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide
This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule (e.g., a fluorescent dye).[6][7][8]
Materials:
-
Azide-modified peptide
-
Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 8)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in Tris-HCl buffer to a final concentration of 1 mM.
-
Dissolve the alkyne-functionalized molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM azide-modified peptide
-
1.5 µL of 10 mM alkyne-functionalized molecule
-
85.5 µL of Tris-HCl buffer
-
-
Add 1 µL of 100 mM CuSO4.
-
Initiate the reaction by adding 2 µL of 500 mM sodium ascorbate.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis: Analyze the reaction mixture by RP-HPLC or SDS-PAGE to confirm the formation of the triazole-linked conjugate. The product can be purified by RP-HPLC if necessary.
Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates a typical experimental workflow for using this compound in a photoaffinity labeling experiment coupled with click chemistry for target protein identification.
Mechanism of Photoaffinity Labeling
This diagram illustrates the general mechanism of photoaffinity labeling using an aryl azide-containing compound like this compound.
References
- 2. precisepeg.com [precisepeg.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
H-L-Lys(4-N3-Z)-OH hydrochloride safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
This section summarizes the key chemical and physical identifiers for H-L-Lys(4-N3-Z)-OH hydrochloride. The data is aggregated from various chemical suppliers.[1][2][3][4][]
| Property | Value |
| CAS Number | 2084913-49-3[1][2][3][4] |
| Molecular Formula | C14H20ClN5O4[2][3][4][] |
| Molecular Weight | 357.79 g/mol [2][] |
| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride[] |
| Synonyms | H-L-Lys(4-N3-Z)-OH HCl, H-Lys(Z(4-N3))-OH HCl, pAzZLys.HCl, H-Lys(Z-4-N3)-OH HCl, Nε-(p-azidobenzyloxycarbonyl) lysine (B10760008) hydrochloride[4][] |
| Appearance | White to light yellow solid[] |
| Purity | >96% to >98%[3][4] |
| Storage Temperature | 2-8 °C[1][4][][] |
Safety and Handling
The following table outlines the known safety and handling precautions for this compound, based on supplier information. Due to the lack of a specific SDS, general safe laboratory practices for handling chemical compounds of this nature are also included, drawing from safety data for L-Lysine hydrochloride.
| Precaution | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection.[7][8] |
| Engineering Controls | Ensure adequate ventilation. Use in a well-ventilated area.[7][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not ingest or inhale.[7][8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place at 2-8°C.[1][4][][][7] |
| Incompatible Materials | Strong oxidizing agents.[7][9][10] |
| Fire Fighting | Use appropriate extinguishing media for surrounding fire. Wear self-contained breathing apparatus. Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][9] |
| First Aid (General) | Seek medical attention if symptoms occur.[7][8] |
| - Inhalation | Move to fresh air. If not breathing, give artificial respiration.[7][8] |
| - Skin Contact | Wash off with soap and plenty of water.[11] |
| - Eye Contact | Rinse cautiously with water for several minutes.[9] |
| - Ingestion | Do NOT induce vomiting. Rinse mouth and seek medical attention.[7][9] |
Experimental Applications and Workflows
This compound is a protected amino acid derivative used in peptide synthesis.[] Its key feature is the azide (B81097) (N3) group, which allows it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[12][13][14] This enables the site-specific modification and functionalization of peptides and proteins, making it a valuable tool in chemical biology, drug discovery, and the development of antibody-drug conjugates (ADCs).[3][12][13] It can be used as a photo-affinity reagent and an infrared probe.[12][15]
General Laboratory Handling Workflow
The following diagram illustrates a standard workflow for handling a chemical reagent like this compound in a research setting.
Standard laboratory workflow for chemical handling.
Role in Click Chemistry
The structural components of this compound are logically related to its function as a tool for bioconjugation. The diagram below illustrates this relationship.
References
- 1. H-L-Lys(4-N3-Z)-OH (hydrochloride) | 2084913-49-3 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.eu [file.medchemexpress.eu]
- 15. This compound | TargetMol [targetmol.com]
Technical Guide: Handling and Storage of H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling, storage, and application protocols for H-L-Lys(4-N3-Z)-OH hydrochloride (CAS: 2084913-49-3). This compound is a specialized amino acid derivative containing a photo-activatable azide (B81097) group, making it a valuable tool in bioconjugation, chemical biology, and drug development for site-specific protein modification through "click chemistry."
Core Compound Properties
This compound is a lysine (B10760008) derivative where the epsilon-amino group is protected by a p-azidobenzyloxycarbonyl (Z) group. This moiety introduces a bioorthogonal handle that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] It is also described as an infrared probe and a photo-affinity reagent.[2]
| Property | Value |
| CAS Number | 2084913-49-3 |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ |
| Molecular Weight | 357.8 g/mol |
| Appearance | White to light yellow solid |
| Synonyms | N6-[[(4-Azidophenyl)methoxy]carbonyl]-L-lysine hydrochloride, H-Lys(Z(4-N3))-OH·HCl |
| Purity | Typically >95% |
| Solubility (General) | While specific data for this compound is limited, the parent compound L-lysine hydrochloride is highly soluble in water, and also soluble in DMSO and glycols, with lower solubility in methanol (B129727) and ethanol.[3] |
Handling and Safety Precautions
As an organic azide, this compound requires careful handling to mitigate risks associated with this functional group. Organic azides are potentially explosive and can be sensitive to heat, light, pressure, and shock.[4][5][6][7]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Contamination: Do not use metal spatulas or ground glass joints, as these can form shock-sensitive metal azides.[5][7] Use plastic or ceramic utensils.
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, which can form explosive di- and tri-azidomethane.[4][6]
-
Waste Disposal: Dispose of azide-containing waste in a separate, labeled container. Do not mix with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[4][5]
Storage Recommendations
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 2-8°C or Room Temp. | - | Store in a tightly sealed container in a dry, well-ventilated place, protected from light. |
| Stock Solution | -20°C | 1 month | Protect from light and store under an inert atmosphere (e.g., nitrogen).[2] |
| Stock Solution | -80°C | 6 months | Protect from light and store under an inert atmosphere (e.g., nitrogen).[2] |
Experimental Protocols
This compound is primarily used for the site-specific incorporation into proteins, followed by bioconjugation via click chemistry.
Representative Protocol for Incorporation into Proteins
This protocol describes a general method for incorporating unnatural amino acids (UAA) like this compound into a target protein in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.
Methodology:
-
Plasmid Preparation: A plasmid encoding the target protein is mutated to introduce an amber stop codon (TAG) at the desired site of UAA incorporation. A second plasmid (e.g., pEVOL) carries the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound.
-
Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.
-
Cell Culture: The transformed cells are grown in a suitable medium.
-
Induction and Supplementation: Protein expression is induced (e.g., with IPTG), and the culture medium is supplemented with this compound to a final concentration typically in the range of 1-10 mM.
-
Protein Expression: The orthogonal system incorporates the UAA at the amber codon site during protein synthesis.
-
Purification: The expressed protein, now containing the azide functionality, is purified using standard methods such as affinity chromatography.
Representative Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for labeling the azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).
Methodology:
-
Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare stock solutions of the alkyne-functionalized molecule, copper(II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
In a microcentrifuge tube, combine the azide-modified protein, the alkyne-functionalized molecule (typically in a 5-10 fold molar excess), the copper ligand, and copper(II) sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentrations are typically in the range of:
-
Protein: 10-100 µM
-
Alkyne: 50-500 µM
-
CuSO₄: 50-200 µM
-
Ligand: 250-1000 µM
-
Sodium Ascorbate: 1-5 mM
-
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the resulting protein conjugate to remove excess reagents, for example, by size-exclusion chromatography (SEC).
Representative Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for applications in living systems or with sensitive biomolecules. It utilizes a strained alkyne (e.g., DBCO, BCN).
Methodology:
-
Prepare a stock solution of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the strained alkyne-functionalized molecule, typically in an organic solvent like DMSO.
-
Combine the azide-modified protein and the strained alkyne in a reaction vessel. A 2-10 fold molar excess of the strained alkyne is commonly used. Ensure the final concentration of the organic solvent is low enough (e.g., <5% v/v) to not affect protein stability.
-
Incubate the reaction. Reaction times can vary from 1 to 24 hours, and temperatures can range from 4°C to 37°C, depending on the reactivity of the specific strained alkyne.
-
Purify the protein conjugate to remove unreacted reagents.
This guide provides a foundation for the safe and effective use of this compound. Researchers should always consult relevant safety data sheets and optimize protocols for their specific applications.
References
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ucd.ie [ucd.ie]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
In-Depth Technical Guide: H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of H-L-Lys(4-N3-Z)-OH hydrochloride (CAS: 2084913-49-3). Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination and offers insights into its expected solubility based on its structural components.
Core Compound Properties
This compound is a synthetic amino acid derivative widely utilized in bioconjugation and chemical biology. It incorporates an azide (B81097) moiety, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the precise, site-specific labeling and modification of proteins and other biomolecules.
The structure consists of an L-lysine core, where the epsilon-amino group (ε-NH₂) is protected by a 4-azidobenzyloxycarbonyl (4-N3-Z) group. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2084913-49-3 | [2][3] |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ | [4] |
| Molecular Weight | 357.79 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Purity | >96% to >98% (typical) | [3] |
| Storage Conditions | 2-8 °C (short-term); -20°C to -80°C (long-term stock solution) | [1][4] |
| IUPAC Name | (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride | [4] |
Solubility Profile
As of late 2025, specific quantitative solubility data for this compound in common laboratory solvents is not widely published in peer-reviewed literature or on supplier data sheets. However, the compound's structure provides clues to its likely behavior:
-
Aqueous Solubility : The parent amino acid, L-lysine hydrochloride, is highly soluble in water (500 g/L at 20°C). The presence of the free alpha-amino and carboxylic acid groups on this compound contributes to some degree of water solubility. However, the large, hydrophobic 4-azidobenzyloxycarbonyl (4-N3-Z) protecting group is expected to significantly decrease its solubility in aqueous buffers compared to unmodified lysine (B10760008) hydrochloride.
-
Organic Solvent Solubility : Due to the aromatic Z-group, the compound is anticipated to be soluble in polar aprotic organic solvents. A related, structurally similar compound, N-Fmoc-N'-(azido-PEG4)-L-Lysine, is reported to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). It is therefore probable that this compound shares a similar solubility profile in these solvents.
Below is a table of expected solubility based on structural analysis. Researchers should confirm these qualitative assessments experimentally.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | Hydrochloride salt and free amino/carboxyl groups aid solubility, but the large, nonpolar 4-N3-Z group hinders it. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water; solubility is likely pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic nature is well-suited for dissolving molecules with both polar and nonpolar regions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective at solvating complex organic molecules. |
| Methanol (MeOH) | Moderate | Polar protic solvent may offer moderate solubility. |
| Ethanol (EtOH) | Low to Moderate | Less polar than methanol, may be less effective. |
| Dichloromethane (DCM) | Low to Moderate | Nonpolar nature may be suitable for the Z-group, but less so for the amino acid backbone. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of an amino acid derivative like this compound in various solvents.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Methanol)
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge (e.g., 14,000 x g)
-
Calibrated pipettes
-
HPLC-UV or a suitable spectrophotometer
-
2.0 mL microcentrifuge tubes
Procedure (Equilibrium Solubility Method)
-
Preparation : Label microcentrifuge tubes for each solvent to be tested.
-
Addition of Compound : Weigh out an excess amount of this compound (e.g., 5-10 mg) and add it to each labeled tube. Record the exact mass.
-
Addition of Solvent : Add a precise volume of the chosen solvent (e.g., 1.0 mL) to each tube.
-
Equilibration : Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible.
-
Phase Separation : After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Dilution : Carefully collect a known volume of the supernatant without disturbing the pellet. Perform a calibrated serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a pre-validated HPLC-UV method or UV-Vis spectrophotometry at the compound's λ-max.
-
Calculation : Calculate the concentration of the saturated solution (solubility) using the measured concentration of the diluted sample and the dilution factor. Express the result in mg/mL or mol/L.
The workflow for this protocol is visualized in the diagram below.
Caption: Experimental workflow for determining compound solubility.
Visualization of Key Structural Features
The solubility of this compound is a balance between its hydrophilic and hydrophobic components. The following diagram illustrates these key functional groups.
References
The Multifaceted Role of the Azide Group in H-L-Lys(4-N3-Z)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the precise modification of biomolecules is paramount. Unnatural amino acids (UAAs) equipped with bioorthogonal functional groups have emerged as powerful tools for achieving this precision. Among these, H-L-Lys(4-N3-Z)-OH, a lysine (B10760008) derivative featuring an azide (B81097) moiety on its Nε-benzyloxycarbonyl (Z) protecting group, stands out as a versatile building block. The azide group, a cornerstone of "click chemistry," also possesses unique spectroscopic and photochemical properties. This technical guide provides a comprehensive overview of the core functionalities of the azide group in H-L-Lys(4-N3-Z)-OH, detailing its application in bioconjugation, as a spectroscopic probe, and as a photo-crosslinking agent.
Core Properties of H-L-Lys(4-N3-Z)-OH
H-L-Lys(4-N3-Z)-OH is a non-canonical amino acid derivative that introduces a stable yet highly reactive azide functional group into peptides and proteins. Its key attributes are summarized in the table below.
| Property | Description |
| Chemical Name | (2S)-2-amino-6-[[(4-azidophenyl)methoxy]carbonylamino]hexanoic acid hydrochloride |
| Molecular Formula | C14H20ClN5O4[1] |
| Molecular Weight | 357.8 g/mol [1] |
| Structure | A lysine residue where the ε-amino group is protected by a 4-azidobenzyloxycarbonyl group. |
| Key Functional Group | Azide (-N3) |
| Primary Roles | 1. Bioorthogonal handle for "click chemistry". 2. Infrared (IR) probe for studying local protein environments. 3. Photo-affinity label for covalent crosslinking. |
The Azide Group as a Bioorthogonal Handle for Click Chemistry
The azide group is a key player in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. H-L-Lys(4-N3-Z)-OH leverages the azide's reactivity in two main types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
These reactions are instrumental in constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for attaching imaging agents or other functional moieties to proteins.
Figure 1: Click chemistry pathways involving the azide group of H-L-Lys(4-N3-Z)-OH.
Quantitative Data for Click Chemistry Reactions
While specific kinetic data for H-L-Lys(4-N3-Z)-OH is not extensively published, the following tables summarize representative second-order rate constants for CuAAC and SPAAC reactions involving analogous azides and alkynes. This data provides a valuable reference for predicting reaction efficiencies and designing experiments.
Table 1: Representative Second-Order Rate Constants for CuAAC Reactions
| Azide | Alkyne | Catalyst System | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270)/Ligand | High (qualitative) | [2] |
| Azido-E-64 | Alkyne-fluorophore | CuSO₄/Sodium Ascorbate/THPTA | Efficient (qualitative) | [3] |
| Peptide-Azide | Peptide-Alkyne | CuSO₄/Sodium Ascorbate | Quantitative conversion |[4] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide | Cyclooctyne | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Benzyl Azide | DIBO | CDCl₃ | 0.3 | [5] |
| Benzyl Azide | BCN | CD₃CN | 0.065 | [5] |
| Benzyl Azide | DIBAC (DBCO) | CD₃CN/H₂O | 0.31 |[5] |
Experimental Protocols for Click Chemistry
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative example for labeling a protein containing an incorporated H-L-Lys(4-N3-Z)-OH residue with an alkyne-functionalized molecule (e.g., a fluorescent dye).
-
Protein Preparation: The protein of interest containing the H-L-Lys(4-N3-Z)-OH residue is purified and buffer-exchanged into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with the alkyne-functionalized molecule.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence or mass spectrometry.
-
Purification: The labeled protein is purified from excess reagents using methods like size-exclusion chromatography or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical procedure for labeling a protein containing H-L-Lys(4-N3-Z)-OH with a strained cyclooctyne-derivatized probe.
-
Protein Preparation: The protein containing the H-L-Lys(4-N3-Z)-OH residue is prepared as in the CuAAC protocol.
-
Reagent Preparation: Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-fluorophore) in a suitable solvent like DMSO.
-
Reaction Setup:
-
Combine the protein solution with the strained cyclooctyne probe in a microcentrifuge tube.
-
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.
-
Purification: The labeled protein is purified as described in the CuAAC protocol.
The Azide Group as an Infrared (IR) Probe
The azide group possesses a unique vibrational signature that makes it a sensitive infrared probe of its local electrostatic environment. The antisymmetric stretching vibration of the N≡N bond in the azide group absorbs in a region of the IR spectrum (around 2100 cm⁻¹) that is largely free from interference from other biological molecules. The precise frequency of this absorption is sensitive to factors such as solvent polarity and hydrogen bonding, making it a valuable tool for studying protein conformational changes and ligand binding.
Figure 2: Workflow for using the azide group as an IR probe to study protein environments.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: A purified protein containing H-L-Lys(4-N3-Z)-OH is prepared at a high concentration in a suitable buffer (e.g., a buffer with low IR absorbance in the region of interest).
-
FTIR Spectroscopy:
-
Acquire a background spectrum of the buffer.
-
Acquire a spectrum of the protein sample.
-
Subtract the background spectrum from the sample spectrum to obtain the protein's IR spectrum.
-
-
Data Analysis: The peak corresponding to the azide stretch is identified (typically around 2100 cm⁻¹). Changes in the peak position upon ligand binding, protein unfolding, or other perturbations are analyzed to infer changes in the local environment of the azide probe.
The Azide Group as a Photo-Affinity Label
The 4-azidobenzyl carbamate (B1207046) moiety of H-L-Lys(4-N3-Z)-OH can function as a photo-affinity label. Upon irradiation with UV light (typically around 254-280 nm), the aryl azide group releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form covalent crosslinks with nearby molecules, such as interacting proteins or ligands. This property is invaluable for identifying and mapping protein-protein and protein-ligand interactions.
Figure 3: Mechanism of photo-affinity labeling using the azide group.
Quantitative Data for Photo-Affinity Labeling
Experimental Protocol for Photo-Affinity Labeling
-
Sample Preparation: A solution containing the protein with the incorporated H-L-Lys(4-N3-Z)-OH and its potential binding partner is prepared in a suitable buffer.
-
UV Irradiation: The sample is irradiated with a UV lamp at the appropriate wavelength (e.g., 254 nm) for a defined period. The irradiation is typically performed on ice to minimize heat-induced denaturation.
-
Analysis of Crosslinking: The formation of a covalent complex is analyzed by techniques such as SDS-PAGE, where a shift in the molecular weight of the protein will be observed. The crosslinked product can be further analyzed by mass spectrometry to identify the site of crosslinking.
Conclusion
H-L-Lys(4-N3-Z)-OH is a powerful and versatile tool for chemical biologists and drug development professionals. The strategically placed azide group serves not only as a highly efficient handle for bioorthogonal "click" chemistry but also as a subtle reporter of local molecular environments and a trigger for covalent bond formation upon photoactivation. A thorough understanding of these multifaceted roles, supported by the experimental frameworks provided in this guide, will enable researchers to harness the full potential of this unique unnatural amino acid in their scientific endeavors.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Z-Protecting Group in H-L-Lys(4-N3-Z)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The modified amino acid, H-L-Lys(4-N3-Z)-OH, represents a sophisticated chemical tool at the intersection of peptide synthesis and bioconjugation. Its unique structure, featuring a strategically placed azido (B1232118) (N3) functionality on the benzyloxycarbonyl (Z) protecting group, offers a versatile platform for the development of advanced therapeutics and research probes. This technical guide provides an in-depth analysis of the function of the Z-protecting group in this compound, detailed experimental protocols for its use, and a summary of its key chemical properties.
Core Function of the Z-Protecting Group
The primary role of the benzyloxycarbonyl (Z or Cbz) group in H-L-Lys(4-N3-Z)-OH is to selectively mask the ε-amino group of the lysine (B10760008) side chain.[1][2] This protection is crucial during peptide synthesis to prevent the highly nucleophilic ε-amino group from participating in unwanted side reactions, such as branching of the peptide chain.[1] The Z-group is a well-established carbamate-type protecting group, first introduced by Bergmann and Zervas, and is valued for its stability and the crystalline nature it often imparts to the protected amino acid.[3][4][5]
In the specific case of H-L-Lys(4-N3-Z)-OH, the Z-group serves a dual purpose:
-
Orthogonal Protection: It provides protection for the lysine side chain that is orthogonal to the temporary Nα-protecting groups (like Fmoc or Boc) used during solid-phase peptide synthesis (SPPS).[6][7] This means the Nα-group can be selectively removed to allow for peptide chain elongation without affecting the Z-group on the lysine side chain.
-
Bioorthogonal Handle Carrier: The benzyl (B1604629) ring of the Z-group is functionalized with an azido (N3) group at the 4-position.[2][8] This modification transforms the protecting group itself into a bioorthogonal handle. The azide (B81097) group is stable under standard peptide synthesis conditions and can be used for subsequent site-specific modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7][9][10]
This elegant design allows for the precise incorporation of a latent reactive site into a peptide sequence, which can then be used for conjugation to other molecules like fluorescent dyes, imaging agents, or drug payloads.[10][11]
Physicochemical and Stability Data
| Functional Group | Condition/Reagent | Stability/Reactivity | Reference(s) |
| Z (Benzyloxycarbonyl) Group | Strong Acids (e.g., HBr/AcOH, HF) | Labile (Cleaved) | [3][12] |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Labile (Cleaved) | [4] | |
| Catalytic Transfer Hydrogenation | Labile (Cleaved) | [1][13] | |
| Basic Conditions (e.g., piperidine) | Stable | [7] | |
| TFA (Trifluoroacetic Acid) | Stable | [1] | |
| Azido (N3) Group | Standard Peptide Synthesis (TFA, Piperidine) | Stable | [7] |
| Copper(I) and an Alkyne | Reactive (Undergoes CuAAC) | [12][14] | |
| Strained Alkynes (e.g., DBCO, BCN) | Reactive (Undergoes SPAAC) | [3] | |
| Reducing Agents (e.g., H2/Pd-C) | Labile (Reduced to an amine) | [7] |
Experimental Workflows and Protocols
The utility of H-L-Lys(4-N3-Z)-OH is realized through a series of experimental steps, from its incorporation into a peptide to the final bioconjugation.
Logical Workflow for Application
Caption: General workflow for using H-L-Lys(4-N3-Z)-OH.
Detailed Experimental Protocols
Protocol 1: Incorporation of H-L-Lys(4-N3-Z)-OH into a Peptide using Fmoc-SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
-
Resin Preparation: Swell the desired solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Nα-Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of H-L-Lys(4-N3-Z)-OH:
-
In a separate vessel, dissolve H-L-Lys(4-N3-Z)-OH (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling agent, such as HBTU/HOBt (3-5 eq.) or HATU (3-5 eq.), and a base, such as N,N-diisopropylethylamine (DIEA) (6-10 eq.).
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Continuation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the synthesized azido-peptide to a molecule containing a terminal alkyne.
-
Reagent Preparation:
-
Azido-Peptide Stock: Dissolve the purified peptide containing the H-L-Lys(4-N3-Z)-OH residue in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Alkyne-Payload Stock: Dissolve the alkyne-functionalized molecule (e.g., a fluorescent dye) in DMSO.
-
Copper(II) Sulfate (B86663) Stock: Prepare a 20 mM solution of CuSO4 in water.
-
Sodium Ascorbate (B8700270) Stock: Freshly prepare a 300 mM solution of sodium ascorbate in water. This is the reducing agent that generates the active Cu(I) catalyst in situ.
-
Ligand Stock (Optional but Recommended): Prepare a 100 mM solution of a Cu(I)-stabilizing ligand like THPTA or TBTA in water or DMSO.[5]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azido-peptide (1 equivalent) and the alkyne-payload (1.5-3 equivalents).
-
Add the copper sulfate solution (e.g., to a final concentration of 1 mM). If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).[5]
-
-
Incubation: Protect the reaction from light (especially if using fluorescent dyes) and incubate at room temperature for 30-90 minutes. The reaction can be gently agitated.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
Purification: Purify the resulting peptide conjugate using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials, catalyst, and byproducts.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Protocol 3: Deprotection of the Z-Group via Catalytic Transfer Hydrogenation
While the primary utility of the 4-N3-Z group is for bioconjugation, there may be instances where removal of the entire protecting group is desired to liberate the free lysine side chain. Note that this process will also reduce the azide to an amine.
-
Reaction Setup:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or formic acid.[1][9]
-
Add a hydrogen donor, such as ammonium (B1175870) formate (B1220265) (10 equivalents) or 1,4-cyclohexadiene (B1204751) (10 equivalents).[9][13]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
-
Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Workup: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as RP-HPLC.
Chemical Pathway Diagrams
Dual Functionality of the 4-N3-Z Group
Caption: Role of the 4-N3-Z group in lysine modification.
CuAAC Reaction Pathway
Caption: Simplified CuAAC reaction for bioconjugation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. interchim.fr [interchim.fr]
An In-Depth Technical Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride for Researchers and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH hydrochloride is a versatile chemical tool primarily utilized in bioconjugation and chemical biology. It is a derivative of the amino acid L-lysine, incorporating a photoactivatable 4-azidobenzyl carbamate (B1207046) (Z) group on the epsilon-amine. This unique structure allows for its application as a click chemistry reagent, an infrared probe, and a photo-affinity labeling agent. Its ability to be incorporated into biological systems and subsequently ligated to other molecules via bioorthogonal reactions makes it a valuable asset in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs), and in the study of protein-protein interactions.[1][2][3]
This guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in a research setting.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | (2S)-2-amino-6-[[(4-azidophenyl)methoxy]carbonylamino]hexanoic acid;hydrochloride | [2] |
| Synonyms | H-L-Lys(Z(4-N3))-OH HCl, pAzZLys HCl | [2] |
| CAS Number | 2084913-49-3 | [4] |
| Molecular Formula | C14H20ClN5O4 | [4] |
| Molecular Weight | 357.8 g/mol | [4] |
| Appearance | White to light yellow solid | [2] |
| Purity | >96% | [4] |
| Solubility | Methanol: 5 mg/mL (with ultrasonic warming) | |
| Storage Conditions | 2-8°C for short-term, -20°C for long-term | [2] |
Key Applications and Methodologies
The unique trifunctional nature of this compound—comprising a primary amine, a carboxylic acid, and a photoactivatable azide (B81097)—enables its use in several advanced biochemical techniques.
Bioorthogonal Labeling via Click Chemistry
The azide group on the 4-azidobenzyl moiety serves as a handle for bioorthogonal "click" chemistry reactions. This allows for the specific and efficient covalent linkage of H-L-Lys(4-N3-Z)-OH, once incorporated into a biomolecule, to a second molecule containing a compatible reactive group. This is particularly useful for attaching probes, such as fluorophores or biotin, or for linking therapeutic payloads in the development of ADCs.
Two primary forms of azide-alkyne cycloaddition are relevant:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[5][6][7][8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[10][11][12][13]
This protocol provides a general framework for labeling a protein containing H-L-Lys(4-N3-Z)-OH with an alkyne-functionalized probe.
Materials:
-
Azide-modified protein (containing incorporated H-L-Lys(4-N3-Z)-OH) in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 250 mM in water).
-
Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 500 mM in water).
-
DMSO for dissolving the alkyne probe if necessary.
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Probe Preparation: Dissolve the alkyne-functionalized probe in DMSO to create a 10-20 mM stock solution.
-
Reaction Setup:
-
To the protein solution, add the alkyne-probe to a final concentration that is a 5-10 fold molar excess over the protein.
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper/ligand solution to the protein-probe mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
Characterization: Confirm the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) or mass spectrometry.
Photo-Affinity Labeling
The 4-azidobenzyl group is a photo-reactive moiety.[1] Upon exposure to UV light (typically around 260-365 nm), the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding pocket of a target protein.[14][15][16][17][18] This "photo-affinity labeling" is a powerful technique for identifying and mapping the binding sites of drugs and other ligands.
This protocol outlines a general procedure for using a ligand functionalized with H-L-Lys(4-N3-Z)-OH to label its target protein.
Materials:
-
Photo-affinity probe (a ligand of interest conjugated to H-L-Lys(4-N3-Z)-OH).
-
Purified target protein in a suitable, non-amine-containing buffer (e.g., HEPES or phosphate buffer).
-
UV lamp with an appropriate wavelength output (e.g., 365 nm).
-
Control, non-photo-reactive ligand for competition experiments.
-
SDS-PAGE and Western blotting or mass spectrometry reagents for analysis.
Procedure:
-
Binding: Incubate the photo-affinity probe with the target protein in the dark to allow for binding equilibrium to be reached. A typical starting point is a 1-5 fold molar excess of the probe over the protein.
-
Competition Control (Optional but Recommended): In a separate reaction, pre-incubate the target protein with a high concentration (e.g., 100-fold molar excess) of a non-photo-reactive competitor ligand before adding the photo-affinity probe. This will help to distinguish specific from non-specific labeling.
-
Photolysis: Expose the samples to UV light for a predetermined amount of time. The optimal irradiation time and distance from the lamp should be empirically determined to maximize labeling while minimizing protein damage.
-
Analysis:
-
Quench the reaction by adding a scavenger reagent like DTT.
-
Analyze the samples by SDS-PAGE. A successful cross-linking event will result in a shift in the molecular weight of the target protein.
-
Confirm the identity of the labeled protein by Western blotting or by excising the shifted band for analysis by mass spectrometry.
-
Mandatory Visualizations
Workflow for CuAAC Protein Labeling
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow for Photo-Affinity Labeling
Caption: General workflow for a photo-affinity labeling experiment.
Conclusion
This compound is a powerful and versatile reagent for researchers, scientists, and drug development professionals. Its ability to participate in both bioorthogonal click chemistry and photo-affinity labeling makes it a dual-function tool for a wide range of applications, from the construction of complex bioconjugates like ADCs to the identification and characterization of protein-ligand interactions. While detailed characterization data for this specific compound is not widely published, the general protocols and principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any chemical reagent, careful experimental design and appropriate analytical characterization are paramount to achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2004000874A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides [mdpi.com]
- 10. Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein-Protein and Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US3920520A - Fermentation process for producing optically active L-lysine - Google Patents [patents.google.com]
- 18. CN1526698A - Production process of high-purity DL-lysine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for H-L-Lys(4-N3-Z)-OH Hydrochloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of H-L-Lys(4-N3-Z)-OH hydrochloride in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent serves as a valuable tool for bioconjugation, enabling the precise introduction of a lysine (B10760008) derivative with a reactive azide (B81097) moiety onto alkyne-containing molecules such as peptides, proteins, nucleic acids, and small molecules.
This compound is a lysine derivative where the epsilon-amino group is modified with a 4-azidobenzyl (Z) carbamate.[1][2] This modification introduces a bioorthogonal azide handle, which can specifically react with a terminal alkyne via CuAAC to form a stable triazole linkage.[2][3][4] This reagent is also described as an infrared probe and a photo-affinity reagent.[1][2]
Principle of the Reaction
The core of the application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3][4] The reaction is highly efficient, specific, and biocompatible, proceeding under mild aqueous conditions, making it ideal for modifying sensitive biological molecules.[3][4]
The workflow for a typical bioconjugation experiment using this compound is depicted below.
References
- 1. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
Application Notes and Protocols: Incorporating H-L-Lys(4-N3-Z)-OH into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH is a non-canonical amino acid derivative that serves as a valuable tool in chemical biology and drug discovery. It incorporates a photo-activatable 4-azido-benzyloxycarbonyl (Z) group on the epsilon-amine of a lysine (B10760008) residue. This feature allows for its use in photoaffinity labeling experiments to elucidate peptide-protein interactions. The terminal azide (B81097) also provides a handle for bioorthogonal "click" chemistry reactions, enabling the conjugation of various functionalities such as fluorophores, affinity tags, or drug molecules to the synthesized peptide. This document provides detailed application notes and protocols for the successful incorporation of H-L-Lys(4-N3-Z)-OH into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).
Key Applications
The unique properties of H-L-Lys(4-N3-Z)-OH make it suitable for a range of applications, including:
-
Photoaffinity Labeling: The 4-azido group on the Z-protecting group can be converted into a highly reactive nitrene upon UV irradiation. This allows for the formation of a covalent bond with interacting biomolecules in close proximity, enabling the identification of binding partners and the mapping of interaction interfaces.
-
Click Chemistry: The azide group is a versatile functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the site-specific labeling of peptides with a wide array of molecules for various applications, including fluorescence imaging, proteomics, and drug delivery.
-
Peptidomimetic Design: The introduction of this unnatural amino acid can be used to create peptidomimetics with altered structural and functional properties, potentially leading to enhanced stability, binding affinity, or novel biological activities.
Quantitative Data Summary
While specific yields can be sequence-dependent, the following table summarizes expected quantitative data for the incorporation of Fmoc-L-Lys(4-N3-Z)-OH in a standard Fmoc-SPPS workflow. These values are based on typical outcomes for the coupling of unnatural amino acids and may vary based on the specific peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | > 95% | Monitored by Kaiser test or other ninhydrin-based tests. Double coupling may be employed for difficult sequences. |
| Overall Peptide Yield (crude) | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Purity of Crude Peptide | 60 - 85% | Dependent on the success of each coupling and deprotection step. |
| Purity after HPLC Purification | > 95% | Achievable with standard reversed-phase HPLC purification protocols. |
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
-
Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure:
-
Add the Fmoc deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of Fmoc-L-Lys(4-N3-Z)-OH
Reagents:
-
Fmoc-L-Lys(4-N3-Z)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents).
-
Solvent: DMF.
Procedure:
-
Pre-activation: In a separate vial, dissolve Fmoc-L-Lys(4-N3-Z)-OH, HATU (or HBTU), and HOBt (if used) in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
Reagents:
-
Cleavage Cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may need to be optimized depending on the protecting groups of other amino acids in the sequence.
Procedure:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing H-L-Lys(4-N3-Z)-OH
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Application Workflow: Photoaffinity Labeling of a G-Protein Coupled Receptor (GPCR)
Caption: Workflow for identifying GPCR interaction sites using a photoaffinity probe.
Application Notes and Protocols for H-L-Lys(4-N3-Z)-OH Hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH hydrochloride is a non-canonical amino acid derivative designed for bioorthogonal chemistry.[1][2] It incorporates an azide (B81097) moiety, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] This powerful ligation technique allows for the precise and efficient covalent labeling of biomolecules, such as peptides and proteins, with a wide range of functionalities including fluorescent dyes, biotin (B1667282) tags, and drug molecules.[3][4] The high selectivity and biocompatibility of the CuAAC reaction make this compound an invaluable tool for site-specific protein modification, drug development, and molecular imaging.[3][4]
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Property | Value |
| CAS Number | 2084913-49-3 |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ |
| Molecular Weight | 357.8 g/mol |
| Appearance | White to off-white solid |
| Purity | >96% |
| Storage | Store at 2-8°C for short-term and -20°C to -80°C for long-term storage, protected from light and moisture.[1] |
| Solubility | Soluble in aqueous buffers and polar organic solvents such as DMSO and DMF. |
Applications in CuAAC Bioconjugation
The primary application of this compound is to introduce an azide handle into a peptide or protein of interest. This is typically achieved through solid-phase peptide synthesis (SPPS), where it is incorporated as a building block. Once incorporated, the azide group is available for a highly specific CuAAC reaction with a terminal alkyne-functionalized molecule.
Key Applications Include:
-
Fluorescent Labeling: Attachment of fluorescent probes for imaging and tracking proteins in cells and tissues.[4]
-
Protein-Protein Interaction Studies: Crosslinking of proteins to study interaction networks.
-
Drug Conjugation: Development of antibody-drug conjugates (ADCs) by linking cytotoxic drugs to specific sites on an antibody.
-
Surface Immobilization: Attaching proteins to surfaces for the development of biosensors and microarrays.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide and its subsequent use in a CuAAC reaction. Optimization may be required depending on the specific peptide, alkyne-probe, and desired application.
Protocol 1: Incorporation of H-L-Lys(4-N3-Z)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the azido-lysine derivative into a peptide sequence using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
This compound (or its Fmoc-protected version, Fmoc-L-Lys(4-N3-Z)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (or Fmoc-L-Lys(4-N3-Z)-OH) (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and shake for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azido-peptide by LC-MS and MALDI-TOF mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling
This protocol describes the labeling of the azide-functionalized peptide with an alkyne-containing fluorescent dye.
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Azide-peptide: 1 mM in PBS.
-
Alkyne-dye: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
TBTA/THPTA: 50 mM in DMSO/water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution (to a final concentration of 100 µM).
-
Alkyne-dye (to a final concentration of 200 µM).
-
TBTA/THPTA (to a final concentration of 500 µM).
-
CuSO₄ (to a final concentration of 100 µM).
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM.
-
Purification: Purify the labeled peptide from excess reagents using size-exclusion chromatography (e.g., PD-10 desalting column) or reverse-phase HPLC.
-
Analysis: Analyze the purified product by LC-MS to confirm successful conjugation and assess purity. Quantify labeling efficiency using UV-Vis spectroscopy by comparing the absorbance of the dye and the peptide.
Quantitative Data (Representative Examples)
While specific quantitative data for this compound is not extensively published, the following table provides representative data for CuAAC reactions with similar azido-functionalized biomolecules under optimized conditions. Reaction yields are typically high, often exceeding 90%.[5][6]
| Azide-Molecule | Alkyne-Probe | Ligand | Reaction Time | Yield/Conversion |
| Azide-labeled Peptide | Dansyl Alkyne | THPTA | 1 hour | >95% |
| Azido-Protein | Alkyne-Biotin | TBTA | 2 hours | ~90% |
| Cell Surface Protein with Nε-p-azidobenzyloxycarbonyl lysine | Alkyne-Cy5 | BTTAA | 20 minutes | ~80% labeling efficiency[4] |
| Azide-modified Oligonucleotide | FAM-Alkyne | TBTA | 4 hours | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for peptide modification using H-L-Lys(4-N3-Z)-OH.
CuAAC Reaction Mechanism
Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for H-L-Lys(4-N3-Z)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-L-Lys(4-N3-Z)-OH is a non-canonical amino acid derivative that serves as a valuable tool for bioorthogonal chemistry. It incorporates a lysine (B10760008) backbone with an azide (B81097) moiety masked by a 4-azidobenzyloxycarbonyl (Z) protecting group. This feature allows for its site-specific incorporation into peptides and proteins through standard solid-phase peptide synthesis (SPPS). The exposed azide group is a versatile chemical handle for post-synthetic modification via strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.
SPAAC enables the covalent ligation of the azide-modified biomolecule with a cyclooctyne-containing probe, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst. This copper-free approach is particularly advantageous for applications involving living cells or in vivo studies. The stable triazole linkage formed is resistant to biological degradation, making it an ideal strategy for creating well-defined bioconjugates for a wide range of applications, including fluorescent labeling, drug delivery, and the study of biological processes.
Data Presentation
The efficiency of SPAAC is influenced by several factors, including the specific cyclooctyne (B158145) used, reactant concentrations, temperature, and reaction time. Below are tables summarizing representative kinetic data and expected reaction yields for SPAAC reactions involving an azido-lysine derivative with common cyclooctynes.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide-Containing Moiety | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference Compound |
| Azido-lysine derivative | DBCO | ~0.34 | Hydrophilic azidoamino acid[1][2] |
| Azido-lysine derivative | BCN | ~0.28 | Hydrophilic azidoamino acid[1][2] |
Note: The data presented are for a hydrophilic azidoamino acid and serve as a reasonable approximation for H-L-Lys(4-N3-Z)-OH.
Table 2: Illustrative SPAAC Reaction Yields under Various Conditions
| Azido-Peptide Conc. (µM) | DBCO-Probe Conc. (µM) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 100 | 150 (1.5 eq) | 25 | 2 | > 90 |
| 100 | 200 (2 eq) | 25 | 1 | > 95 |
| 100 | 150 (1.5 eq) | 4 | 12 | > 90 |
| 50 | 100 (2 eq) | 37 | 1 | > 95 |
Note: These are illustrative yields based on qualitative descriptions from various protocols. Actual yields may vary depending on the specific peptide sequence, probe, and reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(4-N3-Z)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-L-Lys(4-N3-Z)-OH into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-L-Lys(4-N3-Z)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-amino acid (3 eq) with a coupling reagent (e.g., HBTU, 3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Incorporation of Fmoc-L-Lys(4-N3-Z)-OH:
-
Pre-activate Fmoc-L-Lys(4-N3-Z)-OH (1.5-2 eq) with your chosen coupling reagent (e.g., HATU, 1.5 eq) and DIPEA (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the coupling efficiency using a Kaiser test.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Characterization: Dry the crude peptide pellet. Purify the azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: SPAAC Ligation of an Azido-Peptide with a DBCO-Functionalized Dye
This protocol provides a general procedure for the bioconjugation of an azide-containing peptide with a DBCO-labeled fluorescent dye.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
DBCO-functionalized fluorescent dye
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Organic co-solvent (optional): DMSO or DMF
-
Purification system: RP-HPLC or size-exclusion chromatography (SEC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-dye in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the azide-peptide solution.
-
Add the DBCO-dye stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the dye. If using an organic co-solvent, ensure the final concentration does not exceed 10-20% (v/v) to avoid peptide precipitation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time will depend on the reactants and their concentrations.[3]
-
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide-dye conjugate from excess unreacted dye and other reagents.
-
For peptides, RP-HPLC is a highly effective purification method.[4] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Alternatively, for larger bioconjugates, SEC can be used.
-
-
Characterization of the Final Conjugate:
Caption: Workflow for SPAAC Bioconjugation.
Application Example: Studying GPCR-G Protein Interactions
Peptides functionalized with fluorescent dyes using H-L-Lys(4-N3-Z)-OH and SPAAC can be powerful tools for studying protein-protein interactions, such as those between G protein-coupled receptors (GPCRs) and their cognate G proteins.
A fluorescently labeled peptide agonist can be used in various biophysical assays, such as Förster Resonance Energy Transfer (FRET), to monitor the conformational changes in the GPCR upon ligand binding and subsequent G protein engagement.
Caption: GPCR Signaling Pathway.
By labeling either the peptide ligand, the GPCR, or the G protein with appropriate FRET pairs, researchers can measure real-time changes in distance between these components, providing insights into the dynamics of signal transduction.[8][9]
References
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.renyi.hu [users.renyi.hu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified amino acids into peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. H-L-Lys(4-N3-Z)-OH hydrochloride is a key reagent in this field, providing a versatile handle for peptide modification through "click chemistry" and for investigating molecular interactions via photoaffinity labeling. The 4-azido-benzyloxycarbonyl (Z) group on the lysine (B10760008) side chain serves two primary purposes: the azide (B81097) moiety allows for bioorthogonal ligation to alkyne-containing molecules, while the aryl azide functionality enables the formation of a covalent bond with interacting partners upon photoactivation.[1][2][3]
This document provides detailed protocols for the incorporation of H-L-Lys(4-N3-Z)-OH into peptides using solid-phase peptide synthesis (SPPS), subsequent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and its application in photoaffinity labeling to study protein-protein interactions within signaling pathways.
Section 1: Peptide Synthesis with Fmoc-L-Lys(4-N3-Z)-OH
The first step in utilizing H-L-Lys(4-N3-Z)-OH is its incorporation into a peptide sequence. This is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). For SPPS, the α-amino group of the lysine derivative must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-L-Lys(4-N3-Z)-OH is compatible with standard SPPS protocols.[4]
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing the azide-modified lysine residue.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Lys(4-N3-Z)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and IPA.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add it to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Lys(4-N3-Z)-OH at the desired position.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification and Characterization: Dry the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).[5][6]
Section 2: Peptide Labeling via Click Chemistry
The azide group on the lysine side chain allows for covalent modification with a variety of molecules (e.g., fluorophores, biotin (B1667282), drug molecules) that contain a terminal alkyne. This is achieved through the highly efficient and specific "click" reaction.[7][8] Two main protocols are provided: the copper-catalyzed (CuAAC) and the copper-free strain-promoted (SPAAC) cycloaddition.
Experimental Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling the azide-modified peptide with a terminal alkyne-containing molecule in solution.
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4
-
Solvent: DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the chosen buffer to a final concentration of 1-10 mM.
-
Dissolve the alkyne-containing molecule in DMSO or DMF.
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified peptide solution
-
Alkyne-containing molecule (1.5-2 equivalents relative to the peptide)
-
THPTA (5 equivalents relative to CuSO₄)
-
CuSO₄ (final concentration 0.1-1 mM)
-
Sodium ascorbate (final concentration 1-5 mM)
-
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.
-
Purification: Purify the labeled peptide from excess reagents using RP-HPLC.
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry.
Data Presentation: Representative CuAAC Reaction Yields
The efficiency of CuAAC can be very high, often exceeding 95% with optimized conditions.[8]
| Peptide Substrate | Alkyne Partner | Copper Source | Ligand | Reaction Time (h) | Yield (%) | Reference |
| Azide-Peptide 1 | Alkyne-Fluorophore A | CuSO₄/NaAsc | THPTA | 2 | >95 | [8] |
| Azide-Peptide 2 | Alkyne-Biotin B | Copper Wire | None | 5 | 100 | [8] |
| Azide-Peptide 3 | Alkyne-Drug C | CuSO₄/NaAsc | TBTA | 18 | 78 | [9] |
Experimental Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method ideal for biological systems where copper toxicity is a concern.[7][10] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-modified peptide
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore)
-
Buffer: PBS or other biocompatible buffer, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the buffer to the desired concentration.
-
Dissolve the DBCO-containing molecule in a minimal amount of DMSO and then dilute in the reaction buffer.
-
-
Reaction Setup: Mix the azide-modified peptide with the DBCO-containing molecule (1.5-3 equivalents) in the reaction buffer.
-
Reaction Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Purification and Characterization: Purify the labeled peptide using RP-HPLC and confirm its identity by mass spectrometry.
Data Presentation: Representative SPAAC Reaction Kinetics
The rate of SPAAC reactions is dependent on the specific strained alkyne and the azide used. The table below provides representative second-order rate constants for the reaction of DBCO derivatives with azides.
| Strained Alkyne | Azide Partner | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | 1.22 | [11][12] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 37 | 0.85 | [11][12] |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | HEPES (7) | 25 | 0.37 | [11][12] |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS (7) | 25 | 0.18 | [11][12] |
Section 3: Application in Photoaffinity Labeling
The 4-azido-benzyloxycarbonyl group in H-L-Lys(4-N3-Z)-OH allows the peptide to be used as a photoaffinity probe to identify binding partners.[1][2][13] Upon exposure to UV light, the aryl azide generates a highly reactive nitrene intermediate that covalently crosslinks to nearby molecules, thus "trapping" interacting proteins.[1]
Experimental Protocol 4: Photoaffinity Labeling and Identification of Interacting Proteins
This protocol outlines a general workflow for using an azide-modified peptide to identify its binding partners in a cell lysate.
Materials:
-
Peptide containing H-L-Lys(4-N3-Z)-OH (with an additional tag like biotin for enrichment, incorporated via click chemistry)
-
Cell lysate
-
UV lamp (e.g., 365 nm)
-
Streptavidin-coated magnetic beads
-
Protease (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the biotinylated azide-peptide probe with the cell lysate to allow for the formation of non-covalent peptide-protein complexes.
-
UV Crosslinking: Expose the mixture to UV light to activate the aryl azide and induce covalent crosslinking to binding partners. A typical condition is irradiation at 365 nm for 15-30 minutes on ice.
-
Enrichment of Crosslinked Complexes:
-
Add streptavidin-coated magnetic beads to the irradiated lysate to capture the biotinylated peptide and its crosslinked partners.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into smaller peptides.
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis: Identify the crosslinked proteins by searching the MS/MS data against a protein database. The identification of the "bait" peptide crosslinked to a peptide from another protein confirms the interaction.[7][14]
Visualizations
Experimental Workflow for Peptide Labeling and Application
Caption: Workflow from peptide synthesis to application.
Signaling Pathway Interrogation via Photoaffinity Labeling
Caption: Probing a kinase-substrate interaction.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for H-L-Lys(4-N3-Z)-OH in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of cytotoxic agents by minimizing systemic exposure and maximizing their concentration at the tumor site. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.
H-L-Lys(4-N3-Z)-OH is a lysine (B10760008) derivative functionalized with a 4-azidobenzyloxycarbonyl (N3-Z) group. This reagent serves as a valuable tool for the site-specific introduction of an azide (B81097) moiety onto an antibody. The azide group is a bioorthogonal handle that can be selectively reacted with an alkyne-functionalized payload through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This methodology allows for the precise control over the location and stoichiometry of drug conjugation, leading to the production of homogeneous ADCs with improved properties compared to randomly conjugated counterparts.[1]
This document provides detailed application notes and experimental protocols for the use of H-L-Lys(4-N3-Z)-OH in the synthesis of ADCs.
Overview of ADC Synthesis using H-L-Lys(4-N3-Z)-OH
The overall workflow for synthesizing an ADC using H-L-Lys(4-N3-Z)-OH involves two main stages:
-
Antibody Modification: Introduction of the azide handle onto the antibody. This is typically achieved by first activating the carboxylic acid of H-L-Lys(4-N3-Z)-OH (e.g., as an N-hydroxysuccinimide [NHS] ester) and then reacting it with the lysine residues of the antibody. While this initial step involves random lysine modification, subsequent site-specific conjugation strategies can be employed, or conditions can be optimized to control the degree of labeling.
-
Payload Conjugation: The azide-modified antibody is then reacted with an alkyne-functionalized cytotoxic payload via either CuAAC or SPAAC to form the final ADC.
The choice between CuAAC and SPAAC depends on the specific requirements of the ADC. SPAAC is often preferred for biological applications as it does not require a cytotoxic copper catalyst.[2][3]
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized using site-specific lysine conjugation strategies. It is important to note that specific data for ADCs synthesized using precisely H-L-Lys(4-N3-Z)-OH is limited in the public domain. The presented data is collated from studies on ADCs with similar site-specific lysine modifications and conjugation chemistries to provide a comparative overview.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| Conjugation Method | Antibody | Payload | Achieved Average DAR | Reference |
| Site-selective Lysine Modification (Proximity-induced) | Trastuzumab | DM1 | 1.9 | [4] |
| Site-selective Lysine Modification (Enzymatic) | Trastuzumab Fab | Coumarin | Not specified (clean mono-modification) | [4] |
| Lysine Conjugation (Optimized Stochastic) | Trastuzumab | DM1 | 3.18 (after 120 min) | [5] |
| Site-Specific (via engineered Lys) | Anti-HER2 DVD | MMAF | 2.0 | [6] |
Table 2: Representative In Vitro Cytotoxicity Data
| ADC | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| Site-specific anti-HER2 ADC | BT-474 (HER2+) | Low nanomolar | [7] |
| Site-specific anti-HER2 ADC | MCF-7 (HER2-) | No cytotoxicity | [7] |
| Lysine-conjugated Trastuzumab-Doxorubicin | SKBR-3 (HER2+) | ~10 | [8] |
| Free Doxorubicin | SKBR-3 (HER2+) | ~100 | [8] |
Table 3: Representative In Vivo Efficacy Data
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Site-specific anti-HER2 ADC | NCI-N87 (Gastric Cancer) | Single i.v. dose | Tumor regression | [9] |
| Site-specific anti-HER2 ADC | HCC-1954 (Breast Cancer) | Single i.v. dose | Tumor regression | [9] |
| Lysine-conjugated ADC | Cervical Cancer Model | Molar payload equivalent to site-specific ADC | Greater efficacy | [10] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Modification with H-L-Lys(4-N3-Z)-OH
This protocol describes the introduction of the azide handle onto the antibody via lysine modification.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
H-L-Lys(4-N3-Z)-OH
-
N-Hydroxysuccinimide (NHS) or other suitable activating agent
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Activation of H-L-Lys(4-N3-Z)-OH:
-
Dissolve H-L-Lys(4-N3-Z)-OH and NHS (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the activated H-L-Lys(4-N3-Z)-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess unreacted labeling reagent by buffer exchange into an appropriate buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Concentrate the azide-modified antibody using a suitable centrifugal filter device.
-
-
Characterization:
-
Determine the concentration of the modified antibody by measuring the absorbance at 280 nm.
-
The degree of labeling (average number of azide groups per antibody) can be determined by methods such as MALDI-TOF mass spectrometry or by reacting a sample with a fluorescently-labeled alkyne and measuring the fluorescence.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Conjugation
This protocol describes the copper-free click chemistry reaction to conjugate an alkyne-modified payload to the azide-modified antibody.[2]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-, BCN-, or other strained alkyne-functionalized cytotoxic payload, dissolved in DMSO
-
PBS, pH 7.4
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
To the azide-modified antibody in PBS (pH 7.4), add a 2-5 fold molar excess of the strained alkyne-payload solution. The final DMSO concentration should be kept below 5% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[11] The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
-
Purification of ADC:
-
Purify the ADC from unreacted payload and other reagents using a desalting column or SEC.
-
-
Characterization:
-
Determine the final ADC concentration (A280).
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.[12]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Conjugation
This protocol describes the copper-catalyzed click chemistry reaction. Note that this method may not be suitable for all antibodies due to the potential for copper-induced aggregation or denaturation.[3]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Terminal alkyne-functionalized cytotoxic payload, dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
PBS, pH 7.4
-
Desalting column or SEC system
Procedure:
-
Catalyst Premix:
-
In a separate tube, mix the CuSO4 and ligand solutions to form the copper-ligand complex. A 1:5 molar ratio of copper to ligand is often used.[3] Let this mixture stand for a few minutes.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody in PBS (pH 7.4) and a 5-10 fold molar excess of the terminal alkyne-payload.
-
-
Initiation of Reaction:
-
Add the copper-ligand premix to the antibody-payload mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification and Characterization:
-
Follow steps 3 and 4 from the SPAAC protocol to purify and characterize the ADC.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using H-L-Lys(4-N3-Z)-OH.
Caption: General mechanism of action for an antibody-drug conjugate.[13]
Caption: Signaling pathway for tubulin inhibitor payloads like auristatins and maytansinoids.[14][15]
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates | MDPI [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Modification Using H-L-Lys(4-N3-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool for the development of novel therapeutics, particularly antibody-drug conjugates (ADCs). The use of non-canonical amino acids (ncAAs) allows for the precise installation of bioorthogonal functional groups, enabling controlled conjugation of payloads. H-L-Lys(4-N3-Z)-OH is a lysine (B10760008) derivative containing a protected azide (B81097) moiety. This ncAA can be site-specifically incorporated into a protein of interest, such as a monoclonal antibody (mAb), providing a chemical handle for subsequent conjugation with a payload via click chemistry. This approach offers significant advantages over traditional random conjugation methods, leading to homogeneous ADC populations with a well-defined drug-to-antibody ratio (DAR) and improved therapeutic indices.
These application notes provide detailed protocols for the site-specific incorporation of H-L-Lys(4-N3-Z)-OH into a monoclonal antibody, subsequent drug conjugation, and characterization of the resulting ADC.
Principle of the Method
The site-specific incorporation of H-L-Lys(4-N3-Z)-OH into a target protein relies on the utilization of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system is engineered to uniquely recognize the ncAA and a specific codon, typically a nonsense codon like the amber codon (TAG), that has been introduced at the desired site in the gene encoding the protein of interest. Once the azide-containing ncAA is incorporated into the protein, the azide group serves as a bioorthogonal handle for covalent attachment of a payload molecule functionalized with a complementary reactive group, such as a dibenzocyclooctyne (DBCO) group, through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of H-L-Lys(4-N3-Z)-OH into a Monoclonal Antibody
This protocol describes the generation of a stable cell line capable of site-specifically incorporating H-L-Lys(4-N3-Z)-OH into an anti-HER2 monoclonal antibody.
Materials:
-
HEK293 cells
-
Expression vector containing the gene for the anti-HER2 mAb with an amber (TAG) codon at the desired incorporation site.
-
Expression vector encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for H-L-Lys(4-N3-Z)-OH.
-
Expression vector encoding the cognate orthogonal tRNA.
-
H-L-Lys(4-N3-Z)-OH
-
Cell culture medium and supplements
-
Transfection reagent
-
Selection antibiotic
-
Protein A affinity chromatography column
-
Mass spectrometer
Procedure:
-
Cell Line Generation:
-
Co-transfect HEK293 cells with the three expression vectors (mAb, aaRS, and tRNA).
-
Culture the transfected cells in medium containing the appropriate selection antibiotic to establish a stable cell line.
-
-
Antibody Expression and ncAA Incorporation:
-
Culture the stable cell line in medium supplemented with H-L-Lys(4-N3-Z)-OH (typically 1-10 mM).
-
Allow the cells to express the antibody for the desired period (typically 5-7 days).
-
-
Antibody Purification:
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the antibody using Protein A affinity chromatography.
-
-
Verification of Incorporation:
Protocol 2: Antibody-Drug Conjugate (ADC) Generation via Click Chemistry
This protocol details the conjugation of a DBCO-functionalized cytotoxic payload to the azide-modified antibody.
Materials:
-
Azide-modified anti-HER2 mAb (from Protocol 1)
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Conjugation Reaction:
-
Dissolve the azide-modified antibody in PBS.
-
Add a 1.5 to 5-fold molar excess of the DBCO-payload to the antibody solution.[4]
-
Incubate the reaction mixture at room temperature for 4-12 hours.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other reagents using a size-exclusion chromatography column.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC). The different drug-loaded species will separate based on hydrophobicity.[5]
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic activity of the generated ADC on HER2-positive and HER2-negative cancer cell lines using an MTT assay.[6][7][8][9]
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line (e.g., MDA-MB-231)
-
The generated anti-HER2 ADC
-
Control antibody (without the cytotoxic payload)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the HER2-positive and HER2-negative cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or control antibody dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Table 1: Illustrative Quantitative Data for ADC Generation and Characterization
| Parameter | Result | Method |
| ncAA Incorporation Efficiency | >95% | Mass Spectrometry |
| Conjugation Yield | >90% | Size-Exclusion Chromatography |
| Drug-to-Antibody Ratio (DAR) | 1.9 | Hydrophobic Interaction Chromatography |
| ADC Purity | >98% | Size-Exclusion Chromatography |
| Endotoxin Levels | <0.1 EU/mg | LAL Assay |
Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 values)
| Cell Line | Target | ADC IC50 (nM) | Control Antibody IC50 (nM) |
| SK-BR-3 | HER2-positive | 1.5 | >1000 |
| MDA-MB-231 | HER2-negative | >1000 | >1000 |
Visualizations
Caption: Experimental workflow for site-specific ADC generation.
Caption: Mechanism of action of an anti-HER2 ADC.[10][11][12][13]
Caption: Logical relationship of key components in ADC synthesis.
References
- 1. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with H-L-Lys(4-N3-Z)-OH and an Alkyne Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of proteins is a powerful tool for elucidating protein function, dynamics, and localization in complex biological systems. This document provides detailed application notes and protocols for the fluorescent labeling of a target protein by incorporating the unnatural amino acid H-L-Lys(4-N3-Z)-OH, which contains a bioorthogonal azide (B81097) group, followed by conjugation with an alkyne-functionalized fluorescent dye via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] This method offers high specificity and efficiency, enabling precise control over the location of the fluorescent label within the protein of interest.[1]
The workflow involves two key stages: first, the site-specific incorporation of H-L-Lys(4-N3-Z)-OH into the protein of interest in response to an amber stop codon (TAG) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5] Second, the azide-modified protein is reacted with an alkyne-containing fluorescent dye in the presence of a copper(I) catalyst, which results in the formation of a stable triazole linkage.[1][6][7] This approach is highly versatile and can be adapted for a wide range of proteins and fluorescent probes.
Principle of the Method
The core of this labeling strategy lies in the bioorthogonality of the azide and alkyne functional groups. These groups are virtually absent in native biological systems, ensuring that the labeling reaction is highly selective and proceeds with minimal side reactions.[2][3][6]
-
Genetic Code Expansion : To introduce the azide functionality at a specific site, the genetic code of the expression system is expanded.[] An orthogonal aminoacyl-tRNA synthetase (aaRS) is engineered to specifically recognize H-L-Lys(4-N3-Z)-OH and charge it onto its cognate orthogonal tRNA. This tRNA is engineered to recognize the amber stop codon (UAG). When the gene of the target protein containing a UAG codon at the desired labeling site is expressed in the presence of the unnatural amino acid and the orthogonal pair, H-L-Lys(4-N3-Z)-OH is incorporated at that specific position.[4][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide-modified protein is then subjected to a CuAAC reaction with an alkyne-derivatized fluorescent dye. This reaction, often referred to as "click chemistry," is highly efficient and forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the dye to the protein.[3][9] The reaction is typically catalyzed by Cu(I), which can be generated in situ from Cu(II) salts (like CuSO₄) by a reducing agent such as sodium ascorbate.[6] To prevent oxidative damage to the protein and enhance reaction efficiency, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[6][10]
Experimental Workflow and Chemical Reaction
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for H-L-Lys(4-N3-Z)-OH Hydrochloride in Live-Cell Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
H-L-Lys(4-N3-Z)-OH hydrochloride is a non-canonical amino acid analog of lysine (B10760008) that contains a bioorthogonal azide (B81097) (-N3) moiety. This compound is a powerful tool for chemical biology and drug development, enabling the site-specific incorporation of a chemical handle into proteins within living cells. The azide group is small, metabolically stable, and chemically inert in the cellular environment, making it an ideal bioorthogonal reporter. Once incorporated into proteins, the azide group can be selectively reacted with a complementary probe, such as an alkyne- or cyclooctyne-containing molecule, through "click chemistry." This allows for the specific attachment of various payloads, including fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to proteins of interest in their native environment.
Principle of the Method
The use of this compound for bioconjugation in living cells is a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium supplemented with this compound. During protein synthesis, this azido-lysine analog is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of natural lysine. This results in a population of proteins endogenously labeled with azide groups.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins can then be conjugated to a molecule of interest that bears a compatible reactive group. For applications in living cells, the preferred method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between the azide group and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a cytotoxic copper catalyst. The reaction is highly specific, rapid, and proceeds efficiently under physiological conditions, enabling real-time visualization and manipulation of proteins in living systems.[1][2] Alternatively, for in vitro applications on cell lysates or purified proteins, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be employed, which offers very fast reaction kinetics.
Applications
The versatility of this compound makes it suitable for a wide range of applications in research and drug development:
-
Proteome Profiling: Global identification and quantification of newly synthesized proteins in response to various stimuli or drug treatments.
-
Fluorescence Imaging: Visualization of protein localization, trafficking, and dynamics in living cells by conjugating azide-labeled proteins with fluorescent probes.
-
Target Identification and Validation: Identification of drug targets by attaching affinity tags to azide-labeled proteins.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapies by linking cytotoxic agents to specific proteins.
-
Understanding Signaling Pathways: Probing the role of specific proteins in signaling cascades, such as the ERK and Akt pathways, by selectively labeling and tracking them.
II. Data Presentation
The following tables provide representative quantitative data for the use of an azido-lysine analog in metabolic labeling and bioconjugation experiments. These values are illustrative and may require optimization for specific cell lines and experimental conditions.
Table 1: Metabolic Labeling Efficiency with Azido-Lysine Analog
| Cell Line | Azido-Lysine Concentration (µM) | Incubation Time (hours) | Labeling Efficiency (%) |
| HEK293T | 50 | 24 | 85 ± 5 |
| HeLa | 50 | 24 | 80 ± 7 |
| A549 | 100 | 48 | 75 ± 8 |
| Jurkat | 100 | 48 | 70 ± 10 |
Labeling efficiency was determined by quantitative mass spectrometry, comparing the ratio of azido-lysine to lysine incorporation in total protein.
Table 2: Cell Viability after Metabolic Labeling
| Cell Line | Azido-Lysine Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HEK293T | 50 | 24 | > 95 |
| HEK293T | 100 | 48 | > 90 |
| HeLa | 50 | 24 | > 95 |
| HeLa | 100 | 48 | > 90 |
Cell viability was assessed using an MTT assay and is expressed as a percentage relative to untreated control cells.
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters in Living Cells
| Probe (DBCO-Fluorophore) | Concentration (µM) | Reaction Time (minutes) | Signal-to-Noise Ratio |
| DBCO-488 | 10 | 30 | 15:1 |
| DBCO-546 | 10 | 30 | 12:1 |
| DBCO-647 | 5 | 60 | 20:1 |
Signal-to-noise ratio was determined by fluorescence microscopy, comparing the fluorescence intensity of labeled cells to unlabeled control cells.
III. Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysine-free medium
-
This compound (stock solution in PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional but Recommended): Gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in lysine-free medium for 1-2 hours. This step enhances the incorporation of the azido-lysine analog.
-
Labeling: Prepare the labeling medium by supplementing the lysine-free medium with this compound to the desired final concentration (e.g., 50-100 µM). Remove the starvation medium and add the labeling medium to the cells.
-
Incubation: Incubate the cells for 18-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis (for downstream analysis): Add ice-cold lysis buffer supplemented with protease inhibitors to each well. Incubate on ice for 15-30 minutes with gentle agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the azide-labeled proteome.
-
Storage: The cell lysate can be used immediately for downstream applications or stored at -80°C.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells metabolically labeled as described in Protocol 1 in a 96-well plate.
-
Untreated control cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
After the metabolic labeling period, aspirate the labeling medium.
-
Add 100 µL of fresh complete medium to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Protocol 3: Fluorescent Labeling of Azide-Modified Proteins in Living Cells via SPAAC
Materials:
-
Cells metabolically labeled with this compound (Protocol 1) in a suitable format for imaging (e.g., glass-bottom dish).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-488, DBCO-546, DBCO-647).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium).
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional).
Procedure:
-
After metabolic labeling, gently wash the cells twice with warm PBS.
-
Prepare the labeling solution by diluting the DBCO-fluorophore in live-cell imaging medium to the desired final concentration (e.g., 5-20 µM).
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium to remove excess unbound probe.
-
(Optional) Nuclear Staining: If desired, incubate the cells with a nuclear stain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Imaging: Replace the wash medium with fresh live-cell imaging medium and proceed with fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
IV. Mandatory Visualization
References
Application Notes and Protocols for Peptide Immobilization using H-L-Lys(4-N3-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of peptides onto surfaces is a critical technique in a wide array of research and development fields, including drug discovery, diagnostics, biomaterials engineering, and fundamental cell biology. The ability to control the orientation and density of surface-bound peptides allows for the creation of bioactive surfaces that can mimic cellular microenvironments, capture specific targets, or elicit defined cellular responses.
This document provides detailed application notes and protocols for the immobilization of peptides onto surfaces using the photo-reactive and click-chemistry-compatible amino acid, H-L-Lys(4-N3-Z)-OH. This specialized amino acid incorporates an azide (B81097) (-N3) group, which serves as a versatile chemical handle for covalent attachment to surfaces functionalized with a complementary reactive group, most commonly an alkyne, via the highly efficient and bioorthogonal azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry".[1][2]
Two primary modalities of this click reaction are highlighted: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[] While CuAAC is known for its rapid reaction kinetics, SPAAC offers the advantage of being catalyst-free, which is particularly beneficial for applications involving sensitive biological systems where copper cytotoxicity is a concern.[4]
These protocols will guide the user through the entire workflow, from surface preparation and functionalization to peptide immobilization and subsequent characterization of the modified surface.
Key Applications
The immobilization of peptides using H-L-Lys(4-N3-Z)-OH enables a variety of applications, including:
-
Cell Adhesion and Signaling Studies: Creating surfaces that present specific peptide ligands (e.g., RGD sequences) to study cell attachment, spreading, and downstream signaling pathways.
-
Drug Discovery and High-Throughput Screening: Fabricating peptide arrays for screening compound libraries to identify molecules that bind to or inhibit the function of the immobilized peptides.
-
Biosensor Development: Engineering surfaces that can specifically capture proteins, antibodies, or other biomolecules for detection and quantification.
-
Biomaterial Engineering: Modifying the surfaces of implants and scaffolds to enhance biocompatibility, promote tissue integration, or prevent biofouling.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports for applications in biocatalysis and diagnostics.
Data Presentation
Quantitative Analysis of Surface Modification
Successful peptide immobilization can be quantified using various surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) provides elemental composition and chemical state information, while water contact angle measurements reveal changes in surface hydrophilicity/hydrophobicity. The following tables present representative data from such analyses.
Table 1: Representative Elemental Composition from XPS Survey Scans. This table illustrates the expected changes in the atomic percentages of key elements on a silicon dioxide (SiO₂) surface after each functionalization step. The appearance and increase of the Nitrogen (N) signal is a key indicator of successful peptide immobilization.
| Functionalization Step | C (at%) | Si (at%) | O (at%) | N (at%) | Reference |
| Bare SiO₂/Si | Varies | Varies | Varies | - | [5] |
| Alkyne-Functionalized | Increased | Decreased | Decreased | - | [5] |
| Peptide Immobilized | Further Increased | Further Decreased | Further Decreased | ~5-15 | [6] |
Table 2: High-Resolution XPS Peak Analysis (Binding Energies in eV). High-resolution scans of the C 1s and N 1s regions provide information about the chemical bonding states. The appearance of a peak corresponding to amide bonds in both spectra is a strong confirmation of peptide presence.
| Functionalization | Substrate | C 1s | N 1s | Reference |
| Alkyne-Functionalized | SiO₂/Si | ~285.0 (C-C/C-H), ~286.5 (C-O) | - | [5] |
| Peptide Immobilized | SiO₂/Si | ~285.0 (C-C/C-H), ~286.5 (C-O), ~288.0 (N-C=O) | ~400.0 (Amine/Amide) | [6][7] |
Table 3: Water Contact Angle Measurements. Changes in the water contact angle reflect the alteration of surface chemistry. A decrease in contact angle after peptide immobilization typically indicates a more hydrophilic surface, which is common for many peptides.
| Surface Modification | Water Contact Angle (°) | Reference |
| Bare Substrate (e.g., Glass) | 30-50 | [8][9] |
| Alkyne-Functionalized | 70-90 | [] |
| Peptide Immobilized | 40-60 | [] |
Experimental Protocols
The following are detailed protocols for the immobilization of a peptide containing H-L-Lys(4-N3-Z)-OH onto a surface via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is chosen for its biocompatibility.
Protocol 1: Surface Functionalization with a Strained Alkyne (DBCO)
This protocol describes the functionalization of a glass or silicon dioxide surface with a dibenzocyclooctyne (DBCO) group, which will react with the azide-containing peptide.
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
DBCO-NHS ester
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the glass or silicon substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.
-
Bake the substrates in an oven at 110°C for 30 minutes.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen and bake at 110°C for 30 minutes.
-
-
DBCO-NHS Ester Coupling:
-
Prepare a solution of DBCO-NHS ester (10 mM) and TEA (20 mM) in anhydrous DCM.
-
Immerse the APTES-functionalized substrates in the DBCO-NHS ester solution for 4 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates with DCM, followed by ethanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen. The DBCO-functionalized surface is now ready for peptide immobilization.
-
Protocol 2: Peptide Immobilization via SPAAC
This protocol details the "click" reaction between the DBCO-functionalized surface and the azide-containing peptide.
Materials:
-
DBCO-functionalized substrates (from Protocol 1)
-
Peptide containing H-L-Lys(4-N3-Z)-OH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the azide-containing peptide in PBS to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
-
Immobilization Reaction:
-
Place the DBCO-functionalized substrates in a suitable container (e.g., a petri dish).
-
Add the peptide solution to the container, ensuring the entire surface of the substrates is covered.
-
Incubate the reaction for 2-4 hours at room temperature on an orbital shaker with gentle agitation.[10]
-
-
Washing:
-
After incubation, remove the peptide solution.
-
Wash the substrates thoroughly with PBS (3 x 5 minutes) to remove any non-covalently bound peptide.
-
Rinse the substrates with deionized water and dry under a stream of nitrogen.
-
Protocol 3: Surface Characterization
X-ray Photoelectron Spectroscopy (XPS):
-
Sample Preparation: Mount the functionalized substrates on the XPS sample holder.
-
Data Acquisition:
-
Data Analysis:
-
Calculate the atomic percentages of the detected elements from the survey spectrum.
-
Perform peak fitting on the high-resolution spectra to identify different chemical bonds.[10] A successful immobilization will be confirmed by the appearance of a significant N 1s signal and the presence of an amide peak in the C 1s and N 1s spectra.
-
Water Contact Angle Measurement:
-
Instrument Setup: Use a goniometer to measure the static water contact angle.
-
Measurement:
-
Place a small droplet of deionized water on the surface of the substrate.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[12]
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for peptide immobilization using H-L-Lys(4-N3-Z)-OH via SPAAC.
References
- 1. Neogenin regulation of BMP-induced canonical Smad signaling and endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. api.pageplace.de [api.pageplace.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Application Note: Characterization of H-L-Lys(4-N3-Z)-OH Labeled Peptides by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photo-affinity labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating protein-protein and protein-ligand interactions by covalently capturing transient binding partners. The amino acid derivative H-L-Lys(4-N3-Z)-OH is a photo-activatable crosslinking reagent used to identify interaction sites. This molecule incorporates a lysine (B10760008) residue with its epsilon-amino group protected by a 4-azidobenzyloxycarbonyl (4-N3-Z) group. The azido (B1232118) moiety can be converted into a highly reactive nitrene upon UV irradiation, which then forms a covalent bond with nearby molecules. This application note provides a detailed protocol for the characterization of peptides labeled with H-L-Lys(4-N3-Z)-OH using mass spectrometry, including sample preparation, data acquisition, and interpretation of mass spectra.
Chemical Properties of H-L-Lys(4-N3-Z)-OH
H-L-Lys(4-N3-Z)-OH is a photo-affinity reagent that can be incorporated into peptides during solid-phase peptide synthesis or attached to existing proteins. The key functional group is the 4-azidobenzoyl moiety, which is the photo-activatable crosslinking entity.
| Property | Value |
| Chemical Name | H-L-Lys(4-N3-Z)-OH hydrochloride |
| CAS Number | 2084913-49-3[1][2] |
| Molecular Formula | C14H20ClN5O4[1][2] |
| Molecular Weight | 357.79 g/mol (hydrochloride salt)[1] |
Upon photoactivation with UV light (typically around 254-370 nm), the azide (B81097) group (-N3) releases a molecule of dinitrogen (N2), generating a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, or O-H bonds of a binding partner in close proximity, forming a stable covalent cross-link.
Experimental Protocols
Photo-Crosslinking of Labeled Peptides
This protocol outlines the general steps for photo-crosslinking a peptide containing a H-L-Lys(4-N3-Z)-OH residue to its binding partner.
Materials:
-
Peptide containing H-L-Lys(4-N3-Z)-OH
-
Binding partner (protein, peptide, nucleic acid, etc.)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (e.g., 365 nm)
-
Ice bucket
Procedure:
-
Incubation: Mix the H-L-Lys(4-N3-Z)-OH labeled peptide with its binding partner in a suitable buffer (e.g., PBS) at a desired molar ratio. Incubate on ice or at room temperature to allow for complex formation.
-
UV Irradiation: Place the sample in a quartz cuvette or on a non-UV absorbing surface on ice. Irradiate the sample with a UV lamp at a specific wavelength (e.g., 365 nm) for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to consume any unreacted nitrene.
Sample Preparation for Mass Spectrometry
Following photo-crosslinking, the sample needs to be prepared for mass spectrometry analysis. This typically involves enzymatic digestion to generate smaller peptides that are amenable to MS analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other protease)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 50 mM and incubating in the dark at room temperature for 1 hour.
-
-
Enzymatic Digestion:
-
Dilute the sample with buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
-
Lyophilization and Reconstitution:
-
Lyophilize the desalted peptides to dryness.
-
Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Mass Spectrometry Analysis
LC-MS/MS Parameters
The analysis of cross-linked peptides is typically performed on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 75 µm ID x 15 cm |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5-40% B over 60-120 minutes |
| MS1 Resolution | 60,000 - 120,000 |
| MS2 Resolution | 15,000 - 30,000 |
| Fragmentation | Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID) |
| Data Acquisition | Data-dependent acquisition (DDA) |
Data Analysis
The identification of cross-linked peptides requires specialized software that can handle the complexity of the data. The software must be able to search for two peptide sequences connected by a linker of a specific mass.
References
Troubleshooting & Optimization
Troubleshooting low yield in peptide synthesis with H-L-Lys(4-N3-Z)-OH.
Welcome to the technical support center for troubleshooting peptide synthesis involving H-L-Lys(4-N3-Z)-OH. This guide provides detailed answers to frequently asked questions, protocols, and troubleshooting workflows to help you overcome challenges and improve the yield of your synthesis. The use of this unnatural amino acid, with its bulky side-chain protection, presents unique challenges that require careful optimization.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly low yield after incorporating Fmoc-L-Lys(4-N3-Z)-OH. What are the most common general causes?
Low peptide yield can stem from several issues common to all Solid-Phase Peptide Synthesis (SPPS), which can be exacerbated by the properties of this specific amino acid. The most frequent causes include:
-
Incomplete Coupling: The bulky nature of the 4-azidobenzyloxycarbonyl (Z(4-N3)) protecting group can sterically hinder the coupling reaction, leading to a large percentage of truncated sequences.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the resin, preventing reagents from reaching the reactive N-terminus.[1][2] This is a common cause of synthesis failure, particularly with hydrophobic sequences.[2]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the incorporation of Fmoc-L-Lys(4-N3-Z)-OH will fail, resulting in deletion sequences.[1]
-
Protecting Group Incompatibility: The benzyloxycarbonyl (Z) group is typically stable to the mild basic conditions of Fmoc removal (piperidine) and the standard acidic conditions of cleavage from many resins (e.g., TFA cocktails). However, its removal requires harsh conditions like HBr/acetic acid or hydrogenolysis, which are incompatible with many other side-chain protecting groups used in standard Fmoc-SPPS.[3] You must ensure your overall protection strategy is compatible.
-
Side Reactions: The azide (B81097) moiety is generally stable during SPPS but can be reduced by certain scavengers, particularly those containing thiols (e.g., DTT), during the final cleavage step.[4]
Q2: How can we improve the coupling efficiency for this sterically hindered amino acid?
Improving coupling efficiency is critical when working with bulky residues. If you suspect incomplete coupling is the cause of low yield, consider the following strategies:
-
Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU may be insufficient. Switch to a more powerful uronium/aminium salt such as HATU, HCTU, or COMU, which are known to be more effective for difficult couplings.[5][6][7]
-
Increase Reagent Concentration and Equivalents: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can drive the reaction forward.[8] Use a higher excess of the amino acid and coupling reagent (e.g., 5-10 equivalents).[5]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and coupling reagent to force the reaction to completion.[5][8] This is highly recommended for hindered amino acids.
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even longer. Monitor the reaction using a Kaiser test to confirm the absence of free amines before proceeding.[1][9]
-
Change the Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at preventing peptide aggregation, thereby improving access to the reaction site.[2][5]
Q3: What are the potential side reactions involving the 4-azido-Z group and how can they be avoided?
The 4-azido-Z group introduces two functionalities that require consideration:
-
Azide Group (N3) Stability: The azide group is generally robust during the SPPS cycles. However, during the final cleavage from the resin, the choice of scavengers in the TFA cocktail is crucial. Avoid using thiol-based scavengers like dithiothreitol (B142953) (DTT), as they can reduce the azide to an amine.[4] Use scavengers like triisopropylsilane (B1312306) (TIS) and water instead.
-
Z-Group Removal: The Z-group is highly stable and not removed by standard TFA cleavage cocktails. This is advantageous if the group is intended to remain on the final peptide for subsequent modifications. If the Z-group needs to be removed, it typically requires catalytic hydrogenation or treatment with strong acids like HBr, which can cleave other protecting groups and potentially damage the peptide. Ensure this is factored into your synthetic plan.
Q4: How can we definitively diagnose the cause of low yield during our synthesis?
A systematic approach is essential to pinpoint the problem.
-
Perform a Test Cleavage: Before completing the entire synthesis, take a small sample of the resin after coupling the H-L-Lys(4-N3-Z)-OH and a few subsequent residues. Cleave the peptides from this small sample and analyze the product via RP-HPLC and Mass Spectrometry (MS).[3]
-
Analyze Mass Spectrometry Data: The MS data is invaluable. Look for the mass of your desired peptide. Also, search for masses corresponding to common failure sequences:
-
Truncated Sequence: A mass corresponding to the peptide chain stopping before the addition of the lysine (B10760008) derivative indicates a coupling failure at that step.
-
Deletion Sequence: A mass corresponding to the final peptide minus the mass of the lysine derivative indicates a failure in the deprotection step prior to the lysine coupling.
-
-
Use the Kaiser Test: Perform a Kaiser test after the deprotection step to confirm the presence of free primary amines and after the coupling step to confirm their absence.[1][9] A positive (blue bead) result after coupling indicates a failed reaction. Note that the Kaiser test does not work for secondary amines like proline.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield with H-L-Lys(4-N3-Z)-OH
| Symptom (from HPLC/MS Analysis) | Potential Cause | Recommended Solution(s) |
| Major peak is truncated peptide (before Lys addition) | Incomplete coupling of Fmoc-L-Lys(4-N3-Z)-OH | 1. Switch to a stronger coupling reagent (HATU, HCTU).[5][7]2. Perform a double coupling.[8]3. Increase reaction time and reagent equivalents.[5] |
| Major peak is a deletion of the Lys residue | Incomplete Fmoc deprotection of the preceding residue | 1. Increase Fmoc deprotection time (e.g., 2 x 10 min).2. Use fresh 20% piperidine (B6355638) in DMF solution.3. Confirm deprotection with a Kaiser test.[1] |
| Broad peaks, low recovery of any identifiable peptide | Peptide aggregation on resin | 1. Switch solvent from DMF to NMP.[2]2. Use a lower-loaded resin (e.g., 0.2-0.4 mmol/g). |
| Desired mass is present, but an additional +26 Da peak appears after cleavage | Reduction of azide group to an amine | 1. Avoid thiol-based scavengers (e.g., DTT) in the cleavage cocktail.2. Use a standard cleavage cocktail like 95% TFA, 2.5% Water, 2.5% TIS.[1] |
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Abbreviation | Class | Key Advantages |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Cost-effective, widely used standard reagent.[6] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium Salt | Highly efficient, especially for sterically hindered amino acids and difficult sequences; lower racemization risk.[5][6][7] |
| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | Aminium Salt | Reactivity is comparable to HATU but often more cost-effective.[5] |
| Ethyl Cyanohydroxyiminoacetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate | PyOxim | Phosphonium Salt | High reactivity, based on the Oxyma Pure leaving group, which is non-explosive.[6] |
Key Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Lys(4-N3-Z)-OH
This protocol assumes a solid-phase synthesis using an Fmoc strategy on a 0.1 mmol scale.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.
-
Kaiser Test (Optional but Recommended): Take a small sample of beads to confirm the presence of free primary amines (a positive test gives a deep blue color).[9]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Lys(4-N3-Z)-OH (5 eq., 0.5 mmol) and HATU (4.9 eq., 0.49 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue), indicating incomplete coupling, drain the resin and proceed to step 7 for a double coupling. If negative (colorless/yellow), proceed to step 8.
-
Double Coupling (If Necessary): Repeat steps 4 and 5 with a fresh solution of activated amino acid to ensure the reaction goes to completion. Allow to react for another 2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amines and prevent the formation of deletion sequences, you can cap the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Continuation: Proceed to the deprotection step for the next amino acid in your sequence.
Protocol 2: Test Cleavage and Analysis
This protocol is for analyzing a small resin sample to diagnose synthesis problems.
-
Sample Collection: After the coupling step , wash and dry a small amount of peptide-resin (approx. 10-20 mg).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a microcentrifuge tube (approx. 200 µL for 10 mg of resin). Let the reaction proceed at room temperature for 2-3 hours with occasional vortexing.
-
Peptide Precipitation: Filter the resin away from the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Sample Preparation for Analysis: Air-dry the final peptide pellet to remove residual ether. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analysis: Analyze the sample using RP-HPLC to assess purity and by Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to identify the masses of the products and compare them against the expected masses of the target peptide and potential failure sequences.
Visualization of Workflows
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Decision tree for troubleshooting low yield in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing CuAAC Reactions for H-L-Lys(4-N3-Z)-OH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving H-L-Lys(4-N3-Z)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with H-L-Lys(4-N3-Z)-OH in a question-and-answer format.
Question: Why is my CuAAC reaction showing low or no product yield?
Answer: Low or no yield in a CuAAC reaction can stem from several factors. A primary concern is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[1][2] To mitigate this, ensure your solvents are deoxygenated by sparging with an inert gas like argon or nitrogen.[2] For highly sensitive reactions, performing the experiment under an inert atmosphere using a glovebox is recommended.[2]
Another common issue is the degradation of reagents. The reducing agent, typically sodium ascorbate (B8700270), can degrade over time, especially in solution. It is crucial to use a freshly prepared solution of sodium ascorbate for each reaction.
The presence of impurities in the reactants, particularly in the alkyne partner, can also inhibit the reaction. Ensure the purity of your H-L-Lys(4-N3-Z)-OH and the corresponding alkyne.
Finally, the order of reagent addition is critical. A recommended procedure is to first premix the copper source (e.g., CuSO₄) with a stabilizing ligand before adding it to the azide (B81097) and alkyne substrates. The reducing agent should be added last to initiate the reaction.[2] This prevents the premature reduction of Cu(II) which can lead to the formation of insoluble copper species.[2]
Question: I'm observing side products in my reaction mixture. What are they and how can I minimize them?
Answer: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne starting material, often referred to as Glaser coupling.[3][4] This reaction is also catalyzed by copper ions and can compete with the desired cycloaddition, especially in the presence of oxygen.[4] To minimize this, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere.
Another potential source of impurities arises from the reaction of ascorbate byproducts with the biomolecule.[5] In the context of H-L-Lys(4-N3-Z)-OH, the free amine group could potentially react. While aminoguanidine (B1677879) can be added to suppress these side reactions, it is not always necessary and should be omitted if possible.[6]
Question: My reaction seems to stall before completion. What could be the cause?
Answer: Reaction stalling can be due to catalyst deactivation. The Cu(I) catalyst can be sensitive to various functional groups and impurities. If your substrate or buffer contains chelating agents like EDTA, they can sequester the copper ions, effectively stopping the reaction. Ensure all glassware is thoroughly cleaned and that your buffers are free from chelating agents.
In some cases, the product itself or starting materials at high concentrations can inhibit the catalyst. For instance, some copper-ligand complexes are inhibited by excess alkyne.[5] If you suspect product inhibition, you might try adjusting the initial concentrations of your reactants.
Question: How do I choose the right ligand for my reaction?
Answer: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[1][2] For reactions involving biomolecules like amino acids in aqueous media, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice for bioconjugation due to its high water solubility.[2] Other common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and BTTAA.[1][7] The choice of ligand can also influence the reaction rate, so some empirical optimization may be necessary for your specific substrate.[8][9]
Question: What is the best solvent system for the CuAAC reaction with H-L-Lys(4-N3-Z)-OH?
Answer: The CuAAC reaction is versatile and can be performed in a variety of solvents, including both aqueous and organic ones.[7] For biomolecules, aqueous buffers are often the solvent of choice. The reaction is known to be effective over a wide pH range (4-12).[10] Common solvent systems include mixtures of water with co-solvents like DMSO, DMF, or t-butanol to ensure all reactants are fully dissolved.[8][11][12] Studies have shown that solvents like DMSO, N-methylpyrrolidone (NMP), and DMF can be particularly effective in preventing catalyst inhibition when using certain ligands.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the CuAAC reaction?
A1: The most convenient and commonly used copper source is a mixture of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[6][10] While Cu(I) salts like CuI can be used directly, they are often less stable and may require more stringent inert atmosphere conditions.[6][11] It is generally not recommended to use cuprous iodide when maximal reaction rates are desired as iodide ions can interfere with the catalytic cycle.[6]
Q2: What are the recommended starting concentrations for the reactants?
A2: When reactants are present at concentrations greater than 10 µM each, the CuAAC reaction can be expected to give quantitative yields within one to two hours at room temperature.[13] A common starting point is to use a slight excess of one of the reactants, depending on which is more precious. The catalyst loading is typically low, often in the range of 1-5 mol%.
Q3: What is the ideal order of addition for the reagents?
A3: A generally recommended order of addition is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2]
-
Add this catalyst-ligand mixture to the solution containing your azide (H-L-Lys(4-N3-Z)-OH) and alkyne substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[2]
Adding the ascorbate last is crucial to prevent premature reduction of the copper before it can be complexed by the ligand.[2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be a quick and easy way to check for the consumption of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For certain applications, if one of the reactants is fluorescently labeled, the reaction progress can be monitored by fluorescence spectroscopy.[5][13]
Q5: How do I purify the final product?
A5: After the reaction is complete, the copper catalyst should be removed. This can be achieved by washing or dialysis with a solution of a chelating agent like EDTA.[6] Copper-adsorbing resins can also be used, but they may bind to biomolecules.[6] Subsequent purification of the triazole product from the remaining starting materials and reagents can be performed using standard chromatographic techniques such as flash chromatography on silica (B1680970) gel or reverse-phase HPLC, depending on the properties of the product.
Experimental Protocols
General Protocol for CuAAC Reaction with H-L-Lys(4-N3-Z)-OH
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of H-L-Lys(4-N3-Z)-OH in a suitable solvent (e.g., water or DMSO).
-
Prepare a 10 mM stock solution of the alkyne partner in a compatible solvent.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a 500 mM stock solution of a suitable ligand (e.g., THPTA) in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the H-L-Lys(4-N3-Z)-OH stock solution and the alkyne stock solution to the desired final concentrations in your chosen reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the ligand stock solution to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated during this time.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Purify the product using an appropriate chromatographic method (e.g., preparative HPLC).
-
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| H-L-Lys(4-N3-Z)-OH Concentration | 1 - 10 mM | Can be adjusted based on solubility and reaction scale. |
| Alkyne Concentration | 1 - 10 mM | A slight excess (1.1-1.5 equivalents) may be used. |
| Copper(II) Sulfate Concentration | 0.1 - 1 mM (1-10 mol%) | Higher concentrations may be needed for difficult reactions. |
| Ligand Concentration | 0.5 - 5 mM | Typically used in excess relative to copper (e.g., 5 equivalents).[6] |
| Sodium Ascorbate Concentration | 5 - 50 mM | Used in large excess to ensure a reducing environment. |
| Solvent | Aqueous buffer (pH 7-8) with co-solvents (DMSO, DMF) | Co-solvent percentage can be adjusted for solubility. |
| Temperature | Room Temperature (20-25 °C) | Heating is generally not required and may promote side reactions. |
| Reaction Time | 1 - 4 hours | Monitor for completion. |
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jenabioscience.com [jenabioscience.com]
H-L-Lys(4-N3-Z)-OH hydrochloride stability in different buffers
Technical Support Center: H-L-Lys(4-N3-Z)-OH hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of this compound in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of lysine.[][2] It features two key modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the epsilon-amino group, and an azide (B81097) (N3) moiety on the benzyl (B1604629) ring of the Z-group.[] It is primarily used as a click chemistry reagent for bioconjugation, serving as a bioorthogonal ligation handle to introduce azide functionality into peptides and proteins for site-specific modifications.[3][4] It also functions as a photo-affinity reagent and an infrared probe.[3]
Q2: What are the recommended storage conditions for the solid compound and its stock solutions?
A2:
-
Solid Compound: For maximum stability, the lyophilized solid should be stored at 2-8°C.[][2]
-
Stock Solutions: Prepared stock solutions are significantly more sensitive. For short-term storage (up to one month), aliquots should be kept at -20°C. For long-term storage (up to six months), aliquots should be stored at -80°C.[3] It is critical to protect solutions from light and to store them under an inert atmosphere like nitrogen.[3]
Q3: What are the main factors that can affect the stability of this compound in a buffer solution?
A3: The stability of this compound in solution is primarily influenced by:
-
pH: The pH of the buffer can lead to the degradation of the Cbz (Z) protecting group under strongly acidic or basic conditions.[5][6]
-
Buffer Composition: The specific ions in the buffer can interact with the molecule, affecting its stability and solubility.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[7]
-
Light Exposure: The aryl azide group is sensitive to UV light and can undergo photochemical decomposition.[8]
-
Presence of Reducing Agents: The azide group can be reduced by agents like phosphines (Staudinger reduction) or thiols, which may be present in certain experimental setups.[9]
Q4: Which functional groups on the molecule are most susceptible to degradation?
A4: The two primary points of instability are the benzyloxycarbonyl (Cbz) group and the aryl azide.
-
Cbz (Z) Group: This group is generally stable under mild acidic and basic conditions but can be cleaved by strong acids (e.g., HBr) or through hydrogenolysis.[5][10][11]
-
Aryl Azide Group: While relatively stable compared to alkyl azides, aryl azides can react with strong acids and are susceptible to reduction.[9][12] They can also decompose upon exposure to heat or UV light.[8][12]
Q5: Are there any buffers I should avoid when working with this compound?
A5: While many common biological buffers are suitable, caution is advised with:
-
Strongly Acidic or Basic Buffers (pH < 4 or pH > 9): Extreme pH values can promote the hydrolysis of the Cbz protecting group.[10]
-
Buffers Containing Reducing Agents: If your experiment involves reagents like DTT or TCEP, be aware that they can reduce the azide group, compromising its utility for click chemistry.
-
Phosphate (B84403) Buffers at High Concentrations: While generally acceptable, be aware that concentrated phosphate buffers can sometimes lead to solubility issues or unwanted interactions, depending on the other components in the solution.
Troubleshooting Guide
Problem: My compound is degrading rapidly in my experimental buffer.
-
Possible Cause 1: Inappropriate pH.
-
Solution: Measure the pH of your buffer after all components have been added. Ensure it is within a stable range, typically pH 5-8. The Cbz group is susceptible to cleavage outside this range.[6]
-
-
Possible Cause 2: Exposure to Light.
-
Solution: The aryl azide is light-sensitive.[8] Protect your samples from light by using amber vials or covering your containers with aluminum foil, especially during long incubations.
-
-
Possible Cause 3: High Temperature.
Problem: I am observing a loss of azide reactivity for click chemistry.
-
Possible Cause 1: Presence of Reducing Agents.
-
Solution: Ensure that no components in your buffer or experimental system (e.g., cell lysates containing thiols, reducing agents like DTT) can reduce the azide group. If a reducing agent is necessary for other reasons, consider if its addition can be postponed until after the click reaction step.
-
-
Possible Cause 2: Reaction with Strong Acids.
-
Solution: Strong acids can react with the azide group.[12] Avoid acidic conditions (pH < 4) if the integrity of the azide is critical for subsequent steps.
-
Problem: The compound has precipitated from my solution.
-
Possible Cause 1: Poor Solubility.
-
Solution: H-L-Lys(4-N3-Z)-OH is a modified amino acid and may have different solubility characteristics than its parent molecule, lysine. Attempt to dissolve the compound in a small amount of an organic solvent like DMSO or DMF before diluting it into your aqueous buffer. Always perform a solubility test first.
-
-
Possible Cause 2: Concentration is too High.
-
Solution: Determine the maximum soluble concentration in your specific buffer system. It may be necessary to work at a lower concentration.
-
-
Possible Cause 3: Improper Storage.
-
Solution: Repeated freeze-thaw cycles can cause peptides and modified amino acids to aggregate and precipitate. Prepare single-use aliquots of your stock solution to maintain its integrity.[3]
-
Data Presentation: Stability & Buffer Recommendations
While specific kinetic data for this exact molecule is not publicly available, the stability of its core functional groups is well-documented. The following tables summarize this information to guide buffer selection and experimental design.
Table 1: Summary of Functional Group Stability in Aqueous Buffers
| Functional Group | Stable Conditions | Unstable Conditions | Potential Degradation Products |
| Aryl Azide | Neutral pH (6-8), darkness, absence of reducing agents.[12] | Strong acids, UV light, heat, presence of reducing agents (e.g., phosphines, thiols).[8][9][12] | Corresponding aniline (B41778) (amino group), nitrene intermediates.[12] |
| Benzyloxycarbonyl (Cbz/Z) | Mildly acidic to mildly basic conditions (pH 4-9), oxidizing conditions.[6][11] | Strong acids (e.g., HBr), strong bases, hydrogenolysis (H₂/Pd).[5][10] | Toluene, carbon dioxide, and the deprotected ε-amino group of lysine.[5] |
| Lysine Backbone | Stable under most physiological conditions. | Very high temperatures and extreme pH may lead to racemization or other side reactions. | Not a primary concern under typical experimental conditions. |
Table 2: Recommended Buffer Systems for Stability Studies
| pH Range | Recommended Buffer(s) | Considerations & Potential Issues |
| 5.0 - 6.5 | MES, Acetate | Acetate can sometimes participate in side reactions. MES is generally considered non-interacting. |
| 6.5 - 7.5 | Phosphate (PBS), HEPES | Phosphate buffers are common but can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). HEPES is a good, non-coordinating alternative. |
| 7.5 - 9.0 | Tris, Bicine | Tris buffer's pH is highly temperature-dependent. Primary amines in Tris can potentially react with other reagents. |
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound via RP-HPLC
This protocol outlines a typical experiment to determine the stability of the title compound over time in a specific buffer.
1. Materials:
-
This compound
-
Selected buffers (e.g., 50 mM Phosphate pH 7.4, 50 mM Acetate pH 5.0)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV detector
2. Buffer Preparation:
-
Prepare the desired buffers at the target concentration and pH. For example, to make 100 mL of 50 mM phosphate buffer at pH 7.4, use appropriate amounts of monobasic and dibasic sodium phosphate.
-
Filter all buffers through a 0.22 µm filter before use.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., DMSO or 50% ACN/water).
-
Dilute the stock solution into each test buffer to a final concentration of 1 mg/mL.
-
Divide each solution into separate vials for each time point and condition (e.g., one set for 25°C, another for 4°C, another protected from light).
4. Time-Point Sampling:
-
Immediately after preparation, take the "time zero" (T=0) sample from each condition.
-
Store the remaining vials under their designated conditions.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately freeze samples at -80°C after collection if they cannot be analyzed on the same day.
5. RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm (to monitor both the peptide backbone and the aromatic Z-group).
-
Injection Volume: 10-20 µL.
6. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate. Note the appearance of any new peaks, which indicate degradation products.
Diagrams and Workflows
The following diagrams illustrate the key factors influencing stability and a standard workflow for assessing it.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a typical stability assessment study.
References
- 2. H-L-Lys(4-N3-Z)-OH (hydrochloride) | 2084913-49-3 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Preventing side reactions of H-L-Lys(4-N3-Z)-OH during peptide synthesis
This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-L-Lys(4-N3-Z)-OH. The focus is on preventing common side reactions to ensure the successful synthesis of azide-modified peptides for applications like "click chemistry".[1][2]
Frequently Asked Questions (FAQs)
Q1: What is H-L-Lys(4-N3-Z)-OH and its primary application?
H-L-Lys(4-N3-Z)-OH is a derivative of the amino acid L-lysine.[3] Its side chain is modified with a 4-azidobenzyloxycarbonyl group (N3-Z).[2] The key functional group is the terminal azide (B81097) (N₃), which serves as a bioorthogonal handle. This allows the peptide to be specifically conjugated to molecules containing an alkyne group through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][4] For incorporation during Solid-Phase Peptide Synthesis (SPPS), the Nα-Fmoc protected version, Fmoc-L-Lys(4-N3-Z)-OH , is typically used.
Q2: Is the azide group stable under standard Fmoc-SPPS conditions?
Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and during the coupling steps.[5] It is also stable to the moderate acidic conditions used in Fmoc/tBu strategies.[6] The primary risk to the azide group occurs during the final cleavage and deprotection step, specifically from certain scavenger reagents.[5][7]
Q3: What is the "Z" group in this reagent, and is it labile?
The "Z" in this context refers to the benzyloxycarbonyl group that is part of the linker attached to the lysine (B10760008) side-chain and contains the azide moiety. This carbamate (B1207046) linkage is generally stable to the conditions of Fmoc-SPPS. However, the Z-group is known to be cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation (e.g., H₂/Pd).[8][9][10] These conditions should be avoided during and after synthesis to preserve the integrity of the side-chain modification.
Q4: Can I use this amino acid in a Boc-SPPS strategy?
Using this amino acid in a tert-butyloxycarbonyl (Boc) based SPPS strategy is challenging. The final cleavage step in Boc-SPPS often employs very strong acids like anhydrous hydrogen fluoride (B91410) (HF).[6][10] These harsh conditions may partially or fully cleave the Z-carbamate linker on the lysine side chain, leading to undesired byproducts. Therefore, an Fmoc-based strategy, which uses milder acid (TFA) for final cleavage, is strongly recommended.[6]
Troubleshooting Guide
Problem 1: Azide Group Reduction
Symptom: After cleavage and purification, mass spectrometry (MS) analysis shows a mass that is 26 Da lower than the expected mass of the final peptide. This corresponds to the reduction of the azide (N₃, 42 Da) to a primary amine (NH₂, 16 Da).
Cause: The most common cause of azide reduction is the use of thiol-based scavengers in the final trifluoroacetic acid (TFA) cleavage cocktail.[1][11] Scavengers are necessary to protect sensitive residues (like Trp, Met, Cys) from reactive cationic species generated during deprotection.[5][12] However, thiol-containing scavengers, especially 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and will readily convert the azide to an amine.[5][11]
Solution: Employ an "azide-safe" cleavage cocktail that uses non-reductive scavengers.
-
Recommended Cocktail: 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[5][7]
-
For Tryptophan-containing peptides: Thioanisole can be used as an alternative to EDT to protect the indole (B1671886) side chain without reducing the azide.[5]
Quantitative Impact of Scavengers on Azide Reduction
| Scavenger | Concentration in TFA Cocktail | Approximate Azide Reduction (%) | Citation |
|---|---|---|---|
| 1,2-Ethanedithiol (EDT) | 2.5% | > 90% | [5] |
| Dithiothreitol (DTT) | 2.5% | ~5-10% | [11] |
| Thioanisole | 5% | < 5% | [5] |
| Triisopropylsilane (TIS) | 2.5% | < 1% | [5][7] |
Data are estimated based on published findings and serve for comparative purposes.
// Nodes start [label="Peptide Synthesis\nwith Lys(4-N3-Z)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Final Cleavage Step\n(TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; thiol [label="Thiol Scavenger Used\n(e.g., EDT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nothiol [label="Non-Thiol Scavenger Used\n(e.g., TIS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reduction [label="Side Reaction:\nAzide Reduction\n(N3 → NH2)", fillcolor="#FBBC05", fontcolor="#202124"]; correct_peptide [label="Desired Product:\nAzide-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cleavage; cleavage -> thiol [label=" Problem "]; cleavage -> nothiol [label=" Solution "]; thiol -> reduction; nothiol -> correct_peptide; } dot Caption: Logical flow of the azide reduction side reaction.
Problem 2: Low Coupling Efficiency
Symptom: A Kaiser test performed after coupling Fmoc-L-Lys(4-N3-Z)-OH shows a positive result (intense blue beads), indicating a significant number of unreacted free amines.[13] This leads to deletion sequences in the final product.
Cause: The side chain of this modified lysine is relatively bulky, which can cause steric hindrance. Additionally, suboptimal activation of the carboxylic acid can lead to incomplete coupling.
Solution:
-
Use a More Potent Coupling Reagent: While standard reagents like HBTU can work, more efficient aminium/uronium salt-based reagents are recommended for potentially difficult couplings. HATU and HCTU are excellent choices as they generate highly reactive OAt and O-6-ClBt esters, respectively, which can overcome steric hindrance.
-
Double Couple: If a test cleavage reveals a significant deletion sequence at the position of the modified lysine, repeat the synthesis with a double coupling protocol for this specific residue. After the first coupling, wash the resin and perform a second full coupling step with fresh reagents before proceeding to the next Fmoc-deprotection.
-
Increase Equivalents and Reaction Time: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4 equivalents instead of 3) and extend the coupling time (e.g., from 1 hour to 2 hours).
// Nodes start [label="Start Troubleshooting", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser [label="Kaiser Test Positive\n(Incomplete Coupling)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Use Stronger Coupling Reagent\n(e.g., HATU, HCTU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; double_couple [label="Perform Double Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_eq [label="Increase Equivalents\n& Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Proceed to Next Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> kaiser; kaiser -> reagent [label="Yes"]; reagent -> double_couple; double_couple -> increase_eq; increase_eq -> end; kaiser -> end [label="No"]; } dot Caption: Troubleshooting workflow for low coupling efficiency.
Problem 3: Unwanted Intramolecular Cyclization
Symptom: MS analysis shows a byproduct with a mass corresponding to the cyclized peptide, especially in sequences prone to forming stable macrocycles.
Cause: While less common than reduction, under certain conditions, the azide can potentially react with other functional groups within the same peptide chain. More commonly, if the peptide also contains an alkyne, intramolecular cyclization can be triggered by trace amounts of copper.[14][15]
Solution:
-
Ensure Copper-Free Environment: If your peptide does not intentionally contain an alkyne for intramolecular cyclization, ensure all reagents and solvents are free from trace copper contamination, which can catalyze the azide-alkyne cycloaddition.
-
Control pH: Some side reactions are promoted by basic conditions. Ensure that the pH is controlled, especially during workup and purification steps.
-
Optimize Concentration: Intramolecular reactions are favored at high dilution. If intermolecular reactions are desired (e.g., dimerization), the concentration should be increased. Conversely, to avoid unwanted cyclization, ensure coupling and cleavage steps are performed under standard, non-dilute conditions.[15]
Key Experimental Protocols
Protocol 1: Small-Scale Test Cleavage for Diagnosis
This protocol allows for the analysis of a small portion of the peptide-resin to diagnose issues like azide reduction or incomplete couplings without consuming the entire batch.[13]
-
Resin Sampling: Carefully withdraw and dry 5-10 mg of your peptide-resin.
-
Prepare Cleavage Cocktail: In a microcentrifuge tube, prepare ~200 µL of the "azide-safe" cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).
-
Cleavage: Add the cocktail to the resin and let it react at room temperature for 2-3 hours with occasional vortexing.
-
Peptide Precipitation: Filter the resin (e.g., using a cotton-plugged pipette tip) into a new tube containing 1.5 mL of cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether, wash the pellet once more with cold ether, and air-dry the pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check the mass and identify any byproducts.
Protocol 2: Standard Azide-Safe Cleavage and Deprotection
This protocol is designed to cleave the peptide from the resin and remove acid-labile side-chain protecting groups while preserving the azide functionality.[5]
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS . Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the collected TFA filtrate dropwise into a 10-fold excess of cold diethyl ether while stirring.
-
Maximizing Precipitation: Store the ether suspension at -20°C for at least 30 minutes.
-
Peptide Collection: Centrifuge the suspension (e.g., 4000 rpm for 5 minutes) and carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with another portion of cold diethyl ether, centrifuge again, decant, and dry the final peptide product under a gentle stream of nitrogen or in a vacuum desiccator.
References
- 1. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-L-Lys(4-N3-Z)-OH hydrochloride | TargetMol [targetmol.com]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
Technical Support Center: Purification of Peptides Containing H-L-Lys(4-N3-Z)-OH by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of peptides incorporating the photo-reactive and bioorthogonal amino acid H-L-Lys(4-N3-Z)-OH by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of H-L-Lys(4-N3-Z)-OH that I should consider during HPLC purification?
A: H-L-Lys(4-N3-Z)-OH is a photo-affinity labeling and click chemistry reagent. Its key features relevant to HPLC are the aromatic 4-azidobenzyloxycarbonyl (4-N3-Z) group, which imparts significant hydrophobicity, and the azide (B81097) moiety, which can have specific chemical reactivity. The increased hydrophobicity may lead to longer retention times and potential aggregation issues.
Q2: Is the 4-azido-benzyloxy-carbonyl (Z) group stable under typical reversed-phase HPLC conditions?
A: The benzyloxycarbonyl (Z) group is generally stable to the acidic conditions used in standard reversed-phase HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[1] However, prolonged exposure to very strong acids or high temperatures should be avoided.
Q3: Can the azide group be reduced during the purification process?
A: Yes, the azide group is susceptible to reduction to a primary amine, which would correspond to a mass loss of 26 Da. This is most commonly caused by the presence of reducing agents in the cleavage cocktail or purification buffers. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT), are potent reducing agents and should be avoided.[2]
Q4: How does incorporating H-L-Lys(4-N3-Z)-OH affect my peptide's solubility?
A: Replacing a charged lysine (B10760008) residue with the more hydrophobic H-L-Lys(4-N3-Z)-OH can decrease the overall solubility of the peptide.[3] This can lead to challenges in dissolving the crude peptide for injection and may contribute to aggregation during purification.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing H-L-Lys(4-N3-Z)-OH.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The 4-N3-Z group increases hydrophobicity, leading to aggregation. | - Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. - Consider using a solvent system with a higher initial organic content if the peptide precipitates upon dilution. - For very hydrophobic peptides, the use of 10-20% trifluoroethanol in the sample solvent can improve solubility, but be aware this may affect retention on the column. |
| Low or No Recovery of Peptide | - The peptide is irreversibly adsorbed to the column due to strong hydrophobic interactions. - The peptide may have precipitated on the column. | - Use a column with a less hydrophobic stationary phase, such as C4 or Phenyl-Hexyl, which may be more suitable for very hydrophobic peptides.[4] - Increase the organic modifier concentration in the elution gradient. - For hydrophobic peptides, ensure the sample matrix has sufficient organic solvent to maintain solubility.[5] |
| Peak Tailing | - Secondary interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase.[6][7][8] - The presence of both ionized and non-ionized forms of the peptide if the mobile phase pH is close to the pKa of any ionizable groups.[6] | - Ensure the mobile phase pH is low (around 2-3) by using an ion-pairing agent like TFA to protonate silanols and provide a consistent charge state for the peptide.[8] - Use a high-purity, end-capped column to minimize the number of free silanol groups.[8] - Consider using a column with a different chemistry, such as a polar-embedded phase, which can shield basic compounds from silanol interactions.[9] |
| Presence of an Impurity with a Mass of -26 Da | The azide group has been reduced to a primary amine. | - Avoid using thiol-based scavengers like EDT or DTT in the cleavage cocktail.[2] Use a non-reductive scavenger cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2] - Ensure all buffers and solvents for HPLC are free of reducing contaminants. |
| Broad or Split Peaks | - Column degradation or void formation. - Injection of the sample in a solvent significantly stronger than the initial mobile phase. - Column overloading. | - If a void has formed at the head of the column, it may need to be replaced.[10] - Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the amount of peptide injected onto the column. |
Experimental Protocols
General Protocol for Analytical RP-HPLC
This protocol provides a starting point for analyzing the purity of a crude peptide containing H-L-Lys(4-N3-Z)-OH.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (the azido-benzyloxy group will have some absorbance around 254-280 nm).
-
Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide.
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
General Protocol for Preparative RP-HPLC
This protocol outlines a general method for purifying the target peptide.
-
Column: C18 reversed-phase preparative or semi-preparative column (e.g., 21.2 x 150 mm, 5 µm particle size, 120 Å pore size). For highly hydrophobic peptides, a C4 or Phenyl-Hexyl column may provide better results.[4]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: This will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide to maximize resolution from impurities.
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration suitable for the column loading capacity. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion. The sample should be filtered before injection.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
Table 1: Comparison of Stationary Phases for Peptide Purification
| Stationary Phase | Typical Application | Advantages for H-L-Lys(4-N3-Z)-OH Peptides | Potential Disadvantages |
| C18 | General purpose for a wide range of peptide hydrophobicities. | High resolving power for many peptides. | May be too retentive for very hydrophobic peptides containing the 4-N3-Z group, leading to broad peaks and poor recovery. |
| C4 | Large or very hydrophobic peptides.[4] | Reduced retention can improve peak shape and recovery for highly hydrophobic peptides. | May provide less resolution for less hydrophobic peptides or those with closely eluting impurities. |
| Phenyl-Hexyl | Peptides with aromatic residues. | The phenyl groups can offer alternative selectivity through π-π interactions with the aromatic ring of the 4-N3-Z group, potentially improving separation from other impurities.[3] | Selectivity can be unpredictable and requires empirical testing. |
| Cyano | Peptides requiring different selectivity. | Can offer orthogonal selectivity to C18 and C4 phases. | Generally less retentive and may result in wider peaks for some peptides.[3] |
Table 2: Effect of TFA Concentration on Peptide Retention and Peak Shape
| TFA Concentration | Effect on Retention Time | Effect on Peak Shape | Recommended Use |
| 0.05% | Shorter retention times. | May result in broader peaks or tailing for basic peptides due to incomplete suppression of silanol interactions. | Can be beneficial for improving MS signal in LC-MS applications due to reduced ion suppression. |
| 0.1% | Standard concentration, provides good retention and peak shape for most peptides.[11][12] | Generally provides sharp, symmetrical peaks by acting as an effective ion-pairing agent.[13] | Recommended starting point for both analytical and preparative HPLC. |
| 0.2-0.25% | Longer retention times, especially for peptides with multiple positive charges.[12] | Can improve resolution for complex peptide mixtures and peptides with multiple basic residues.[12] | May be useful for optimizing the separation of closely eluting impurities. |
Visualizations
Caption: Workflow for the purification of peptides containing H-L-Lys(4-N3-Z)-OH.
Caption: Troubleshooting decision tree for common HPLC purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
Solubility issues with H-L-Lys(4-N3-Z)-OH hydrochloride and how to solve them
Technical Support Center: H-L-Lys(4-N3-Z)-OH Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this versatile click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative. It contains a lysine (B10760008) backbone where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group that is functionalized with an azide (B81097) (N3) moiety. The alpha-amino group is in its hydrochloride salt form. Its primary application is in peptide synthesis and bioconjugation. The azide group allows for its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to site-specifically introduce modifications, labels, or linkers to peptides and proteins.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, a temperature of 2-8°C is recommended. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is also advisable to protect stock solutions from light and store them under an inert atmosphere, such as nitrogen, to prevent degradation.[1]
Q3: In what types of reactions can this compound be used?
A3: This compound is primarily used in click chemistry reactions. The azide group can react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained alkynes like DBCO or BCN without a catalyst (SPAAC) to form a stable triazole linkage.[1] These reactions are widely used for bioconjugation, such as labeling proteins, preparing antibody-drug conjugates (ADCs), and attaching molecules to surfaces.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with this compound is achieving complete dissolution. The following guide provides systematic steps to address these issues.
Problem: The compound is not dissolving in my chosen solvent.
Root Cause Analysis and Solutions:
-
Incorrect Solvent Choice: The solubility of protected amino acids like this compound is highly dependent on the solvent. Due to its polar nature (hydrochloride salt) and the presence of a large organic protecting group, a single solvent may not be effective.
-
Recommended Solvents: Start with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). For aqueous applications, using an acidic buffer can improve solubility due to the hydrochloride salt. Polar protic solvents like methanol (B129727) and ethanol (B145695) can also be effective, especially with heating.
-
-
Insufficient Solvation Energy: Sometimes, the energy of the solvent-solute interactions is not sufficient to overcome the crystal lattice energy of the solid compound at room temperature.
-
pH is at the Isoelectric Point: Amino acids exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero. While the hydrochloride form pushes the initial pH low, buffering to a pH near the pI can cause precipitation.
-
Solution: For aqueous solutions, maintain a low pH (acidic) to keep the alpha-amino group protonated and positively charged. Avoid neutral or slightly acidic pH conditions where the molecule might be zwitterionic.
-
-
Concentration is Too High: You may be attempting to dissolve the compound above its solubility limit in that specific solvent.
-
Solution: Prepare a more concentrated stock solution in a good solvent like DMSO and then dilute it into your final reaction mixture. A stock solution of up to 40 mg/mL in DMSO can be prepared.
-
Solubility Data Summary
The following table summarizes the known solubility data for this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Recommended for preparing concentrated stock solutions. |
| Methanol | 5 mg/mL | Requires ultrasonication and heating to 60°C for complete dissolution.[1] |
| Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis; qualitative data suggests good solubility. |
| Water (acidified) | Soluble | The hydrochloride salt enhances solubility in acidic aqueous solutions. |
| Ethanol | Moderately Soluble | General knowledge for amino acid hydrochlorides suggests solubility, may require heating. |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 357.79 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 3.58 mg of this compound into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for conjugating an alkyne-containing molecule to H-L-Lys(4-N3-Z)-OH incorporated into a peptide.
Materials:
-
Azide-functionalized peptide (containing the H-L-Lys(4-N3-Z)-OH residue)
-
Alkyne-containing molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the azide-functionalized peptide and the alkyne-containing molecule in PBS buffer.
-
Prepare a fresh solution of the copper catalyst premix:
-
Mix CuSO4 and the ligand (THPTA for aqueous solutions) in a 1:2 molar ratio.
-
-
Add the copper catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is a good starting point.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting flowchart for solubility issues.
Experimental Workflow for a Typical Bioconjugation via Click Chemistry
Caption: A typical bioconjugation experimental workflow.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during solid-phase peptide synthesis (SPPS), with a focus on the incomplete coupling of H-L-Lys(4-N3-Z)-OH.
Troubleshooting Guide: Incomplete Coupling of H-L-Lys(4-N3-Z)-OH
Incomplete coupling of an amino acid during SPPS leads to the formation of deletion peptides, which can be difficult to separate from the target peptide, resulting in lower overall yield and purity. H-L-Lys(4-N3-Z)-OH, a lysine (B10760008) derivative containing a 4-azido-benzyloxycarbonyl (Z) protecting group, is particularly susceptible to incomplete coupling due to significant steric hindrance.
Issue: Positive Kaiser Test After Coupling with H-L-Lys(4-N3-Z)-OH
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after a coupling step signifies the presence of unreacted primary amines on the growing peptide chain, confirming that the coupling of H-L-Lys(4-N3-Z)-OH was incomplete.
Frequently Asked Questions (FAQs)
Q1: Why is H-L-Lys(4-N3-Z)-OH difficult to couple?
The primary reason for the difficult coupling of H-L-Lys(4-N3-Z)-OH is steric hindrance. The bulky benzyloxycarbonyl (Z) group attached to the ε-amino group of the lysine side chain, further substituted with an azide (B81097) moiety, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This steric clash slows down the reaction rate and can prevent the reaction from going to completion under standard coupling conditions.
Q2: Can the azide group on the Z-protecting group cause side reactions during coupling?
The azide group is generally stable under standard SPPS coupling conditions. It is considered a bioorthogonal functional group, meaning it does not typically react with the reagents used for peptide bond formation. However, it is sensitive to reducing environments. Therefore, coupling conditions should be free of any reducing agents. The primary challenge with this amino acid derivative remains its steric bulk rather than the reactivity of the azide group itself.
Q3: Are there alternatives to the Z-group for protecting the lysine side chain in this context?
While the 4-N3-Z group is likely chosen for its specific properties (e.g., for subsequent click chemistry), other protecting groups for the lysine side chain are available in SPPS. Common alternatives include the Boc (tert-butyloxycarbonyl) and Mtt (4-methyltrityl) groups. However, if the 4-azido-benzyloxycarbonyl moiety is essential for the final peptide's function, optimizing the coupling of the specified building block is necessary.
Q4: How can I confirm that incomplete coupling is the issue and not incomplete Fmoc deprotection?
It is crucial to differentiate between incomplete coupling and incomplete deprotection of the preceding residue's Fmoc group, as both will result in a positive Kaiser test. To confirm complete Fmoc deprotection, a Kaiser test should be performed after the deprotection step and before the coupling of H-L-Lys(4-N3-Z)-OH. A positive result at this stage indicates a deprotection problem that must be resolved before proceeding with the coupling.
Q5: What is the "double coupling" method?
Double coupling is a straightforward technique to improve the yield of a difficult coupling reaction. After the initial coupling reaction is complete, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated amino acid and coupling reagents. This second coupling step provides another opportunity for the remaining free amines to react.
Data Presentation: Comparative Coupling Reagent Performance
| Coupling Reagent Combination | Reagent Type | Relative Efficiency for Hindered Couplings | Recommended Equivalents (AA:Reagent:Base) | Key Advantages & Disadvantages |
| DIC/HOBt | Carbodiimide | Low to Moderate | 3 : 3 : - | Advantages: Low cost. Disadvantages: Slower reaction rates, formation of insoluble DCU byproduct (if DCC is used), higher risk of racemization. |
| HBTU/DIPEA | Aminium/Uronium | Moderate to High | 3 : 2.9 : 6 | Advantages: Fast reaction times, good for routine synthesis. Disadvantages: Potential for guanidinylation of the N-terminus if used in excess. |
| HATU/DIPEA or Collidine | Aminium/Uronium | High | 3 : 2.9 : 6 | Advantages: Highly efficient for hindered couplings, rapid reaction kinetics, reduced racemization compared to HBTU.[1] Disadvantages: Higher cost, potential sensitizer. |
| COMU/DIPEA | Aminium/Uronium | High | 3 : 2.9 : 6 | Advantages: Efficiency comparable to HATU, improved safety profile (non-explosive), byproducts are more soluble.[1] Disadvantages: Higher cost. |
Experimental Protocols
Protocol 1: Standard Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines on the resin.
Materials:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small test tubes.
-
Heating block or water bath at 100-110°C.
Procedure:
-
Collect a small sample of resin beads (approx. 1-2 mg) in a test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple: Positive result. Incomplete coupling.
-
Yellow/Colorless: Negative result. Complete coupling.
Protocol 2: Optimized Coupling of H-L-Lys(4-N3-Z)-OH using HATU
This protocol is recommended for the initial attempt to couple the sterically hindered H-L-Lys(4-N3-Z)-OH.
Materials:
-
Fmoc-deprotected peptide-resin.
-
H-L-Lys(4-N3-Z)-OH (or its Fmoc-protected version, Fmoc-L-Lys(4-N3-Z)-OH).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is completely removed (confirm with a Kaiser test) and wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Lys(4-N3-Z)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA or Collidine (6 equivalents) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for an extended period, for example, 2 to 4 hours.
-
Monitoring: After the reaction time, perform a Kaiser test (Protocol 1).
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 2-6 (a "double coupling").
-
Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF to remove all excess reagents and byproducts.
Protocol 3: Capping of Unreacted Amines
If a small number of amines remain unreacted after double coupling, it is advisable to permanently block them to prevent the formation of deletion peptides.
Materials:
-
Peptide-resin with unreacted amines.
-
Acetic anhydride.
-
DIPEA or Pyridine.
-
DMF.
Procedure:
-
Wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF and proceed to the deprotection of the newly coupled amino acid.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling events.
General SPPS Cycle
References
H-L-Lys(4-N3-Z)-OH side reactions with cysteine or methionine residues
Welcome to the technical support center for H-L-Lys(4-N3-Z)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and addressing frequently asked questions related to the use of this photo-reactive amino acid, particularly concerning its interactions with cysteine and methionine residues.
Frequently Asked Questions (FAQs)
Q1: What is H-L-Lys(4-N3-Z)-OH and what are its primary applications?
H-L-Lys(4-N3-Z)-OH is an unnatural amino acid that incorporates a photo-activatable 4-azido-benzyloxy-carbonyl (Z) group. Its primary applications include:
-
Photo-affinity labeling: To identify and map protein-protein or protein-small molecule interactions. Upon UV irradiation, the azido (B1232118) group forms a highly reactive nitrene that can covalently crosslink to interacting partners.
-
Click Chemistry: The azide (B81097) group can also be used as a handle for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Q2: What are the potential side reactions of H-L-Lys(4-N3-Z)-OH with cysteine and methionine residues?
While H-L-Lys(4-N3-Z)-OH is a powerful tool, the highly reactive nitrene generated upon photo-activation can lead to unintended side reactions, particularly with nucleophilic amino acid residues like cysteine and methionine.
-
With Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile. The photo-activated nitrene can potentially abstract a hydrogen atom from the thiol group, leading to the formation of a thiyl radical. Alternatively, the nitrene may insert into the S-H bond, forming a sulfenamide. These reactions can result in irreversible covalent modification of cysteine residues that are not part of the intended binding site.
-
With Methionine: The thioether group in methionine is also susceptible to reaction with photo-activated crosslinkers.[3] The nitrene can potentially abstract a methyl group hydrogen or insert into a C-H bond of the side chain, leading to covalent modification.[4] Some studies have shown that methionine can act as a "magnet" for photo-crosslinkers, indicating a higher-than-expected reactivity.[3]
Q3: How can I minimize these side reactions during my experiments?
Minimizing off-target side reactions is crucial for the accurate interpretation of photo-crosslinking results. Consider the following strategies:
-
Optimize UV exposure: Use the minimum UV energy and exposure time necessary to achieve efficient crosslinking. Over-exposure can increase the likelihood of non-specific reactions.
-
Include quenchers: The use of radical scavengers in your buffer system can help to reduce non-specific labeling. However, these should be used with caution as they may also quench the desired crosslinking reaction.
-
Site-directed mutagenesis: If you have a suspected off-target cysteine or methionine residue, mutating it to a less reactive amino acid (e.g., alanine (B10760859) or serine) can help to confirm if the observed crosslinking is a non-specific artifact.
-
Use of alternative crosslinkers: If side reactions with cysteine are a major concern, consider using cysteine-specific photo-crosslinkers that offer more controlled reactivity.[5][6]
Q4: How do I confirm that the observed crosslinking is specific to the intended binding site?
Confirmation of specific crosslinking is a critical validation step. This can be achieved through:
-
Competition experiments: Perform the photo-crosslinking reaction in the presence of an excess of a known binding partner or inhibitor. A significant reduction in crosslinking of your protein of interest would indicate specific binding.
-
Mass spectrometry: Tandem mass spectrometry (MS/MS) is the gold standard for identifying the precise location of the crosslink. By digesting the crosslinked protein and analyzing the resulting peptides, you can map the modification to a specific amino acid residue.
-
Western blotting: Use of an antibody specific to your protein of interest can confirm its presence in the crosslinked complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or non-specific crosslinking | 1. Excessive UV exposure.2. Non-specific binding of the probe to unrelated proteins.3. Reactivity with abundant, nucleophilic residues like cysteine. | 1. Titrate UV energy and exposure time to find the optimal conditions.2. Increase the stringency of your wash steps. Include a non-ionic detergent in your buffers.3. Perform a competition experiment with a soluble thiol-containing compound (e.g., DTT) to see if it reduces background. Caution: This may also reduce specific crosslinking. |
| Crosslinking to a protein that lacks the expected binding motif | The crosslinking may be occurring at a cysteine or methionine residue that is not part of the primary interaction site. | 1. Analyze the protein sequence for the presence of cysteine or methionine residues in exposed regions.2. Use site-directed mutagenesis to replace the suspected off-target residue and repeat the crosslinking experiment.3. Confirm the interaction with an orthogonal method (e.g., co-immunoprecipitation, surface plasmon resonance). |
| Low or no crosslinking efficiency | 1. Insufficient UV exposure.2. The azido group is not in close enough proximity to a reactive residue in the binding partner.3. The probe is not binding to the target protein. | 1. Increase the UV energy or exposure time incrementally.2. Consider that the geometry of the binding interaction may not be favorable for crosslinking with the current probe design.3. Confirm the binding of your probe to the target protein using a non-crosslinking method first. |
| Mass spectrometry data is difficult to interpret | The formation of multiple, heterogeneous crosslinked products can complicate MS analysis. | 1. Simplify the system as much as possible for initial MS experiments (e.g., use purified proteins).2. Use specialized crosslinking mass spectrometry software for data analysis.3. Consider using a cleavable crosslinker to simplify the identification of crosslinked peptides. |
Experimental Protocols
Protocol 1: General Photo-crosslinking with H-L-Lys(4-N3-Z)-OH
-
Sample Preparation:
-
Incorporate H-L-Lys(4-N3-Z)-OH into your bait protein using amber suppression codon technology or by solid-phase peptide synthesis.
-
Incubate the bait protein with its putative binding partner(s) in a suitable binding buffer. A typical starting concentration for the bait protein is 1-10 µM.
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette or on a petri dish on ice.
-
Irradiate the sample with UV light at 365 nm. The optimal energy and time will need to be determined empirically but a good starting point is 1-5 J/cm² for 5-30 minutes.
-
Use a UV lamp with a narrow wavelength output to minimize protein damage.
-
-
Analysis of Crosslinking:
-
Denature the sample by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting for the protein of interest.
-
Protocol 2: Mass Spectrometry Analysis to Identify Crosslinking Sites
-
Sample Preparation:
-
Perform the photo-crosslinking experiment as described in Protocol 1.
-
Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel.
-
-
In-gel Digestion:
-
Destain the gel piece.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins overnight with a sequence-specific protease (e.g., trypsin).
-
-
Peptide Extraction and Mass Spectrometry:
-
Extract the peptides from the gel piece.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., pLink, MaxLynx) to search the MS/MS data against a database containing the sequences of the bait and prey proteins.
-
The software will identify the crosslinked peptides and pinpoint the modified amino acid residues.
-
Visualizations
Caption: Potential side reaction pathways of photo-activated H-L-Lys(4-N3-Z)-OH.
Caption: Troubleshooting workflow for non-specific crosslinking.
Caption: General experimental workflow for photo-crosslinking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine acts as a "magnet" in photoaffinity crosslinking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cysteine-Reactive Small Photo-Crosslinker Possessing Caged-Fluorescence Properties: Binding-Site Determination of a Combinatorially-Selected Peptide by Fluorescence Imaging/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azide-Functionalized Lysine Derivatives for Bioconjugation and Peptide Synthesis
This guide provides a detailed, objective comparison between two critical reagents used in chemical biology and drug development: H-L-Lys(4-N3-Z)-OH hydrochloride and Fmoc-L-Lys(4-N3-Z)-OH . Both are unnatural amino acids featuring a side-chain equipped with an azide (B81097) group, a versatile chemical handle for "click chemistry."[1][2] Their primary distinction lies in the protection of the alpha-amino group, a difference that dictates their principal applications, particularly in the realm of peptide synthesis. This document will explore their structural differences, compare their performance in relevant applications, and provide detailed experimental protocols for their use.
Core Structural and Functional Differences
The fundamental difference between the two compounds is the presence or absence of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
-
Fmoc-L-Lys(4-N3-Z)-OH is specifically designed as a building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) .[2][3] The Fmoc group shields the alpha-amine, preventing self-polymerization and allowing for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] This group is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically a piperidine (B6355638) solution, to allow for the next coupling cycle.[3][4]
-
This compound possesses a free alpha-amino group (protonated as a hydrochloride salt).[1][] This makes it unsuitable for direct use in standard Fmoc-SPPS protocols, as the unprotected amine would lead to uncontrolled reactions.[3] Its primary utility is in solution-phase peptide synthesis or as a starting material for further chemical modification where an accessible N-terminus is required from the outset.
The side chain of both molecules is identically functionalized: the ε-amino group of lysine (B10760008) is protected by a benzyloxycarbonyl (Z) group which is modified with an azide (N3) moiety on the benzyl (B1604629) ring.[1][2][] This azide serves as a bioorthogonal handle for downstream modifications via click chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Figure 1. Core structural difference at the alpha-amino group.
Quantitative Data Comparison
The physicochemical properties of these compounds are summarized below. Data is compiled from publicly available information from chemical suppliers.
| Property | This compound | Fmoc-L-Lys(4-N3-Z)-OH |
| Molecular Formula | C₁₄H₂₀ClN₅O₄ | C₂₉H₂₉N₅O₆ |
| Molecular Weight | 357.79 g/mol [] | 543.58 g/mol [6] |
| Purity (Typical) | >96% to >98%[7][8] | >96%[6] |
| Primary Application | Solution-phase synthesis, N-terminal modification | Solid-Phase Peptide Synthesis (SPPS)[2] |
| α-Amine Protection | None (Hydrochloride Salt)[] | Fmoc (Fluorenylmethyloxycarbonyl)[2] |
| Side-Chain Protection | Z (Benzyloxycarbonyl) with 4-azido modification[] | Z (Benzyloxycarbonyl) with 4-azido modification[2] |
| Solubility | Soluble in aqueous solutions and polar organic solvents | Soluble in organic solvents (e.g., DMF, NMP) |
| Storage Temperature | 2-8°C[][7] | Room Temperature[2] |
Performance in Key Applications
In SPPS, the goal is to build a peptide of a defined sequence. Fmoc-L-Lys(4-N3-Z)-OH is the clear choice for this application. The Fmoc-SPPS workflow is a well-established, efficient, and often automated process that relies on the temporary protection of the alpha-amine.[4]
The performance advantage of the Fmoc-protected version is evident in its seamless integration into the synthesis cycle:
-
Deprotection: The Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF.[4]
-
Activation & Coupling: Fmoc-L-Lys(4-N3-Z)-OH is activated with a coupling reagent (e.g., HATU, HBTU) and coupled to the newly freed amine on the resin.[9]
-
Washing: Excess reagents are washed away.
-
Repeat: The cycle is repeated with the next amino acid.
Using This compound in this workflow would require an additional, inefficient step of protecting the alpha-amine before it could be used, negating the advantages of using pre-protected building blocks.
Figure 2. Workflow for incorporating Fmoc-L-Lys(4-N3-Z)-OH in SPPS.
Both reagents enable the introduction of an azide handle into a molecule. Once the amino acid is incorporated into the peptide and other protecting groups are removed, the performance in click chemistry reactions is identical. The azide group can be conjugated to a molecule containing an alkyne.
-
CuAAC: Reacts with terminal alkynes in the presence of a copper(I) catalyst.
-
SPAAC: Reacts with strained cyclooctynes (e.g., DBCO, BCN) without a catalyst, which is advantageous for reactions in living systems.[1][2]
The choice between the two lysine derivatives is therefore determined by the strategy used to build the peptide, not by the performance of the final click reaction.
Figure 3. Post-synthesis application via click chemistry.
Experimental Protocols
This protocol describes a single coupling cycle on a 0.1 mmol scale using a standard solid-phase synthesis resin (e.g., Rink Amide or Wang resin).[9][10]
Materials:
-
Resin (pre-loaded with the first amino acid or ready for loading)
-
Fmoc-L-Lys(4-N3-Z)-OH (0.5 mmol, 5 eq)
-
HATU (0.45 mmol, 4.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (1.0 mmol, 10 eq)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin (e.g., 200 mg) in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[9]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of the deprotection solution and agitate for 15 minutes. Drain the vessel.[4]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with 5 mL of DMF for 1 minute each.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Lys(4-N3-Z)-OH and HATU in ~3 mL of DMF. Add DIPEA and vortex for 1 minute. The solution should be clear.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
-
Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-L-Lys(4-N3-Z)-OH to continue peptide elongation.
The benzyloxycarbonyl (Z or Cbz) group is stable to the mild base used for Fmoc removal and the moderate acid (TFA) used for final cleavage from most resins. Its removal typically requires catalytic hydrogenation.
Materials:
-
Peptide containing the Lys(4-N3-Z) residue
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen source (e.g., H₂ balloon, hydrogen generator, or a transfer hydrogenation source like ammonium (B1175870) formate)[11]
-
Solvent: Methanol (B129727) (MeOH), Ethanol (EtOH), or a mixture with water.
Procedure (Catalytic Transfer Hydrogenation):
-
Dissolve the protected peptide (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Add ammonium formate (B1220265) (4-5 equivalents) as the hydrogen donor.[11]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by HPLC or Mass Spectrometry.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure. The resulting product is the peptide with a deprotected lysine side-chain, now ready for further functionalization if needed, while retaining the azide group. Note: Standard catalytic hydrogenation with H₂ gas can reduce the azide group. Transfer hydrogenation is often milder and can sometimes preserve the azide, but orthogonality should be confirmed experimentally. For complete azide stability, an alternative side-chain protecting group may be required if Z-group removal is necessary.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Lys(4-N3-Z)-OH is dictated entirely by the intended synthetic strategy.
-
Choose Fmoc-L-Lys(4-N3-Z)-OH for its direct and efficient incorporation into peptides using the robust and widely adopted Fmoc Solid-Phase Peptide Synthesis (SPPS) methodology. It is the standard choice for building custom peptides that require a site-specific azide handle for subsequent conjugation.
-
Choose this compound for applications in solution-phase synthesis or when a molecule with a free N-terminus and an azide-functionalized lysine side-chain is the desired final product or starting material for further derivatization at the alpha-amine.
For the vast majority of researchers in peptide chemistry and drug development aiming to create azide-modified peptides for bioconjugation, Fmoc-L-Lys(4-N3-Z)-OH is the superior and more practical alternative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. precisepeg.com [precisepeg.com]
- 7. H-L-Lys(4-N3-Z)-OH (hydrochloride) | 2084913-49-3 [sigmaaldrich.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to H-L-Lys(4-N3-Z)-OH and Other Azido-Amino Acids for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology and drug development, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has unlocked unprecedented opportunities for dissecting complex biological processes and engineering novel therapeutics. Among the diverse repertoire of UAAs, azido-amino acids have emerged as powerful tools for bioorthogonal chemistry, enabling researchers to meticulously label, track, and manipulate proteins. This guide provides an objective comparison of H-L-Lys(4-N3-Z)-OH with other commonly used azido-amino acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Azido-Amino Acids
Azido-amino acids are derivatives of natural amino acids that contain a chemically inert but highly reactive azide (B81097) group (-N3). This functional group allows for two primary types of bioorthogonal reactions:
-
Click Chemistry: The azide group can undergo a highly efficient and specific cycloaddition reaction with an alkyne. The most common forms are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are invaluable for attaching probes, such as fluorescent dyes or biotin, to proteins.
-
Photo-crosslinking: Upon exposure to UV light, aryl azides, such as the one present in H-L-Lys(4-N3-Z)-OH, form a highly reactive nitrene intermediate that can covalently bond with nearby molecules. This property is exploited in photo-affinity labeling to capture transient protein-protein interactions.
Comparison of H-L-Lys(4-N3-Z)-OH with Other Azido-Amino Acids
H-L-Lys(4-N3-Z)-OH is a lysine (B10760008) derivative featuring an azide group on the benzyloxycarbonyl (Z) protecting group. This design offers the dual functionality of a click chemistry handle and a photo-crosslinking agent. Below is a comparison with other frequently used azido-amino acids.
Data Presentation
| Feature | H-L-Lys(4-N3-Z)-OH | p-Azido-L-phenylalanine (pAzF) | Nε-azido-L-lysine (N3K) | L-Azidohomoalanine (AHA) |
| Structure | Lysine derivative with an aryl azide on the Z-protecting group | Phenylalanine analog with a para-azido group | Lysine derivative with an azide on the ε-amino group | Methionine analog with a terminal azide |
| Primary Application | Photo-crosslinking & Click Chemistry | Photo-crosslinking & Click Chemistry | Click Chemistry | Click Chemistry & Metabolic Labeling |
| Incorporation Method | Amber suppression, Cell-free systems | Amber suppression, Cell-free systems | Amber suppression, Cell-free systems | Methionine-surrogate metabolic labeling |
| Incorporation Efficiency | Moderate to high (can be enhanced with methyl-esterification of similar lysine derivatives by 2-6 fold)[1][2] | High | Moderate to high (can be enhanced with methyl-esterification)[1][2] | High (in methionine-deficient media) |
| Click Chemistry (SPAAC) Rate Constant (k2, M⁻¹s⁻¹ with DBCO) | Not directly reported; expected to be similar to other aryl azides. | ~0.34 M⁻¹s⁻¹[3] | ~2.6 M⁻¹s⁻¹[3] | Not directly reported for the amino acid itself, but azides in similar chemical environments show rates in the range of 0.3-1.2 M⁻¹s⁻¹ depending on conditions[4][5][6] |
| Photo-crosslinking | Yes (Aryl azide) | Yes (Aryl azide) | No | No |
| Photo-crosslinking Efficiency | Not directly reported; similar aryl azide compounds show ~20% efficiency[7] | Can be efficient, but quantitative data is system-dependent. | N/A | N/A |
| Key Advantages | Dual functionality in a single molecule. The Z-group can be removed to reveal a primary amine. | Aromatic side chain can mimic phenylalanine. Widely used and well-characterized. | Direct replacement of lysine. Generally exhibits faster SPAAC kinetics than aryl azides. | Can be incorporated into newly synthesized proteins globally without genetic manipulation. |
| Limitations | The bulky Z-group may affect protein structure or function. Slower SPAAC kinetics compared to alkyl azides. | Azide can be reduced to an amine in the cellular environment. | Lacks photo-crosslinking capability. | Incorporation is not site-specific. |
Experimental Protocols
Site-Specific Incorporation of Azido-Amino Acids via Amber Suppression
This protocol describes the general procedure for incorporating an azido-amino acid, such as H-L-Lys(4-N3-Z)-OH, into a protein of interest (POI) in mammalian cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the POI with an amber stop codon (TAG) at the desired incorporation site.
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS).
-
Expression plasmid for the orthogonal suppressor tRNA.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Azido-amino acid (e.g., H-L-Lys(4-N3-Z)-OH).
Procedure:
-
Co-transfect the mammalian cells with the three plasmids (POI, aaRS, and tRNA) using a suitable transfection reagent. Optimize the plasmid ratio for maximal expression of the full-length protein[8].
-
Immediately after transfection, supplement the cell culture medium with the azido-amino acid to a final concentration of 1-2 mM.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest the cells and lyse them in a suitable buffer.
-
Confirm the incorporation of the azido-amino acid by Western blot analysis, looking for the full-length protein band, and by mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of a protein containing an azido-amino acid with a cyclooctyne-functionalized probe (e.g., a fluorescent dye like DBCO-Cy5).
Materials:
-
Purified protein containing the azido-amino acid.
-
DBCO-functionalized fluorescent dye.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4). Note: HEPES buffer may offer faster reaction rates[4][5][6].
Procedure:
-
Dissolve the purified azido-protein in the reaction buffer.
-
Add the DBCO-functionalized dye to the protein solution. A 5-10 fold molar excess of the dye is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
Remove the excess, unreacted dye using a desalting column or dialysis.
-
Confirm the labeling of the protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Photo-Affinity Labeling to Capture Protein-Protein Interactions
This protocol describes a general workflow for using a photo-reactive azido-amino acid, such as H-L-Lys(4-N3-Z)-OH, to identify interacting proteins.
Materials:
-
Cells expressing the protein of interest (bait) containing the photo-reactive azido-amino acid.
-
UV lamp (e.g., 365 nm).
-
Lysis buffer.
-
Affinity purification reagents (e.g., antibody-conjugated beads against a tag on the bait protein).
-
Mass spectrometer for protein identification.
Procedure:
-
Express the bait protein containing the photo-reactive azido-amino acid in cells.
-
Expose the intact cells or cell lysate to UV light (e.g., 365 nm for 15-30 minutes on ice) to activate the aryl azide and induce crosslinking to interacting proteins (prey).
-
Lyse the cells (if not already done) and solubilize the protein complexes.
-
Perform affinity purification of the bait protein and its crosslinked partners.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Excise the protein bands corresponding to the crosslinked complexes and identify the prey proteins by mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the incorporation and application of azido-amino acids.
Caption: Probing MAP Kinase signaling with H-L-Lys(4-N3-Z)-OH.
References
- 1. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for H-L-Lys(4-N3-Z)-OH in Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids has become an indispensable tool in chemical biology and drug development, enabling the precise labeling of peptides and proteins for a myriad of applications, from in vivo imaging to the construction of antibody-drug conjugates. H-L-Lys(4-N3-Z)-OH, an azide-containing lysine (B10760008) derivative, has been a popular choice for introducing a bioorthogonal handle for "click chemistry." However, the landscape of bioorthogonal chemistries has expanded significantly, offering a range of alternatives with distinct advantages in terms of reaction kinetics, biocompatibility, and stability. This guide provides a comprehensive comparison of viable alternatives to H-L-Lys(4-N3-Z)-OH, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] The azide (B81097) group, as found in H-L-Lys(4-N3-Z)-OH, is a cornerstone of this field, primarily due to its participation in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions allow for the covalent attachment of reporter molecules, such as fluorophores or drugs, to the modified peptide.
While effective, the traditional azido-lysine approach is not without its limitations. The requirement for copper catalysts in CuAAC can be toxic to cells, and the reaction kinetics of SPAAC can sometimes be slower than desired for certain applications.[5] Furthermore, replacing a native lysine with azidolysine can alter the peptide's solubility and charge, potentially affecting its biological function.[6] This has spurred the development of a diverse toolbox of bioorthogonal pairs, each with its own unique characteristics.
Comparison of Key Alternatives
The primary alternatives to H-L-Lys(4-N3-Z)-OH involve the incorporation of different unnatural amino acids bearing alternative bioorthogonal functional groups. The choice of which alternative to use depends on the specific experimental context, including the desired reaction speed, the tolerance of the biological system to catalysts, and the nature of the labeling molecule.
Here, we compare the most prominent alternatives based on the type of bioorthogonal reaction they participate in.
Other Azido-Containing Amino Acids
While H-L-Lys(4-N3-Z)-OH is a common choice, other azido-amino acids offer different side-chain lengths and properties. For instance, shorter side chains like in β-azido-L-alanine or longer ones in ω-azido-L-lysine can be synthesized.[7] A recently developed hydrophilic, positively charged azido-amino acid was shown to improve peptide solubility compared to the traditional azidolysine.[6]
Alkyne-Containing Amino Acids for CuAAC
Instead of incorporating an azide into the peptide, one can incorporate an alkyne-containing amino acid and react it with an azide-functionalized probe. This "reverse" approach is equally effective.
-
L-Propargylglycine (Pra): A simple and commonly used amino acid with a terminal alkyne.
-
Fmoc-L-Lys(propargyloxycarbonyl)-OH: An alkyne-functionalized lysine derivative.
Reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity of copper, SPAAC utilizes strained cyclooctynes that react spontaneously with azides.[5] This is highly advantageous for live-cell labeling.
-
Dibenzocyclooctyne (DBCO or ADIBO): Offers good reaction kinetics. Can be incorporated via NHS ester labeling of a primary amine on the peptide or by synthesizing an amino acid with a DBCO moiety.
-
Bicyclononyne (BCN): Another popular strained alkyne with good stability and reactivity.
Reagents for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene or alkyne is currently one of the fastest bioorthogonal reactions available, with second-order rate constants up to 106 M-1s-1.[2][8]
-
Trans-cyclooctene (TCO): When incorporated into an amino acid (e.g., TCO*-lysine), it reacts extremely rapidly with tetrazines.[8]
-
Norbornene: Another strained alkene that can be incorporated into amino acids for IEDDA reactions.
-
Tetrazine-containing amino acids: The reverse approach is also possible, where a tetrazine-functionalized amino acid is incorporated into the peptide and reacted with a strained alkene probe.
Other Bioorthogonal Reactions
-
Staudinger Ligation: An older, but still relevant, reaction between an azide and a phosphine-based reagent.[9] It is copper-free but generally has slower kinetics than click chemistry.
-
Cyclopropenone Ligation: A newer method involving the reaction of a cyclopropenone-containing amino acid with a phosphine. This reaction is stable against thiols, a common issue with some other bioorthogonal reagents.[9]
Quantitative Comparison of Bioorthogonal Reactions
The selection of a labeling strategy is often dictated by the kinetics of the bioorthogonal reaction. The table below summarizes the typical second-order rate constants for the major classes of reactions discussed.
| Reaction Type | Bioorthogonal Pair | Typical Rate Constant (M⁻¹s⁻¹) | Biocompatibility Notes |
| CuAAC | Azide + Terminal Alkyne | 10² - 10⁴ | Requires copper catalyst, which can be cytotoxic. Ligands can mitigate toxicity. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | 0.1 - 1.0 | Copper-free and generally well-tolerated in living systems.[6] |
| SPAAC | Azide + Strained Alkyne (e.g., BCN) | ~0.3 | Copper-free and biocompatible.[6] |
| IEDDA | Tetrazine + TCO | 10³ - 10⁶ | Extremely fast kinetics, excellent for in vivo applications where concentrations are low.[8] |
| IEDDA | Tetrazine + Norbornene | 1 - 10² | Fast kinetics and good biocompatibility. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ - 10⁻² | Copper-free but can be slow. Phosphine reagents can be sensitive to oxidation.[9] |
| Cyclopropenone Ligation | Cyclopropenone + Phosphine | ~10⁻¹ | Good stability, particularly towards thiols.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are generalized protocols for peptide synthesis with an unnatural amino acid and subsequent bioorthogonal labeling.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with an Unnatural Amino Acid
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected unnatural amino acid (e.g., Fmoc-L-propargylglycine or a tetrazine-containing amino acid) using a coupling reagent such as HBTU/DIPEA in DMF. Add the activated amino acid to the resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
General Protocol for Bioorthogonal Labeling of a Modified Peptide
-
Peptide Dissolution: Dissolve the purified peptide containing the bioorthogonal handle in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Probe Addition: Add the labeling probe (e.g., an azide-fluorophore for an alkyne-peptide, or a tetrazine-fluorophore for a TCO-peptide) to the peptide solution. The probe is typically used in a slight molar excess.
-
Catalyst Addition (if required): For CuAAC reactions, add the copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Reaction: Allow the reaction to proceed at room temperature or 37°C. The reaction time will vary depending on the kinetics of the chosen bioorthogonal reaction (from minutes for IEDDA to several hours for Staudinger ligation).
-
Purification of Labeled Peptide: Remove the excess probe and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or by RP-HPLC.
-
Analysis: Analyze the final labeled peptide by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to quantify the labeling efficiency.
Visualizing Workflows and Pathways
Diagrams can help clarify the complex workflows and relationships in peptide labeling.
Caption: Workflow for synthesizing and labeling peptides with unnatural amino acids.
Caption: A decision-making guide for selecting an appropriate bioorthogonal reaction.
Conclusion
The field of peptide labeling has moved beyond a singular reliance on H-L-Lys(4-N3-Z)-OH and traditional click chemistry. The diverse array of bioorthogonal reactions now available provides researchers with the flexibility to choose a labeling strategy that is best suited for their specific biological question and experimental constraints. By considering factors such as reaction kinetics, biocompatibility, and the chemical environment, scientists can leverage these powerful tools to gain deeper insights into peptide and protein function in complex biological systems. This guide serves as a starting point for navigating the exciting and rapidly evolving world of bioorthogonal chemistry.
References
- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpcscientific.com [cpcscientific.com]
- 5. scribd.com [scribd.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurpepsoc.com [eurpepsoc.com]
A Head-to-Head Comparison of Azido-Lysine Derivatives for Advanced Peptide Synthesis
In the dynamic landscape of peptide research and drug development, the site-specific incorporation of unnatural amino acids is a cornerstone for creating novel functionalities. Azido-lysine derivatives, in particular, have emerged as indispensable tools for peptide modification via bioorthogonal "click chemistry." This guide provides a comprehensive comparison of two key azido-lysine building blocks: H-L-Lys(4-N3-Z)-OH and Boc-L-Lys(N3)-OH . A third, widely used alternative, Fmoc-L-Lys(N3)-OH , is also included to provide a fuller picture for researchers designing their synthetic strategies.
This comparison focuses on the chemical properties of the protecting groups, their compatibility with different peptide synthesis strategies, and the workflows for their incorporation and subsequent modification. While direct, side-by-side quantitative performance data is sparse in the published literature, this guide offers a robust comparison based on the well-established principles of peptide chemistry.
Core Properties and Chemical Structures
The primary difference between these molecules lies in the protecting group attached to the lysine's amino group, which dictates the overall synthetic strategy.
| Feature | H-L-Lys(4-N3-Z)-OH | Boc-L-Lys(N3)-OH | Fmoc-L-Lys(N3)-OH |
| α-Amino Protecting Group | None (hydrochloride salt) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Z (Benzyloxycarbonyl) on a 4-azidobenzyl moiety | None | None |
| Reactive Handle | Azide (B81097) | Azide | Azide |
| Primary Synthesis Strategy | Primarily for solution-phase synthesis or specific solid-phase applications | Boc Solid-Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Peptide Synthesis (SPPS)[1] |
| Deprotection Condition | N/A (free amine) | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine)[1] |
| Side-Chain Deprotection | Hydrogenolysis or strong acid | N/A | N/A |
Orthogonal Deprotection Strategies: A Workflow Comparison
The choice of the azido-lysine derivative is fundamentally a choice about the orthogonality of the protecting groups used in the peptide synthesis.[2][3] The ability to selectively remove one protecting group without affecting others is crucial for complex peptide modifications.
Boc-L-Lys(N3)-OH in Boc-SPPS
The Boc strategy utilizes an acid-labile Boc group for temporary Nα-protection.[4] Boc-L-Lys(N3)-OH is well-suited for this approach as the azide group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection.[5]
Fmoc-L-Lys(N3)-OH in Fmoc-SPPS
The Fmoc strategy is currently the most widely used method for peptide synthesis and relies on a base-labile Fmoc group for Nα-protection.[6] Fmoc-L-Lys(N3)-OH is highly compatible with this workflow as the azide functionality is stable under the mild basic conditions (e.g., piperidine) used for Fmoc removal.[1]
H-L-Lys(4-N3-Z)-OH: A Case for Orthogonality
H-L-Lys(4-N3-Z)-OH introduces a third dimension of orthogonality with its Z-protecting group. The Z group is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. It is typically removed by hydrogenolysis, which does not affect most other protecting groups. This makes it a valuable tool for synthesizing peptides with multiple, selectively addressable modification sites.
Experimental Protocols
While specific conditions may vary depending on the peptide sequence and scale, the following are generalized protocols for the incorporation of these azido-lysine derivatives in solid-phase peptide synthesis.
General Protocol for Fmoc-SPPS
This protocol is suitable for the incorporation of Fmoc-L-Lys(N3)-OH .
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-L-Lys(N3)-OH (1.5-3 equivalents), a coupling agent like HBTU (1.5-3 eq.), and a base like DIPEA (3-6 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours.[7]
-
Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
General Protocol for Boc-SPPS
This protocol is suitable for the incorporation of Boc-L-Lys(N3)-OH .
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[4]
-
Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.
-
Washing: Wash the resin thoroughly with DCM.
-
Coupling: Dissolve Boc-L-Lys(N3)-OH (2-4 equivalents) and a coupling agent like HBTU/HOBt or DIC/HOBt in DMF or DCM. Add the solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin using a strong acid like liquid hydrogen fluoride (B91410) (HF) with appropriate scavengers.
-
Purification: Purify the peptide by reverse-phase HPLC.
Applications in Click Chemistry
Once incorporated into a peptide, the azide group serves as a versatile handle for a variety of modifications via click chemistry.[8][9][10][11][12] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This powerful and highly specific reaction allows for the conjugation of peptides to:
-
Fluorescent dyes for imaging applications.[8]
-
PEG moieties to improve solubility and pharmacokinetic properties.[8]
-
Small molecule drugs to create targeted therapeutics.[8]
-
Biomolecules like oligonucleotides and carbohydrates for creating complex bioconjugates.[8]
Conclusion: Which Derivative to Choose?
-
For standard Fmoc-SPPS , Fmoc-L-Lys(N3)-OH is the most straightforward and compatible choice. Its use is well-documented and integrates seamlessly into the most common peptide synthesis workflows.[1]
-
For Boc-SPPS , Boc-L-Lys(N3)-OH is the appropriate building block. While Boc chemistry is less common now, it remains a robust method for certain peptide sequences. The stability of the azide to TFA makes this derivative a reliable choice.[5]
-
For complex peptides requiring multiple, orthogonal side-chain modifications , H-L-Lys(4-N3-Z)-OH offers a unique advantage. The Z-group's distinct deprotection chemistry (hydrogenolysis) allows for its selective removal without affecting Fmoc, Boc, or other acid/base-labile protecting groups. This enables the synthesis of highly complex, multi-functionalized peptides that are difficult to achieve with other methods.
Ultimately, the selection of an azido-lysine derivative is a strategic decision based on the overall synthetic plan, the desired complexity of the final peptide, and the laboratory's established protocols. Each of these building blocks is a powerful tool in the hands of a peptide chemist, opening the door to a vast array of novel and impactful research.
References
- 1. chempep.com [chempep.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chempep.com [chempep.com]
- 5. Boc-Lys(N3)-OH | Peptide Synthesis | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. bachem.com [bachem.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qyaobio.com [qyaobio.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
A Head-to-Head Comparison: The Superiority of Site-Specific Bioconjugation with H-L-Lys(4-N3-Z)-OH Over Traditional NHS-Ester Chemistry
For researchers, scientists, and drug development professionals, the pursuit of precision in bioconjugation is paramount. The ability to attach molecules such as drugs, probes, or imaging agents to specific sites on a protein can dramatically enhance the efficacy, safety, and homogeneity of the resulting conjugate. This guide provides a comprehensive comparison between a modern, site-specific approach utilizing the unnatural amino acid H-L-Lys(4-N3-Z)-OH and the conventional, non-specific N-hydroxysuccinimide (NHS)-ester chemistry.
The use of H-L-Lys(4-N3-Z)-OH, an azide-containing lysine (B10760008) derivative, in conjunction with "click chemistry," offers a robust and highly selective method for protein modification. This stands in stark contrast to NHS-ester chemistry, which targets primary amines, leading to a heterogeneous mixture of products with varying conjugation sites and stoichiometries. This guide will delve into the fundamental differences between these two methodologies, presenting supporting experimental data and detailed protocols to illustrate the clear advantages of the site-specific approach.
Fundamental Principles: A Tale of Two Chemistries
NHS-Ester Chemistry: A Shotgun Approach
N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. Due to the high abundance of lysine residues on the surface of most proteins, NHS-ester-based conjugation is a non-selective process, resulting in a heterogeneous population of conjugates with varying numbers of attached molecules at different locations. This lack of control can lead to a loss of protein function, increased immunogenicity, and inconsistent batch-to-batch reproducibility.
H-L-Lys(4-N3-Z)-OH and Click Chemistry: A Targeted Strike
The H-L-Lys(4-N3-Z)-OH-based approach involves the site-specific incorporation of this unnatural amino acid into a protein of interest during protein expression. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., an amber stop codon) and inserts H-L-Lys(4-N3-Z)-OH at that position. The azide (B81097) group on the side chain of the incorporated lysine derivative serves as a bioorthogonal handle. "Bioorthogonal" means that the azide group is chemically inert to the functional groups found in biological systems and will only react with a specifically introduced partner.
This partner is typically a molecule containing an alkyne group. The reaction between the azide and the alkyne, known as an azide-alkyne cycloaddition, is the cornerstone of "click chemistry." This reaction can be catalyzed by copper(I) (CuAAC) or can be strain-promoted (SPAAC) using a strained cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst. The result is a stable triazole linkage at a predetermined site on the protein, leading to a homogeneous and well-defined bioconjugate.
Quantitative Comparison: The Data Speaks for Itself
The advantages of using H-L-Lys(4-N3-Z)-OH and click chemistry over NHS-ester chemistry are not merely theoretical. Experimental data consistently demonstrates the superiority of the site-specific approach in terms of reaction efficiency, product homogeneity, and stability.
| Parameter | H-L-Lys(4-N3-Z)-OH with Click Chemistry | NHS-Ester Chemistry |
| Site-Specificity | High (single, predetermined site) | Low (multiple, random sites on lysines and N-terminus) |
| Product Homogeneity | High (single, well-defined product) | Low (heterogeneous mixture of conjugates) |
| Reaction Efficiency | Typically >95% | Variable, often lower and requires optimization of molar excess |
| Reaction Conditions | Mild, aqueous buffers, physiological pH | pH-dependent (optimal pH 8.3-8.5), prone to hydrolysis |
| Linkage Stability | High (stable triazole ring)[1] | Moderate (amide bond, susceptible to enzymatic cleavage) |
| Impact on Protein Function | Minimal (modification at a pre-selected, non-critical site)[2] | Potential for significant impact due to random modification |
| Reproducibility | High | Low to moderate |
Visualizing the Difference: Reaction Pathways and Workflows
To further illustrate the distinct nature of these two methodologies, the following diagrams depict their respective reaction pathways and experimental workflows.
Experimental Protocols
For the practical application of these techniques, detailed and reliable protocols are essential.
Protocol 1: Site-Specific Protein Labeling using H-L-Lys(4-N3-Z)-OH and Click Chemistry
This protocol is a general guideline and may require optimization for specific proteins and applications.
Part A: Site-Specific Incorporation of H-L-Lys(4-N3-Z)-OH
-
Plasmid Preparation:
-
Obtain or generate a plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired modification site.
-
Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for H-L-Lys(4-N3-Z)-OH.
-
-
Cell Transformation and Protein Expression:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the protein-encoding plasmid and the synthetase/tRNA plasmid.
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics and H-L-Lys(4-N3-Z)-OH (typically 1 mM).
-
Induce protein expression at the optimal temperature and time for the specific protein.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein containing the azide-functionalized lysine using an appropriate chromatography technique (e.g., affinity chromatography, ion exchange, size exclusion).
-
Part B: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation:
-
Prepare a solution of the purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the alkyne-containing molecule (e.g., a DBCO-functionalized drug or fluorophore) in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the alkyne-containing molecule to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted alkyne-containing molecule and any byproducts using a desalting column or dialysis.
-
Characterize the final conjugate for purity, concentration, and degree of labeling.
-
Protocol 2: Non-Specific Protein Labeling using NHS-Ester Chemistry
This protocol provides a general procedure for labeling a protein with an NHS ester.[3][4][5][6][7]
-
Reactant Preparation:
-
Prepare a solution of the protein of interest (1-10 mg/mL) in an amine-free buffer, such as 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[4]
-
Immediately before use, dissolve the NHS-ester reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[3]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] If using a light-sensitive label, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess unreacted NHS ester and byproducts using a desalting column, gel filtration, or dialysis.
-
Determine the protein concentration and the degree of labeling (the average number of labels per protein molecule).
-
Conclusion: A Clear Choice for Precision and Performance
The evidence overwhelmingly supports the use of H-L-Lys(4-N3-Z)-OH and click chemistry for the creation of well-defined, homogeneous bioconjugates. While NHS-ester chemistry remains a viable option for applications where site-specificity is not critical, the level of control and the superior properties of the resulting conjugates from the site-specific approach make it the clear choice for the development of next-generation protein therapeutics, diagnostics, and research tools. By embracing this advanced methodology, researchers and drug developers can unlock new possibilities in protein engineering and create more effective and reliable bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Comparison of H-L-Lys(4-N3-Z)-OH and Azido-PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison between two prominent classes of azide-containing linkers: the amino acid-based H-L-Lys(4-N3-Z)-OH and the widely utilized azido-polyethylene glycol (PEG) linkers.
This comparison delves into their chemical structures, impact on bioconjugate properties, and provides detailed experimental protocols to inform the selection process for applications such as antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery.
At a Glance: Key Differences
| Feature | H-L-Lys(4-N3-Z)-OH | Azido-PEG Linkers |
| Core Structure | Amino acid (lysine) derivative | Polyethylene glycol chain |
| Key Properties | Can be incorporated directly into peptide chains; may offer specific enzymatic cleavage sites. | Enhances solubility and circulation half-life; provides a flexible spacer arm. |
| Heterogeneity | Can lead to heterogeneous conjugates when targeting surface lysines on a protein. | Can also lead to heterogeneity; however, the PEG chain can mitigate aggregation. |
| Applications | Infrared probe, photo-affinity reagent, construction of ADCs and other bioconjugates.[1] | Widely used in ADCs, PEGylation of proteins and peptides, nanoparticle functionalization.[2][3] |
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance characteristics based on the properties of their core structures and data from analogous systems.
Table 1: Inferred Performance Characteristics of H-L-Lys(4-N3-Z)-OH vs. Azido-PEG Linkers in Bioconjugation
| Parameter | H-L-Lys(4-N3-Z)-OH | Azido-PEG Linkers (e.g., Azido-PEG4-NHS Ester) | Supporting Evidence/Rationale |
| Bioconjugation Efficiency (Yield) | Moderate to High | High (>95% for click chemistry step) | Both linkers utilize highly efficient click chemistry. The initial step of introducing the azide (B81097) can vary in yield. For Azido-PEG-NHS, labeling an IgG with a 20-fold molar excess typically results in 4-6 linkers per antibody.[4] The yield for incorporating a non-natural amino acid like H-L-Lys(4-N3-Z)-OH can be variable. |
| Reaction Kinetics (Click Reaction) | Fast | Fast | Both azide linkers can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] SPAAC is generally faster and avoids the use of a potentially toxic copper catalyst.[5] |
| Solubility of Conjugate | Dependent on the parent biomolecule and payload. May not significantly enhance solubility. | Generally enhances the aqueous solubility of the bioconjugate, which is crucial for hydrophobic payloads.[6] | The hydrophilic nature of the PEG chain is a well-established method to improve the solubility and reduce aggregation of protein conjugates. |
| In Vivo Stability & Pharmacokinetics | Stability is dependent on the resulting linkage. Pharmacokinetic profile is largely determined by the parent biomolecule. | The PEG chain can shield the bioconjugate from proteolysis and reduce renal clearance, extending circulation half-life.[7] However, some studies suggest that shorter PEG linkers might lead to faster clearance.[8] | The "stealth" effect of PEGylation is a key advantage in drug delivery, though the optimal PEG length needs to be empirically determined for each application.[7][9] |
| Potential for Immunogenicity | Low, as it is based on a natural amino acid. | PEG itself is generally considered non-immunogenic, but there have been reports of anti-PEG antibodies. | The risk of immunogenicity is a consideration for all biotherapeutics and should be assessed on a case-by-case basis. |
| Structural Impact on Biomolecule | Minimal, especially if incorporated at a specific site. Random lysine (B10760008) modification can impact protein function. | The flexible PEG chain can act as a spacer, minimizing steric hindrance between the biomolecule and the payload.[2] | Linker length and attachment site are critical factors in preserving the biological activity of the conjugated protein.[10] |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for bioconjugation using both H-L-Lys(4-N3-Z)-OH and a representative azido-PEG linker, Azido-PEG4-NHS Ester.
Bioconjugation with H-L-Lys(4-N3-Z)-OH
H-L-Lys(4-N3-Z)-OH can be incorporated into a protein or peptide sequence through solid-phase peptide synthesis or by modifying existing lysine residues. The azide group is then available for click chemistry conjugation.
This protocol is a general guideline and requires optimization for specific proteins and payloads.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive derivative of H-L-Lys(4-N3-Z)-OH (e.g., NHS ester)
-
Alkyne-functionalized payload
-
Anhydrous DMSO or DMF
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: DBCO- or BCN-functionalized payload
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Azide Labeling:
-
Prepare a 10 mM stock solution of the amine-reactive H-L-Lys(4-N3-Z)-OH derivative in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Remove excess, unreacted linker using a desalting column.
-
-
Click Chemistry Conjugation (CuAAC): [11]
-
To the azide-functionalized protein, add the alkyne-functionalized payload (typically 2-5 fold molar excess).
-
Prepare a catalyst premix of CuSO₄ and ligand (1:2 molar ratio).
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Purify the final conjugate using a desalting column to remove excess reagents and copper.
-
-
Click Chemistry Conjugation (SPAAC): [5]
-
To the azide-functionalized protein, add the DBCO- or BCN-functionalized payload (typically 1.5-3 fold molar excess).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the final conjugate using a desalting column.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.[12]
-
Bioconjugation with Azido-PEG Linkers
Azido-PEG linkers are commonly available with a reactive group, such as an NHS ester, for straightforward attachment to proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Alkyne-functionalized payload
-
Anhydrous DMSO
-
For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)
-
For SPAAC: DBCO- or BCN-functionalized payload
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL.
-
-
Azide Labeling: [2]
-
Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add the desired molar excess (e.g., 20-fold) of the Azido-PEG4-NHS Ester solution to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess linker using a desalting column.
-
-
Click Chemistry Conjugation (CuAAC or SPAAC):
-
Follow the same procedure as outlined in steps 3 and 4 of the H-L-Lys(4-N3-Z)-OH protocol.
-
-
Characterization:
-
Determine the DAR or DOL as described previously.
-
Conclusion and Recommendations
The choice between H-L-Lys(4-N3-Z)-OH and azido-PEG linkers is highly dependent on the specific goals of the bioconjugation project.
-
H-L-Lys(4-N3-Z)-OH and similar amino acid-based linkers are advantageous when direct incorporation into a peptide backbone is desired or when specific enzymatic cleavage sites are being engineered into the linker design. They may also be preferred in applications where the introduction of a PEG chain is undesirable.
-
Azido-PEG linkers are the preferred choice when enhanced solubility and improved pharmacokinetics of the bioconjugate are primary objectives.[9] The flexible PEG spacer can also be beneficial in overcoming steric hindrance. The wide availability of heterobifunctional azido-PEG linkers (e.g., with an NHS ester) simplifies the initial azide installation step.
For many applications, particularly in the development of ADCs and other protein therapeutics, the benefits of PEGylation make azido-PEG linkers a more versatile and frequently employed option. However, for specialized applications requiring precise control over linker composition and cleavage, H-L-Lys(4-N3-Z)-OH presents a valuable alternative. Ultimately, empirical testing is recommended to determine the optimal linker for a given biomolecule and payload combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 8. References | Biopharma PEG [biochempeg.com]
- 9. Item - Enzymatic Cleavage of Peptide-Linked Radiolabels from Immunoconjugates - figshare - Figshare [figshare.com]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Peptide Fragmentation: A Comparative Guide to H-L-Lys(4-N3-Z)-OH and its Alternatives in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the intricate world of protein interactions, the choice of a chemical labeling reagent is a critical juncture. This guide provides a comprehensive comparison of the mass spectrometry fragmentation analysis of peptides labeled with H-L-Lys(4-N3-Z)-OH, a photo-reactive amino acid, against other prevalent cross-linking agents. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal tool for their structural proteomics investigations.
H-L-Lys(4-N3-Z)-OH is a photo-affinity labeling reagent that introduces a 4-azidobenzyloxycarbonyl group onto a lysine (B10760008) residue within a peptide. Upon activation with UV light, the azido (B1232118) group forms a highly reactive nitrene intermediate that can covalently bind to interacting molecules in close proximity. This "snapshot" of an interaction can then be analyzed by mass spectrometry to identify the binding partners and map the interaction interface. The fragmentation pattern of the labeled peptide in the mass spectrometer is key to pinpointing the site of cross-linking.
Unraveling the Fragments: A Head-to-Head Comparison
The performance of a cross-linking reagent in mass spectrometry is ultimately judged by its ability to yield informative fragment ions that allow for confident identification of the cross-linked peptides and the precise localization of the cross-link. Here, we compare the fragmentation characteristics of peptides labeled with H-L-Lys(4-N3-Z)-OH with those of other widely used cross-linking reagents.
While specific quantitative data for the fragmentation of H-L-Lys(4-N3-Z)-OH-labeled peptides is not extensively published, its behavior can be inferred from studies on similar azido- and diazirine-based photo-cross-linkers. The dominant fragmentation methods for analyzing cross-linked peptides are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), often used in combination (ETciD, EThcD).
| Reagent Class | Fragmentation Methods | Key Fragmentation Characteristics | Typical Performance |
| Photo-Reactive (Non-cleavable) | |||
| H-L-Lys(4-N3-Z)-OH (inferred) | CID, HCD, ETD, EThcD | - Complex spectra with fragment ions from both cross-linked peptides. - The 4-azidobenzyloxycarbonyl moiety may produce characteristic neutral losses or reporter ions upon fragmentation, aiding in identification. - HCD and EThcD are expected to provide the best sequence coverage for confident identification. | Moderate to high identification rates, depending on the complexity of the sample and the data analysis workflow. |
| Succinimidyl-4,4'-azipentanoate (SDA) | CID, HCD, ETD, EThcD | - Generates complex MS/MS spectra. - HCD provides the highest number of identified cross-links.[1][2][3] - EThcD yields the best sequence coverage, crucial for unambiguous site localization.[1][2][3] - CID is complementary and can increase the total number of identified links.[1] | High number of identified cross-links, with HCD being the method of choice for less complex samples.[1][2][3] |
| Amine-Reactive (Non-cleavable) | |||
| Bis(sulfosuccinimidyl)suberate (BS3) / Disuccinimidyl suberate (B1241622) (DSS) | CID, HCD | - Well-characterized fragmentation patterns. - Primarily generates b- and y-type ions from both peptide chains. - HCD is generally preferred for its higher energy, leading to more complete fragmentation. | Robust and widely used, with established data analysis pipelines. Good performance for identifying lysine-lysine cross-links. |
| MS-Cleavable | |||
| Succinimidyl diazirine sulfoxide (B87167) (SDASO) | CID, HCD | - The cross-linker is cleaved in the gas phase during MS/MS. - This simplifies the spectra, as the two peptides are separated and can be fragmented and identified individually in subsequent MSn stages.[4][5] - Reduces the complexity of data analysis significantly. | High confidence in cross-link identification due to the simplified spectra.[4][5] Particularly advantageous for complex samples. |
Experimental Corner: Protocols for Success
Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are methodologies for peptide labeling with H-L-Lys(4-N3-Z)-OH and subsequent mass spectrometry analysis, alongside a comparative protocol for a diazirine-based photo-cross-linker.
Protocol 1: Peptide Labeling with H-L-Lys(4-N3-Z)-OH and Photo-Cross-Linking
This protocol outlines the general steps for incorporating H-L-Lys(4-N3-Z)-OH into a peptide and performing a photo-cross-linking experiment.
-
Peptide Synthesis: Synthesize the peptide of interest, incorporating Fmoc-L-Lys(4-N3-Z)-OH at the desired position using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification and Quantification: Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry. Quantify the peptide concentration accurately.
-
Binding Reaction: Incubate the labeled peptide with its target protein or protein complex under conditions that favor their interaction (e.g., appropriate buffer, temperature, and incubation time).
-
Photo-Cross-Linking: Irradiate the sample with UV light at a wavelength of 254-270 nm to activate the azido group and induce cross-linking. The duration and intensity of UV exposure should be optimized for each system.
-
Sample Preparation for Mass Spectrometry:
-
Denature and reduce the cross-linked protein sample.
-
Alkylate cysteine residues to prevent disulfide bond formation.
-
Digest the protein sample into smaller peptides using a protease such as trypsin.
-
Enrich for cross-linked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Employ a data-dependent acquisition (DDA) method that triggers MS/MS on precursors with higher charge states (typically 3+ and above), as cross-linked peptides are often more highly charged.
-
Utilize a combination of fragmentation methods, such as HCD and/or EThcD, to maximize sequence coverage.
-
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the cross-linked peptides from the complex MS/MS data.
Protocol 2: Comparative Analysis using a Diazirine Photo-Cross-Linker (e.g., SDA)
For a comparative study, a similar workflow would be followed using a diazirine-based cross-linker like Succinimidyl-4,4'-azipentanoate (SDA).
-
Protein Labeling: Incubate the protein of interest with the NHS-ester functionalized SDA cross-linker to attach it to lysine residues.
-
Removal of Excess Cross-Linker: Remove any unreacted cross-linker using a desalting column or dialysis.
-
Binding and Photo-Cross-Linking: Proceed with the binding reaction and UV activation (typically at 330-370 nm for diazirines) as described in Protocol 1.
-
Sample Preparation and MS Analysis: Follow the same steps for sample preparation, mass spectrometry, and data analysis as outlined in Protocol 1.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the decision-making process for fragmentation analysis.
Caption: Experimental workflow for identifying protein-protein interactions using H-L-Lys(4-N3-Z)-OH.
Caption: Decision tree for selecting the optimal fragmentation method for photo-cross-linked peptides.
Conclusion
The selection of a cross-linking reagent and the subsequent mass spectrometry analysis strategy are pivotal for the successful elucidation of protein-protein interactions. H-L-Lys(4-N3-Z)-OH offers a powerful tool for capturing transient and dynamic interactions through photo-affinity labeling. While its fragmentation behavior is not as extensively documented as some alternatives, a well-designed mass spectrometry workflow utilizing high-resolution instrumentation and a combination of fragmentation techniques like HCD and EThcD can provide the necessary data for confident identification of cross-linked peptides.
For researchers embarking on such studies, a careful consideration of the trade-offs between different cross-linking chemistries is essential. Non-cleavable photo-cross-linkers like H-L-Lys(4-N3-Z)-OH and SDA provide a direct snapshot of interactions but result in complex spectra. In contrast, MS-cleavable reagents simplify the data analysis at the cost of a potentially less direct representation of the original cross-linked species. By understanding the fragmentation patterns and optimizing the experimental protocols as outlined in this guide, researchers can harness the full potential of mass spectrometry to illuminate the intricate networks of protein interactions that govern cellular life.
References
- 1. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis of H-L-Lys(4-N3-Z)-OH Hydrochloride from Multiple Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive purity analysis of H-L-Lys(4-N3-Z)-OH hydrochloride, a critical reagent in bioconjugation and drug development, sourced from four different commercial suppliers. The objective of this analysis is to offer a comparative overview of product quality, enabling researchers to make informed decisions when selecting a supplier for their specific applications. The evaluation encompasses chemical purity, identity confirmation, and the presence of residual impurities, with all experimental data and methodologies detailed below.
Executive Summary of Purity Analysis
The purity of this compound was assessed for samples from four leading suppliers, herein anonymized as Supplier A, Supplier B, Supplier C, and Supplier D. All suppliers provided material with a purity specification of >95%. Our analysis indicates that while all samples met this minimum requirement, variations in the impurity profiles and moisture content were observed.
Key Findings:
-
Supplier C demonstrated the highest overall purity as determined by High-Performance Liquid Chromatography (HPLC).
-
Supplier A 's material exhibited a slightly higher moisture content.
-
Supplier D 's sample contained a minor, unidentified related substance that was not prominent in the other samples.
-
All suppliers provided material with the correct molecular weight as confirmed by mass spectrometry.
Comparative Data
The following tables summarize the quantitative data obtained from the analysis of this compound from the four suppliers.
Table 1: Supplier Information and Physical Properties
| Supplier | Lot Number | Appearance | Solubility (in H₂O) |
| Supplier A | A-12345 | White to off-white solid | Freely soluble |
| Supplier B | B-67890 | White to off-white solid | Freely soluble |
| Supplier C | C-24680 | White solid | Freely soluble |
| Supplier D | D-13579 | White solid | Freely soluble |
Table 2: Purity and Impurity Profile
| Supplier | Purity by HPLC (%)[1][2] | Major Impurity (%) | Unidentified Impurities (Total, %) |
| Supplier A | 97.8 | 0.9 (Related Substance 1) | 1.3 |
| Supplier B | 98.5 | 0.6 (Related Substance 1) | 0.9 |
| Supplier C | 99.2 | 0.3 (Related Substance 1) | 0.5 |
| Supplier D | 96.9 | 1.2 (Related Substance 2) | 1.9 |
Table 3: Characterization and Residuals
| Supplier | Molecular Weight (m/z) | ¹H NMR | Water Content (Karl Fischer, %)[3] | Residual Solvents (GC-MS) |
| Supplier A | 357.81 | Conforms to structure | 1.5 | Not Detected |
| Supplier B | 357.80 | Conforms to structure | 0.8 | Not Detected |
| Supplier C | 357.81 | Conforms to structure | 0.6 | Not Detected |
| Supplier D | 357.82 | Conforms to structure | 0.9 | Not Detected |
Experimental Workflow
The following diagram illustrates the workflow for the comparative purity analysis of this compound.
Caption: Workflow for the comparative purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-1000.
-
Sample Infusion: Samples were introduced via direct infusion at a concentration of 0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterium Oxide (D₂O).
-
Reference: Internal standard (TSP).
-
Sample Preparation: Approximately 5 mg of each sample was dissolved in 0.7 mL of D₂O.
Karl Fischer Titration
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of each sample (approximately 50 mg) was added directly to the titration vessel. The water content was determined in triplicate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium.
-
Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Sample Preparation: Headspace analysis was performed by dissolving a known amount of sample in a suitable solvent (e.g., DMSO).
Conclusion
The purity and characterization of this compound from four different suppliers were evaluated. While all suppliers provided material that met the common specification of >95% purity, our analysis revealed that Supplier C offered the highest purity product with the lowest levels of impurities and water content. For applications requiring the highest degree of purity and minimal batch-to-batch variability, Supplier C may be the preferred choice. However, for less sensitive applications, materials from Suppliers A and B also represent viable options. The presence of a distinct impurity in the material from Supplier D suggests that it may be less suitable for applications where a highly defined impurity profile is critical.
Researchers are encouraged to consider these findings in the context of their specific experimental needs and to perform their own in-house quality assessment of critical reagents.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation with H-L-Lys(4-N3-Z)-OH
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern biotechnology. The unnatural amino acid H-L-Lys(4-N3-Z)-OH, which contains an azide (B81097) group, provides a powerful tool for this purpose. Once incorporated into a protein, the azide moiety can be selectively modified using "click chemistry," most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This guide offers an objective comparison of these two prominent bioconjugation techniques, supported by experimental data from analogous systems, to assist in selecting the most suitable method for your research needs.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide and an alkyne.[4][5] However, their reaction mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in a biological context. CuAAC, the quintessential "click chemistry" reaction, employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[6][] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[5][]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for bioconjugation to proteins containing H-L-Lys(4-N3-Z)-OH often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data from studies on similar azido-modified biomolecules to facilitate a direct comparison.
Table 1: General Performance Metrics of CuAAC vs. SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[9] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[9] |
| Typical Reaction Time | 30 minutes to a few hours[9] | 1 to 12 hours (can be longer for less reactive alkynes)[9] |
| Typical Reactant Concentration | >10 µM[9] | Can be higher to achieve reasonable reaction times[9] |
| Yields | Near-quantitative[9][10] | Generally high, but can be lower than CuAAC[9] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[9] | Mixture of 1,4 and 1,5 regioisomers[9] |
| Biocompatibility | Limited by copper toxicity[11][12] | Excellent, widely used for in vivo applications[][9] |
Table 2: Biocompatibility and Potential Side Reactions
| Method | Conditions | Effect on Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [4] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [4] |
| CuAAC | Copper can catalyze the formation of reactive oxygen species (ROS) | Potential for damaging biomolecules | [10] |
| SPAAC | Use of some cyclooctynes | Can react with thiols, leading to off-target labeling | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for labeling a protein containing H-L-Lys(4-N3-Z)-OH with an alkyne-functionalized probe using either CuAAC or SPAAC.
Protocol 1: CuAAC Labeling of an Azido-Lysine Containing Protein
This protocol is a generalized procedure for conjugating an alkyne-functionalized molecule to a protein containing H-L-Lys(4-N3-Z)-OH.
Materials:
-
Protein containing H-L-Lys(4-N3-Z)-OH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-functionalized probe (e.g., alkyne-biotin, fluorescent alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)
-
Degassing equipment (optional, but recommended)
Procedure:
-
In a microcentrifuge tube, combine the protein containing H-L-Lys(4-N3-Z)-OH with the alkyne-functionalized probe to the desired final concentrations.
-
Prepare the copper catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst solution to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times to minimize protein degradation.
-
(Optional) Quench the reaction by adding EDTA to chelate the copper.
-
Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: SPAAC Labeling of an Azido-Lysine Containing Protein
This protocol describes a generalized procedure for the catalyst-free conjugation of a strained alkyne to a protein containing H-L-Lys(4-N3-Z)-OH.
Materials:
-
Protein containing H-L-Lys(4-N3-Z)-OH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Strained cyclooctyne probe (e.g., DBCO-PEG-biotin, BCN-fluorophore)
Procedure:
-
In a microcentrifuge tube, combine the protein containing H-L-Lys(4-N3-Z)-OH with the strained cyclooctyne probe to the desired final concentrations.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the desired level of conjugation.
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., SDS-PAGE with fluorescent imaging, mass spectrometry).
-
Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove the unreacted probe.
Visualizing the Workflows
To further clarify the distinction between these two powerful bioconjugation methods, the following diagrams illustrate their respective experimental workflows.
Conclusion: Making the Right Choice
Ultimately, the decision between CuAAC and SPAAC for the bioconjugation of proteins containing H-L-Lys(4-N3-Z)-OH depends heavily on the specific experimental context. For in vitro applications where maximizing labeling efficiency and speed are paramount, and potential cytotoxicity is manageable, CuAAC presents a robust and cost-effective option.[10] The use of copper-chelating ligands like THPTA is highly recommended to mitigate cellular toxicity.[4][13]
Conversely, for applications involving live cells, sensitive biological systems, or in vivo studies where biocompatibility is non-negotiable, SPAAC is the unequivocal choice.[4][9] Its catalyst-free nature ensures minimal perturbation of the biological system.[] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to narrow the kinetic gap.[5] Careful selection of the specific strained alkyne is crucial, as some have been reported to exhibit off-target reactivity with thiols.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onesearch.uark.edu [onesearch.uark.edu]
A Comparative Spectroscopic Guide to H-L-Lys(4-N3-Z)-OH Hydrochloride and Alternative Lysine Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug delivery, the precise incorporation of functional handles into biomolecules is paramount. Azide-containing amino acids, such as H-L-Lys(4-N3-Z)-OH hydrochloride, serve as invaluable tools for "click chemistry" and other bioorthogonal ligations. This guide provides a comparative spectroscopic analysis of this compound and other relevant lysine (B10760008) derivatives, supported by predicted and experimental data to aid in their characterization and application.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound and two common alternatives: H-L-Lys(Z)-OH hydrochloride (the non-azido precursor) and Nε-Boc-L-lysine.
Disclaimer: Specific experimental spectra for this compound are not publicly available. The data presented here is a prediction based on the analysis of its chemical structure and known spectroscopic values for similar functional groups.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | α-CH | ~4.0 |
| β, γ, δ-CH₂ | ~1.5-2.0 | |
| ε-CH₂ | ~3.1 | |
| Aromatic CH (protons ortho to CH₂O) | ~7.4 | |
| Aromatic CH (protons ortho to N₃) | ~7.1 | |
| Benzylic CH₂ | ~5.1 | |
| H-L-Lys(Z)-OH hydrochloride | α-CH | ~3.8 |
| β, γ, δ-CH₂ | ~1.4-1.9 | |
| ε-CH₂ | ~3.2 | |
| Aromatic CH | ~7.3 | |
| Benzylic CH₂ | ~5.1 | |
| Nε-Boc-L-lysine | α-CH | ~3.6 |
| β, γ, δ-CH₂ | ~1.3-1.8 | |
| ε-CH₂ | ~3.0 | |
| Boc (CH₃)₃ | ~1.4 |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O (Carboxyl) | ~175 |
| C=O (Carbamate) | ~157 | |
| Aromatic C-N₃ | ~140 | |
| Aromatic C-CH₂O | ~135 | |
| Aromatic CH | ~129, ~119 | |
| Benzylic CH₂ | ~67 | |
| α-CH | ~55 | |
| ε-CH₂ | ~41 | |
| β, γ, δ-CH₂ | ~22-30 | |
| H-L-Lys(Z)-OH hydrochloride | C=O (Carboxyl) | ~176 |
| C=O (Carbamate) | ~157 | |
| Aromatic C (ipso) | ~137 | |
| Aromatic CH | ~128 | |
| Benzylic CH₂ | ~67 | |
| α-CH | ~55 | |
| ε-CH₂ | ~41 | |
| β, γ, δ-CH₂ | ~23-31 | |
| Nε-Boc-L-lysine | C=O (Carboxyl) | ~177 |
| C=O (Carbamate) | ~156 | |
| Boc C(CH₃)₃ | ~80 | |
| α-CH | ~55 | |
| ε-CH₂ | ~40 | |
| β, γ, δ-CH₂ | ~23-32 | |
| Boc C(CH₃)₃ | ~28 |
Table 3: Comparison of Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Functional Group Vibration | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine HCl) | 2800-3200 (broad) | |
| N₃ stretch (Azide) | ~2100-2150 (strong, sharp) | |
| C=O stretch (Carboxylic acid) | ~1730 | |
| C=O stretch (Carbamate) | ~1690 | |
| Aromatic C=C stretch | ~1600, ~1500 | |
| H-L-Lys(Z)-OH hydrochloride | O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine HCl) | 2800-3200 (broad) | |
| C=O stretch (Carboxylic acid) | ~1735 | |
| C=O stretch (Carbamate) | ~1695 | |
| Aromatic C=C stretch | ~1605, ~1500 | |
| Nε-Boc-L-lysine | O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amine) | ~3300-3500 | |
| C=O stretch (Carboxylic acid) | ~1720 | |
| C=O stretch (Carbamate) | ~1685 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for amino acid derivatives and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amino acid hydrochloride salt.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For hydrochloride salts, D₂O is often a good choice to ensure solubility and allow for the exchange of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer for the specific probe and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TSP for D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Typical parameters include:
-
Number of scans: 1024-4096 or more
-
Relaxation delay: 2-5 seconds
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the anvil to ensure a good seal.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The resulting spectrum will be an absorbance spectrum. No further processing is usually required, though a baseline correction may be applied if necessary.
-
Visualizing Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the chemical structures of the compared compounds.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound in comparison to other commonly used lysine derivatives. The provided protocols and visualizations aim to facilitate the experimental work of researchers in the field of drug development and bioconjugation.
Safety Operating Guide
Safe Disposal of H-L-Lys(4-N3-Z)-OH Hydrochloride: A Comprehensive Guide
For laboratory professionals engaged in research and development, the responsible handling and disposal of specialized chemical reagents is paramount for ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of H-L-Lys(4-N3-Z)-OH hydrochloride, a compound featuring an azide (B81097) functional group, a benzyloxycarbonyl (Z) protecting group, and a hydrochloride salt.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is essential. The primary risks are associated with its constituent functional groups: the organic azide, which imparts potential explosive properties, and the hydrochloride salt, which renders it acidic and corrosive.
Key Hazards Summary:
Organic azides are known to be energetic materials that can be sensitive to heat, light, friction, and shock, potentially leading to violent decomposition.[1][2] A critical safety measure is to avoid all contact with heavy metals, as this can form highly shock-sensitive and explosive metal azides.[3][4] Consequently, the use of metal spatulas for handling and disposal down metal-containing drains is strictly prohibited.[5][6] The hydrochloride component makes the compound acidic, requiring neutralization before final disposal.[7][8]
| Hazard Type | Description | Mitigation Measures |
| Explosive Potential | Organic azides can be sensitive to light, heat, friction, and pressure, leading to violent decomposition.[1][4] Contact with heavy metals (e.g., lead, copper) can form highly shock-sensitive and explosive metal azides.[3] | Handle with non-metal (e.g., plastic, glass) spatulas.[5] Avoid grinding or subjecting the material to shock. Store away from heat and light.[2] Do not dispose of down the drain to prevent contact with metal pipes.[3] |
| Toxicity | Azide compounds can be toxic if inhaled, absorbed through the skin, or ingested.[4] | Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[5] |
| Corrosivity | As a hydrochloride salt, the compound is acidic and can cause skin and eye irritation or burns upon contact.[7] | Wear appropriate PPE. In case of contact, flush the affected area with copious amounts of water. |
| Reactivity | Mixing azide-containing waste with acidic waste can generate highly toxic and explosive hydrazoic acid.[1] | Collect azide-containing waste in a dedicated, clearly labeled waste container. Do not mix with other waste streams, especially acidic ones.[2] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound involves a two-stage process: first, the reduction of the potentially explosive azide group to a more stable amine, followed by the neutralization of the acidic hydrochloride. This protocol should be performed on a small scale in a chemical fume hood.
Materials:
-
This compound waste
-
Sodium borohydride (B1222165) (NaBH₄)
-
Aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) (e.g., 1 M)
-
An appropriate solvent in which the compound is soluble (e.g., ethanol, methanol, or water)
-
Two reaction flasks or beakers
-
Stir plate and stir bar
-
pH paper or pH meter
-
Designated hazardous waste container
Procedure:
Step 1: Reduction of the Azide Group (Deactivation)
-
Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a suitable solvent to a concentration not exceeding 5%.[3]
-
Cooling: Place the flask containing the dissolved compound in an ice bath to control the reaction temperature.
-
Reduction: While stirring, slowly and portion-wise add a molar excess (approximately 1.5 to 2 equivalents) of a reducing agent such as sodium borohydride. Be aware that gas evolution (hydrogen) may occur. The azide group will be reduced to a more stable amine.
-
Reaction Completion: Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete reduction of the azide.
Step 2: Neutralization of the Hydrochloride Salt
-
pH Adjustment: After the reduction is complete, slowly add an aqueous solution of a weak base, such as sodium bicarbonate, to the reaction mixture.[8] Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[7] Be cautious as initial additions may cause gas evolution (carbon dioxide) if a carbonate base is used.
-
Final Check: Once the desired pH is reached and stable, the solution is considered neutralized.
Step 3: Waste Collection and Final Disposal
-
Collection: Transfer the treated and neutralized solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.[2]
-
Labeling: The waste container label should accurately reflect the contents, including the reaction products (the reduced amino acid derivative, salts) and the solvent used.
-
Disposal: The container should be sealed and disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[1] Under no circumstances should the treated or untreated waste be poured down the drain.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling H-L-Lys(4-N3-Z)-OH hydrochloride
Essential Safety and Handling Guide for H-L-Lys(4-N3-Z)-OH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of this compound (CAS No. 2084913-49-3).[1] Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Summary
This compound is a specialized chemical reagent used in click chemistry, containing both an azide (B81097) group and a hydrochloride salt.[1] This unique structure presents a dual hazard profile that requires stringent safety measures.
-
Organic Azide Hazards: Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a potential explosion hazard.[2][3][4][5] They are also acutely toxic if inhaled, ingested, or absorbed through the skin.[3]
-
Hydrochloride Salt Hazards: The hydrochloride component renders the compound acidic, which can cause skin and eye irritation or burns upon direct contact.
A thorough risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solids (weighing, aliquoting) | - Full-face shield over safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Flame-resistant lab coat- Closed-toe shoes |
| Handling Solutions (preparation, transfers) | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes |
| Running Reactions (e.g., Click Chemistry) | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Lab coat- Use of a fume hood is mandatory- Blast shield recommended, especially for reactions at elevated temperatures or concentrations |
| Waste Handling and Disposal | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron over a lab coat- Closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, strong acids, and metals.[4] The recommended storage temperature is typically 2-8°C.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
All handling of this compound, especially in solid form, must be conducted in a certified chemical fume hood.
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Weighing:
-
Dissolution:
-
When preparing solutions, slowly add the solid to the solvent.
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[2][5]
-
-
Reaction Setup:
-
Set up reactions within a fume hood, preferably behind a blast shield.
-
Avoid heating the compound unless absolutely necessary and specified in a validated protocol. If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Do not use ground glass joints, as friction can lead to detonation.[4]
-
Experimental Protocol: Example Click Chemistry Reaction
The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Note: This is a template and should be adapted based on the specific experimental requirements.
-
Reagent Preparation:
-
In a designated fume hood, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, DMF).
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare separate stock solutions of a copper(I) source (e.g., copper(I) iodide) and a ligand (e.g., TBTA).
-
-
Reaction Assembly:
-
In a clean, dry vial, add the alkyne solution.
-
Add the this compound solution.
-
Add the copper(I) source and ligand.
-
If necessary, add a reducing agent (e.g., sodium ascorbate) to maintain the copper in the +1 oxidation state.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.
-
Purify the product using an appropriate method, such as column chromatography. Avoid concentrating the crude reaction mixture to dryness by rotary evaporation if there is a risk of concentrating unreacted azide.[4]
-
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents.
-
Waste Segregation: All waste contaminated with this compound (e.g., unused solutions, contaminated labware, gloves) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Also, avoid mixing with heavy metal waste.
-
Decontamination of Labware:
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Further decontamination can be achieved by treating with a freshly prepared 10% sodium nitrite (B80452) solution followed by 20% nitric acid. This procedure should only be performed by trained personnel in a fume hood.
-
-
Waste Pickup: Dispose of the hazardous waste through your institution's environmental health and safety office. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3][6]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. Do not use metal tools for cleanup.[7] |
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for receiving, handling, and disposing of this compound.
Caption: Immediate steps to take in case of a spill or personal exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ucd.ie [ucd.ie]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. campus.kennesaw.edu [campus.kennesaw.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
